N-(4-formylpyridin-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-formylpyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)10-8-4-9-3-2-7(8)5-11/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEFMYBPXJVIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676341 | |
| Record name | N-(4-Formylpyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124194-63-3 | |
| Record name | N-(4-Formylpyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-(4-Formylpyridin-3-yl)acetamide
The following technical guide details the chemical specifications, synthesis, and applications of N-(4-formylpyridin-3-yl)acetamide , a critical heterocyclic intermediate.
CAS Number: 1124194-63-3
Executive Summary
This compound (CAS 1124194-63-3) is a functionalized pyridine derivative serving as a high-value scaffold in medicinal chemistry. Characterized by an ortho-aminoaldehyde motif masked as an acetamide, it overcomes the inherent instability of free 3-amino-4-pyridinecarboxaldehyde. This compound is the primary gateway to 1,7-naphthyridines (via Friedländer condensation) and imidazo[4,5-c]pyridines (via cyclocondensation), substructures frequently observed in kinase inhibitors (e.g., EGFR, VEGFR) and antiviral agents.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-(4-formyl-3-pyridinyl)acetamide; 3-Acetamidoisonicotinaldehyde |
| CAS Number | 1124194-63-3 |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Light yellow to yellow-brown powder |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| Storage | Inert atmosphere, 2–8°C (Aldehyde is oxidation-sensitive) |
| Precursor CAS | 52090-68-3 (N-(4-methylpyridin-3-yl)acetamide) |
Synthesis & Manufacturing Protocol
The synthesis of this compound is typically achieved via the selective oxidation of its methyl precursor. Direct formylation of 3-aminopyridine is regiochemically difficult; therefore, the 4-methyl group of 3-amino-4-picoline is exploited.
Step 1: Acetylation of 3-Amino-4-picoline
The amine is protected to prevent side reactions during oxidation and to stabilize the final product.
-
Reagents: 3-Amino-4-methylpyridine, Acetic Anhydride (
), Pyridine (solvent/base). -
Conditions:
, 2-4 hours. -
Yield: >90%
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride.
Step 2: Riley Oxidation (Selenium Dioxide)
The methyl group is oxidized to the aldehyde using Selenium Dioxide (
-
Reagents: N-(4-methylpyridin-3-yl)acetamide,
, 1,4-Dioxane (wet). -
Conditions: Reflux (
), 4–12 hours. -
Workup: Filtration through Celite to remove selenium metal; concentration; recrystallization.
-
Note: The acetamide group remains stable under these oxidative conditions, whereas a free amine would likely undergo oxidative degradation.
Figure 1: Synthetic route from commercially available 3-amino-4-picoline.
Reactivity & Synthetic Utility
This molecule is a "masked" version of the unstable 3-amino-4-pyridinecarboxaldehyde. Its utility branches into two primary heterocyclic transformations:
A. Friedländer Condensation (Route to 1,7-Naphthyridines)
Under basic conditions (e.g., KOH/EtOH or piperidine), the acetamide is hydrolyzed in situ to the free amine, which then condenses with ketones or aldehydes containing an
-
Target: 1,7-Naphthyridines.
-
Mechanism: Aldol condensation followed by cyclodehydration.
-
Significance: The 1,7-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering altered solubility and hydrogen-bonding profiles in drug design.
B. Oxidative Cyclization (Route to Imidazo[4,5-c]pyridines)
Reaction with primary amines or ammonia sources can lead to imidazole ring formation fused at the 3,4-position.
-
Target: Imidazo[4,5-c]pyridines.
-
Mechanism: Schiff base formation at the aldehyde followed by nucleophilic attack of the amide nitrogen (or transamination if using external amines).
Figure 2: Divergent synthetic applications for heterocyclic library generation.
Applications in Drug Discovery[2]
-
Kinase Inhibition: The 1,7-naphthyridine derivatives synthesized from this CAS are structural analogs to FDA-approved kinase inhibitors. They bind to the ATP-binding pocket of enzymes like c-Met and VEGFR2 .
-
Topoisomerase Inhibitors: Fused naphthyridines act as DNA intercalators, preventing replication in cancer cells.
-
Antimicrobial Agents: Imidazopyridine derivatives exhibit broad-spectrum activity against Gram-positive bacteria by inhibiting bacterial DNA gyrase.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Stability: The aldehyde group is susceptible to oxidation to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) upon prolonged exposure to air. Store under Argon or Nitrogen.
-
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles. Work within a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. this compound Product Specification.Link
-
PubChem. Compound Summary for CAS 1124194-63-3. National Library of Medicine. Link
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry.[1][2][3][4] Link (Demonstrates acetylation protocols on pyridine amines).
-
Lynch, B. M., et al. Synthesis of 1,7-Naphthyridines via Friedländer Condensation. Journal of the Chemical Society.[5] (Validation of 3-amino-4-formylpyridine utility).
-
ChemicalBook. N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide Synthesis.Link (Analogous synthesis route validation).
Sources
Technical Guide: N-(4-Formylpyridin-3-yl)acetamide
Molecular Architecture, Synthesis, and Application in Heterocyclic Scaffolding
Part 1: Executive Technical Summary
N-(4-formylpyridin-3-yl)acetamide is a critical bifunctional pyridine intermediate employed primarily in the synthesis of fused polycyclic heteroaromatics. Its structural utility lies in the ortho disposition of a protected amino group (acetamide) and a reactive carbonyl (aldehyde). This specific arrangement renders it an ideal "masked" precursor for Friedländer-type condensations, enabling the rapid assembly of naphthyridine and pyrido-pyrimidine pharmacophores found in kinase inhibitors (e.g., PIM-1, EGFR) and antimalarial agents.
Unlike the free amine analog (3-amino-4-formylpyridine), which is prone to rapid self-polymerization via intermolecular Schiff base formation, the acetamide moiety attenuates the nucleophilicity of the nitrogen. This chemical "masking" stabilizes the monomer, allowing for isolation, purification, and controlled deployment in subsequent cyclization reactions.
Core Identity Matrix
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1124194-63-3 |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Exact Mass | 164.0586 Da |
| Physical Form | Light yellow to yellow-brown crystalline powder |
| Solubility Profile | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Storage | Inert atmosphere (N₂/Ar), 2–8°C (Aldehyde sensitivity) |
Part 2: Synthetic Architecture & Protocols
The synthesis of this compound is non-trivial due to the sensitivity of the pyridine aldehyde. The most robust, scalable route involves the selective oxidation of the methyl precursor, N-(4-methylpyridin-3-yl)acetamide . This approach avoids handling the unstable free amino-aldehyde.
2.1. Validated Synthesis Protocol: Selenium Dioxide Oxidation
Rationale: Direct acetylation of 3-amino-4-formylpyridine is risky due to starting material instability. Oxidation of the stable methyl-acetamide precursor using Selenium Dioxide (SeO₂) is the preferred industrial method for introducing the formyl group at the 4-position of the pyridine ring.
Reagents:
-
Precursor: N-(4-methylpyridin-3-yl)acetamide (CAS: 52090-68-3)
-
Oxidant: Selenium Dioxide (SeO₂)
-
Solvent: 1,4-Dioxane / Water (95:5 v/v)
Step-by-Step Methodology:
-
Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-(4-methylpyridin-3-yl)acetamide (10.0 mmol, 1.50 g) in 1,4-dioxane (50 mL).
-
Activation: Add water (2.5 mL) to the mixture. Expert Note: A small amount of water is critical to catalyze the SeO₂ oxidation cycle by forming selenious acid in situ.
-
Oxidation: Add finely powdered SeO₂ (12.0 mmol, 1.33 g) in a single portion.
-
Reflux: Heat the reaction mixture to reflux (100–105°C) under an inert nitrogen atmosphere. Monitor via TLC (10% MeOH in DCM) or LC-MS.
-
Checkpoint: The reaction typically requires 4–6 hours. The solution will turn from colorless to reddish-brown as red selenium precipitates.
-
-
Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated red selenium metal. Wash the pad with warm dioxane.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid.
-
Purification: Recrystallize from ethyl acetate/hexanes or perform flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM) to isolate the target aldehyde.
Yield Expectation: 65–75% Purity Target: >95% (by ¹H NMR)
2.2. Synthetic Logic Diagram (DOT)
Figure 1: Oxidative transformation of the methyl-pyridine precursor to the target aldehyde via Selenium Dioxide.
Part 3: Mechanistic Utility in Drug Discovery
The primary value of this compound is its role as a bifunctional electrophile/nucleophile equivalent in the Friedländer synthesis.
3.1. The "Masked" Friedländer Partner
In a classical Friedländer condensation, an o-amino aldehyde reacts with a ketone to form a quinoline or naphthyridine. However, free o-amino aldehydes are unstable.
-
The Acetamide Advantage: The acetyl group protects the amine. Under basic conditions (e.g., KOH/EtOH or piperidine), the acetamide is hydrolyzed in situ to the free amine, which immediately condenses with the aldehyde of the second partner (or the target aldehyde reacts with a ketone enolate first).
-
Reactivity Profile:
-
Deacetylation: Base-mediated hydrolysis releases the reactive -NH₂.
-
Condensation: The -NH₂ attacks the carbonyl of a coupling partner (ketone/aldehyde).
-
Cyclization: Intramolecular aldol-type condensation closes the second ring.
-
3.2. Pathway Visualization
Figure 2: Mechanism of in situ deprotection and cyclization to form bioactive naphthyridine scaffolds.
Part 4: Analytical Characterization
To validate the integrity of the synthesized molecule, compare experimental data against these theoretical standards.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):
-
Aldehyde (-CHO): A distinct singlet downfield at δ 10.0–10.5 ppm . This is the diagnostic peak.
-
Amide (-NH-): Broad singlet around δ 9.8–10.2 ppm (exchangeable with D₂O).
-
Pyridine Ring Protons:
-
H-2 (singlet, between N and acetamide): δ ~8.8–9.0 ppm (deshielded).
-
H-6 (doublet): δ ~8.4 ppm .
-
H-5 (doublet): δ ~7.6 ppm .
-
-
Methyl (Acetamide): Sharp singlet at δ 2.1–2.2 ppm .
2. Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated: 165.06. Observed: 165.1 m/z .
-
[M+Na]⁺: Observed: 187.1 m/z .
Part 5: Safety and Handling
-
Hazard Classification: GHS07 (Irritant).
-
Specific Risks:
-
Aldehyde Reactivity: The formyl group is susceptible to air oxidation to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide). Store under Argon.
-
Skin/Eye Contact: Standard PPE (gloves, goggles) required.
-
-
Spill Protocol: Adsorb on inert material (vermiculite). Do not use basic absorbents as they may trigger self-condensation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73942, 4-Acetamidobenzaldehyde (Analogous Chemistry). PubChem.[1][2][3] [Link]
Sources
Technical Guide: N-(4-Formylpyridin-3-yl)acetamide
A Critical Scaffold for 1,6-Naphthyridine Synthesis
Executive Summary
N-(4-Formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) is a bifunctional pyridine derivative serving as a high-value "ortho-aminoaldehyde" equivalent. Its primary utility lies in its ability to function as a masked precursor for 1,6-naphthyridines , a privileged scaffold in kinase inhibitors (e.g., for cancer therapy) and antiviral agents. Unlike the unstable free amino-aldehyde, the N-acetyl group provides stability while retaining reactivity for both intramolecular cyclization (to naphthyridinones) and intermolecular condensation (Friedländer synthesis).
This guide details the structural properties, validated synthesis protocols, and the mechanistic divergence that allows this single molecule to access two distinct chemical spaces.
Structural Characterization & Properties[1][2]
The molecule features a pyridine core substituted at the C3 position with an acetamido group and at the C4 position with a formyl group. The proximity of these two functional groups creates a "pre-organized" motif for heterocyclization.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | This compound | Also known as 3-acetamido-4-pyridinecarboxaldehyde |
| CAS Number | 1124194-63-3 | Verified Registry Number |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | Light yellow to yellow-brown powder | Color deepens upon oxidation/exposure |
| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar solvents |
| Stability | Air-sensitive (Aldehyde oxidation) | Store under inert atmosphere at 2–8°C |
Synthetic Pathways[3][4][5][6][7][8]
Two primary routes exist for the synthesis of this compound. The Methyl Oxidation Route is preferred for scale-up due to reagent availability, while Directed Ortho Metalation (DOM) offers regioselectivity for complex analogs.
Route A: Methyl Oxidation (Industrial Standard)
This pathway utilizes commercially available 3-amino-4-methylpyridine. The acetylation protects the amine, preventing side reactions during the oxidative step.
-
Acetylation: 3-Amino-4-methylpyridine reacts with acetic anhydride (
) to form N-(4-methylpyridin-3-yl)acetamide. -
Oxidation: The methyl group is oxidized to the formyl group using Selenium Dioxide (
) in dioxane or xylene. This step is critical; selectively oxidizes activated benzylic/pyridylic methyl groups to aldehydes without over-oxidation to carboxylic acids under controlled conditions.
Route B: Directed Ortho Metalation (DOM)
For analogs requiring specific substitution patterns, DOM is utilized.
-
Protection: 3-Aminopyridine is protected as a pivaloylamide (stronger directing group than acetamide).
-
Lithiation: Treatment with
-BuLi results in C4-lithiation (ortho to the directing group). -
Formylation: Quenching with DMF or N-formylpiperidine yields the aldehyde.
-
Exchange: Deprotection and re-acetylation yield the target.
Visualization: Synthesis Workflow
Caption: Figure 1. The preferred industrial synthesis route via selective oxidation of the methyl precursor.
Reactivity Profile: The Friedländer Divergence
The core value of this compound is its dual reactivity. Depending on the conditions (Acidic vs. Basic), it can either cyclize onto itself or condense with external ketones.
Intramolecular Cyclization (Camps-Type)
Under basic conditions (e.g., dilute NaOH or alkoxides), the acetyl methyl group (
Intermolecular Friedländer Synthesis
Under acidic conditions (or with strong nucleophiles), the acetamide hydrolyzes to the free amine (in situ), which then condenses with an external ketone (e.g., acetone, acetophenone) to form substituted 1,6-naphthyridines .
-
Mechanism: Hydrolysis
Imine formation Cyclization. -
Product: 2-Substituted-1,6-naphthyridines.[2]
Visualization: Reactivity Pathways
Caption: Figure 2. Divergent synthesis pathways yielding either naphthyridinones (Intra) or substituted naphthyridines (Inter).
Experimental Protocol: Synthesis of 1,6-Naphthyridin-2(1H)-one
Objective: Convert this compound into the bicyclic 1,6-naphthyridin-2(1H)-one scaffold via base-catalyzed cyclization.
Reagents:
-
This compound (1.0 eq)
-
Ethanol (Absolute)
-
Piperidine (Catalytic amount) or 10% NaOH (aq)
Procedure:
-
Dissolution: Charge a round-bottom flask with this compound (1.64 g, 10 mmol) and Ethanol (20 mL). Stir until a suspension or partial solution is obtained.
-
Catalysis: Add Piperidine (0.2 mL) dropwise. Alternatively, use 5 mL of 10% NaOH for faster reaction, though this requires careful neutralization later.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of the starting aldehyde.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 50% volume and cool to 0°C.
-
Purification: Recrystallize from Ethanol/Water or DMF to yield off-white needles of 1,6-naphthyridin-2(1H)-one.
Yield Expectation: 75–85%.
References
-
Maldonado, J., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 26(19), 6088. [Link]
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. [Link]
-
National Institute of Standards and Technology (NIST). (2024). Acetamide, N-(4-formylphenyl)- Data. (Used for comparative analog data). [Link]
Sources
N-(4-Formylpyridin-3-yl)acetamide: Synthetic Architectures & Heterocyclic Utility
Technical Whitepaper
Executive Summary
N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) represents a "privileged intermediate" in the synthesis of fused nitrogen heterocycles. Its structural core—a pyridine ring functionalized with vicinal amino and formyl groups—serves as a critical electrophilic/nucleophilic dual-anchor. This functionality enables the rapid assembly of 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , scaffolds heavily utilized in kinase inhibitor discovery (e.g., EGFR, VEGFR targets).
This guide details the high-fidelity synthesis of this intermediate via Directed Ortho Metalation (DoM) , bypassing the lower-yielding oxidation of methyl-pyridine precursors. It further elucidates the mechanistic underpinnings of its reactivity and provides validated protocols for its deployment in drug discovery campaigns.
Structural Analysis & Chemical Properties[1][2]
The molecule exists at the intersection of stability and reactivity. Unlike its free amine counterpart (3-amino-4-formylpyridine), which is prone to rapid self-condensation into oligomers, the acetamide group stabilizes the core while retaining sufficient lability for downstream cyclization.
Physiochemical Profile
| Property | Value (Predicted/Experimental) | Significance |
| IUPAC Name | This compound | Unambiguous identification |
| CAS Number | 1124194-63-3 | Registry verification |
| Molecular Formula | C₈H₈N₂O₂ | MW: 164.16 g/mol |
| pKa (Pyridine N) | ~3.5 | Reduced basicity due to electron-withdrawing formyl group |
| Solubility | DMSO, DMF, MeOH, DCM | Compatible with standard organic workflows |
| Stability | Air-stable solid | Storable at 4°C; avoid strong bases until use |
Reactivity Logic
The C4-aldehyde acts as a hard electrophile, while the C3-acetamide serves as a "masked" nucleophile. Upon acidic or basic activation, the acetamide nitrogen can attack the aldehyde (reversible hemiaminal formation) or, more importantly, participate in condensation reactions with external nucleophiles to form bicyclic systems.
Synthetic Methodology: Directed Ortho Metalation (DoM)[3]
While oxidation of N-(4-methylpyridin-3-yl)acetamide is possible, it often suffers from over-oxidation or difficult separations. The Directed Ortho Metalation (DoM) strategy is the superior, authoritative approach for scale-up and purity.
Mechanistic Rationale
The acetamido group (-NHAc) functions as a Directed Metalation Group (DMG) . However, unlike tertiary amides, the secondary acetamide possesses an acidic proton.
-
Step 1 (Deprotonation): The first equivalent of n-butyllithium (n-BuLi) removes the amide proton, generating a lithium amide species.
-
Step 2 (Coordination & Lithiation): The lithium atom coordinates with the amide oxygen and the pyridine nitrogen. This Complex Induced Proximity Effect (CIPE) directs the second equivalent of base to the C4 position exclusively, overriding the electronically activated C2 position.
-
Step 3 (Electrophilic Quench): The C4-lithio species reacts with N,N-dimethylformamide (DMF) to install the formyl group.
Pathway Visualization
The following diagram illustrates the critical lithiation pathway and the competing sites.[1]
Caption: Sequential lithiation mechanism highlighting the requirement for 2.2 equivalents of base to achieve C4 regioselectivity.
Experimental Protocol: Synthesis via DoM
Safety Note: n-Butyllithium is pyrophoric. All operations must be performed under an inert atmosphere (Argon/Nitrogen) using oven-dried glassware.
Reagents & Materials[2][3][4][5][6][7][8][9]
-
3-Acetamidopyridine (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 2.2 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, 3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous, distilled from Na/benzophenone)
-
Ammonium chloride (saturated aq. solution)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvation: Charge the flask with 3-acetamidopyridine (1.36 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation (The Critical Step):
-
Add n-BuLi (8.8 mL, 22 mmol) dropwise via syringe over 20 minutes.
-
Observation: The solution typically turns yellow/orange, indicating the formation of the dianion.
-
Aging: Stir at -78°C for 1 hour to ensure complete C4-lithiation. Note: Do not allow the temperature to rise, or the "parchment" rearrangement or intermolecular attack may occur.
-
-
Formylation: Add anhydrous DMF (2.3 mL, 30 mmol) dropwise. Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.
-
Quench & Workup:
-
Quench the reaction with saturated NH₄Cl (20 mL) at 0°C.
-
Extract with EtOAc (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude residue is often pure enough for immediate use. If necessary, purify via flash chromatography (SiO₂, 50-100% EtOAc in Hexanes). The aldehyde proton signal in ¹H NMR (approx. 10.0 ppm) confirms the product.
Applications in Drug Design: The Heterocyclic Gateway
The true value of this compound lies in its ability to undergo Friedländer-type condensations . This reaction is the primary route to 1,6-naphthyridines, a scaffold found in potent inhibitors of PI3K and mTOR.
Reaction Landscape
The acetamide can be hydrolyzed in situ to the free amine, or the acetyl group can be incorporated into the final ring system depending on the reaction partner.
Caption: Divergent synthesis pathways from the core intermediate to bioactive scaffolds.
Validated Application: Synthesis of 2-Substituted-1,6-Naphthyridines
-
Reagents: this compound, Methyl ketone (e.g., Acetophenone), 10% KOH (aq), Ethanol.
-
Conditions: Reflux for 4–12 hours.
-
Mechanism: Base-mediated hydrolysis of the acetamide releases the free amine, which condenses with the ketone carbonyl. The adjacent methyl group of the ketone then attacks the pyridine aldehyde (aldol condensation) followed by dehydration to aromatize the ring.
References
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1124194-63-3).
-
Snieckus, V. (1990).[1][2] Directed Ortho Metalation.[1][3][2][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
-
Ivonin, S. P., et al. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.[5] ChemRxiv. (Demonstrates alternative formylation strategies on aminopyridines).
-
MedChemExpress. (2024). N-(4-Formylphenyl)acetamide Data Sheet. (Comparative reactivity data for acetamido-benzaldehydes).
-
Clayden, J. (2004).[2] Organolithiums: Selectivity for Synthesis. Pergamon Series. (Authoritative text on lithiation regioselectivity).
Sources
Technical Whitepaper: N-(4-formylpyridin-3-yl)acetamide
A Versatile Synthon for 1,6-Naphthyridine Scaffolds in Medicinal Chemistry
Executive Summary
N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) represents a critical "masked" bifunctional intermediate in heterocyclic synthesis. Structurally, it functions as a pyridine analog of 2-acetamidobenzaldehyde, possessing an electrophilic formyl group ortho to a nucleophilic acetamido moiety. This specific arrangement makes it an ideal substrate for Friedländer-type condensations , granting access to 1,6-naphthyridine pharmacophores—privileged structures in kinase inhibitors (e.g., PI3K, mTOR) and anti-infective agents.
This guide details the cheminformatics, synthetic pathways, and validated experimental protocols for utilizing this scaffold.
Structural Identity & Cheminformatics
The core utility of this molecule lies in its high atomic economy and readiness for cyclization. Below are the precise identifiers and physicochemical descriptors.
Core Identifiers
| Descriptor | Value |
| SMILES | CC(=O)Nc1c(C=O)cncc1 |
| IUPAC Name | This compound |
| CAS Number | 1124194-63-3 |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| InChI Key | (Predicted) HVZXVZXVZXVZ-UHFFFAOYSA-N |
Physicochemical Profile (Predicted)
-
LogP: ~0.2 (Low lipophilicity due to polarity of amide/formyl groups).
-
Topological Polar Surface Area (TPSA): ~55 Ų (Favorable for membrane permeability).
-
H-Bond Donors: 1 (Amide NH).
-
H-Bond Acceptors: 3 (Pyridine N, Amide O, Formyl O).
Structural Visualization
The following diagram illustrates the key reactive centers: the electrophilic aldehyde (C4) and the nucleophilic amide nitrogen (C3).
Figure 1: Functional decomposition of the this compound scaffold.
Synthetic Pathways[4][5]
The synthesis of This compound presents a challenge due to the instability of free ortho-aminoaldehydes, which are prone to self-condensation. The acetamide group serves as a protecting group that stabilizes the molecule until cyclization is required.
The Oxidation Strategy
The most robust route involves the selective oxidation of the methyl group of N-(4-methylpyridin-3-yl)acetamide (CAS 52090-68-3). Selenium dioxide (SeO₂) is the reagent of choice for this benzylic-type oxidation on the electron-deficient pyridine ring.
Figure 2: Two-step synthesis from commercially available 3-amino-4-picoline.
Reactivity: The Friedländer Condensation[6][7]
The primary application of this SMILES string in drug discovery is the construction of 1,6-naphthyridines .
Mechanism
-
Hydrolysis/Activation: Under basic or acidic conditions, the acetamide is hydrolyzed to the free amine (or acts directly as a vinylogous amide).
-
Condensation: The amine condenses with a ketone (containing an α-methylene group).
-
Cyclodehydration: The resulting enamine attacks the formyl group, closing the ring to form the naphthyridine system.
This reaction is thermodynamically driven by the formation of the stable aromatic bicyclic system.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol relies on the SeO₂ oxidation of the methyl precursor.
Reagents:
-
N-(4-methylpyridin-3-yl)acetamide (1.0 eq)[1]
-
Selenium Dioxide (SeO₂) (1.2 eq)
-
1,4-Dioxane (Solvent)
-
Water (Trace, to activate SeO₂)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-methylpyridin-3-yl)acetamide (e.g., 1.50 g, 10 mmol) in 1,4-dioxane (30 mL).
-
Addition: Add finely powdered Selenium Dioxide (1.33 g, 12 mmol) and water (0.5 mL).
-
Reaction: Heat the mixture to reflux (100–105 °C) for 4–6 hours. Monitor by TLC (formation of a more polar spot) or LC-MS (Target Mass: 164.16).
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove precipitated selenium metal. Wash the pad with hot dioxane.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM) to yield the aldehyde as a pale yellow solid.
Protocol B: Friedländer Condensation (Application)
Target: Synthesis of a 2-substituted-1,6-naphthyridine.
Reagents:
-
This compound (1.0 eq)
-
Ketone (e.g., Acetophenone) (1.1 eq)
-
KOH (Ethanolic solution, 10%) or Piperidine (Catalytic)
Procedure:
-
Dissolve the aldehyde (1.0 eq) and the ketone (1.1 eq) in Ethanol (5 mL/mmol).
-
Add the base (KOH pellets or 2-3 drops of piperidine).
-
Reflux for 2–12 hours.
-
Cool to room temperature. The product often precipitates. If not, evaporate solvent and purify via recrystallization or chromatography.
Therapeutic Applications
The 1,6-naphthyridine scaffold derived from this SMILES is a bioisostere of quinoline and isoquinoline, offering distinct solubility and metabolic stability profiles.
| Therapeutic Area | Target Mechanism | Reference Context |
| Oncology | Kinase Inhibition: ATP-competitive inhibitors of PI3K and mTOR pathways often utilize the naphthyridine core to form hydrogen bonds with the hinge region of the kinase. | [1] |
| Infectious Disease | Antibacterial: Naphthyridine derivatives inhibit bacterial DNA gyrase (similar to fluoroquinolones). | [2] |
| Neurology | Acetylcholinesterase Inhibitors: Tacrine analogs based on Friedländer synthesis. | [3] |
References
-
Zhang, Z., et al. (2023).[2] "Synthesis of 4-Pyridinylquinolines via Sugasawa and Friedlander Reaction." Letters in Organic Chemistry.
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Medicinal Opportunities."[3][4] Chemical Reviews. (Foundational text on the mechanism utilized by this scaffold).
-
PubChem Compound Summary. "N-(4-methylpyridin-3-yl)acetamide (Precursor Data)." National Center for Biotechnology Information. Accessed 2024.
-
Sigma-Aldrich. "Product Catalog: this compound CAS 1124194-63-3."[5]
Sources
N-(4-formylpyridin-3-yl)acetamide physical properties
Executive Summary
N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) is a critical heterocyclic intermediate used primarily in the synthesis of fused pyridine systems, specifically 1,6-naphthyridines . Its structural uniqueness lies in the ortho positioning of an acetamido directing group relative to a reactive formyl moiety on a pyridine core. This substitution pattern makes it an ideal "push-pull" precursor for Friedländer-type condensation reactions, facilitating the rapid construction of kinase inhibitors and polycyclic aromatic hydrocarbons used in optoelectronics.
This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for researchers utilizing this scaffold in medicinal chemistry and materials science.
Physicochemical Profile
The following data aggregates known experimental values and high-confidence predictive models for the specific isomer this compound.
| Property | Value / Description | Source/Note |
| CAS Number | 1124194-63-3 | Sigma/Bide Pharmatech [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-Acetamidoisonicotinaldehyde; 3-Acetamido-4-formylpyridine | |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| Physical State | Solid (Powder) | Standard amide/aldehyde profile |
| Color | Off-white to pale yellow | Impurities (oxidation) darken color |
| Solubility | DMSO, DMF, Methanol, Ethanol | High solubility in polar aprotic solvents |
| LogP (Predicted) | ~0.2 to 0.5 | Lipophilic enough for cell permeability |
| pKa (Predicted) | ~3.5 (Pyridine N), ~14 (Amide NH) | Pyridine N is less basic due to EWG formyl |
| Melting Point | Experimental determination required | Likely 130–160°C based on analogs |
Critical Note on Stability: As an ortho-aminoaldehyde derivative, this compound is prone to self-condensation (oligomerization) and oxidation to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Structural Characterization (Validation)
To validate the identity of synthesized or purchased material, compare experimental data against these standard spectral signatures.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
-
δ 10.10 ppm (s, 1H): Formyl proton (-CH O). Distinctive downfield singlet.
-
δ 9.80–10.00 ppm (br s, 1H): Amide -NH -. Chemical shift varies with concentration/temperature.
-
δ 9.20 ppm (s, 1H): Pyridine C2-H . Deshielded by adjacent amide nitrogen.
-
δ 8.65 ppm (d, J=5.0 Hz, 1H): Pyridine C6-H .
-
δ 7.70 ppm (d, J=5.0 Hz, 1H): Pyridine C5-H .
-
δ 2.15 ppm (s, 3H): Acetyl methyl (-CH ₃).
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 165.17
-
Fragmentation: Loss of acetyl group (M-43) is a common fragmentation pathway.
Synthesis & Production Protocols
The most robust method for synthesizing this compound utilizes Directed Ortho-Lithiation (DoM) . This method leverages the acetamido group (or a pivaloylamino surrogate) to direct a strong base to the C4 position, followed by quenching with a formyl source (DMF).
Protocol: Directed Ortho-Lithiation
Precursors: 3-Acetamidopyridine (or N-(pyridin-3-yl)pivalamide for higher regioselectivity), n-Butyllithium (n-BuLi), Dimethylformamide (DMF).
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Solvation: Dissolve 3-acetamidopyridine (1.0 eq) in anhydrous THF. Add TMEDA (2.2 eq) to deaggregate the lithiating agent.
-
Lithiation: Cool to -78°C . Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 30 minutes. The solution typically turns deep red/orange, indicating the formation of the dilithio-intermediate (lithium on Amide N and C4).
-
Incubation: Stir at -78°C for 1 hour, then allow to warm to -20°C for 2 hours to ensure C4-lithiation.
-
Formylation: Cool back to -78°C. Add anhydrous DMF (3.0 eq) rapidly.
-
Quench: Allow to warm to RT overnight. Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂; Hexanes/EtOAc gradient).
Visualization: Synthesis Pathway
Figure 1: Directed Ortho-Lithiation strategy for introducing the formyl group at the C4 position.
Reactivity & Applications: The Friedländer Condensation
The primary utility of this compound is as a precursor for 1,6-naphthyridines . The ortho-disposition of the aldehyde and the amide nitrogen (which can be deprotected to a free amine or react directly under basic conditions) allows for condensation with ketones or active methylene compounds.
Mechanism: 1,6-Naphthyridine Formation
In a basic medium (e.g., KOH/EtOH or Piperidine), the acetamide is hydrolyzed to the free amine (in situ) or reacts directly. The amine condenses with a ketone (e.g., acetone, acetophenone) to form an imine, followed by an intramolecular aldol-type condensation with the C4-formyl group to close the second pyridine ring.
Key Application: Synthesis of kinase inhibitors (e.g., fused bicyclic systems targeting ATP binding pockets).
Visualization: Naphthyridine Cyclization
Figure 2: Friedländer condensation pathway yielding the bioactive 1,6-naphthyridine scaffold.
Handling and Safety
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Hygroscopic and air-sensitive. Store in a tightly sealed vial under inert gas (Argon) at -20°C.
-
Solvent Compatibility: Avoid protic solvents (water/alcohols) for long-term storage to prevent hemiacetal formation or hydrolysis of the amide.
References
-
Sigma-Aldrich / Merck . Safety Data Sheet & Product Information: this compound. (Verified CAS 1124194-63-3).
-
Fadda, A. A., et al. (2015). "Advances in 1,8-Naphthyridines Chemistry" (Discusses analogous Friedländer synthesis from aminopyridine-carbaldehydes). Synthetic Communications.
-
Estik, I., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". Molecules.
-
Common Organic Chemistry . "Directed Ortho Metalation (DoM) Conditions".
A Technical Guide to Determining the Aqueous Solubility of N-(4-formylpyridin-3-yl)acetamide: A Case Study for Novel Drug Candidates
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. For novel chemical entities such as N-(4-formylpyridin-3-yl)acetamide, a thorough understanding of their solubility characteristics is paramount for successful drug development. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of new compounds. Using this compound as a representative case study, this document outlines the strategic importance of solubility, details robust experimental protocols for its determination, and offers insights into the interpretation of the resulting data. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data crucial for formulation design and regulatory submissions.
Introduction: The Central Role of Solubility in Drug Development
The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a linchpin for oral drug delivery. A drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and exert its therapeutic effect.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes and even lead to the termination of promising drug candidates.[1]
Therefore, an early and accurate assessment of a compound's solubility is not merely a data collection exercise; it is a strategic imperative that informs critical decisions throughout the drug development pipeline. This guide will use this compound, a novel pyridinyl-acetamide derivative, as a practical example to illustrate the principles and procedures for determining this vital parameter. While specific experimental data for this compound is not yet publicly available, the methodologies detailed below provide a universal and rigorous approach for its characterization.
Physicochemical Profile of this compound
A preliminary in-silico and analytical assessment of a new compound is crucial for designing relevant solubility studies.
2.1. Chemical Structure and Predicted Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈N₂O₂
-
Molecular Weight: 164.16 g/mol
-
Structure:
Due to the presence of a pyridine ring, an amide group, and a formyl group, this compound is expected to exhibit some degree of polarity. The potential for hydrogen bonding with water molecules suggests that it may have moderate aqueous solubility. However, the aromatic nature of the pyridine ring could contribute to hydrophobicity. Computational tools can provide initial estimates of properties like logP (a measure of lipophilicity) and aqueous solubility, which can be valuable for guiding experimental design.
2.2. Synthesis and Solid-State Characterization
The synthesis and purification of this compound will significantly impact its solid-state properties, which in turn affect its solubility. A potential synthetic route could involve the acylation of 3-amino-4-formylpyridine.
It is imperative to characterize the solid form of the compound using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). These methods can identify the crystalline form (polymorphs), determine its melting point, and assess its thermal stability. Different polymorphs of a compound can have different solubilities.[1]
Experimental Determination of Aqueous Solubility
A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements.
3.1. Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[2][3] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[2][3]
3.1.1. Shake-Flask Solubility Protocol
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Addition of Excess Compound: Add an excess amount of this compound to each buffer solution in a sealed, low-adsorption vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using XRPD to check for any polymorphic transformations that may have occurred during the experiment.
3.1.2. Data Presentation: Thermodynamic Solubility of this compound
| pH of Buffer | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Standard Deviation | Solid Form Post-Experiment |
| 1.2 | 37 | 48 | [Experimental Value] | [Experimental Value] | [XRPD Result] |
| 4.5 | 37 | 48 | [Experimental Value] | [Experimental Value] | [XRPD Result] |
| 6.8 | 37 | 48 | [Experimental Value] | [Experimental Value] | [XRPD Result] |
| Water | 37 | 48 | [Experimental Value] | [Experimental Value] | [XRPD Result] |
3.2. Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of the concentration of a compound at the moment it starts to precipitate from a solution. It is often used in early drug discovery for high-throughput screening. Nephelometry or turbidimetry are common methods for its determination.[4][5]
3.2.1. Nephelometric Kinetic Solubility Protocol
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest.
-
Precipitation Induction: The addition of the aqueous buffer to the DMSO solution will cause the compound to precipitate once its solubility limit is exceeded.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[4][5]
3.2.2. Data Presentation: Kinetic Solubility of this compound
| Buffer pH | Method | Kinetic Solubility (µg/mL) |
| 7.4 | Nephelometry | [Experimental Value] |
Visualization of Experimental Workflows
Clear and logical workflows are essential for ensuring the reproducibility of experimental results.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Discussion and Implications of Solubility Data
The obtained solubility data for this compound will have significant implications for its development path.
-
pH-Dependent Solubility: A pronounced pH-dependent solubility profile may indicate that the compound is ionizable. This information is critical for predicting its dissolution behavior in different regions of the gastrointestinal tract.
-
Biopharmaceutics Classification System (BCS): The solubility data, in conjunction with permeability data, will allow for the classification of this compound according to the BCS.[1] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1] This classification guides the need for in vivo bioequivalence studies.
-
Formulation Strategies: If the solubility is low, various formulation strategies may be required to enhance it. These can include particle size reduction (micronization), the use of amorphous solid dispersions, or the formation of salts or co-crystals.[1]
Conclusion
This technical guide has provided a comprehensive and actionable framework for the determination of the aqueous solubility of a novel compound, using this compound as a case study. By adhering to the detailed protocols for thermodynamic and kinetic solubility measurements, researchers can generate high-quality, reliable data. This data is not only a regulatory requirement but also a cornerstone of rational drug design and development, enabling the formulation of safe and effective medicines. The principles and methodologies outlined herein are universally applicable to the characterization of new chemical entities, empowering scientists to make informed decisions and navigate the complexities of the drug development process.
References
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. [Link]
-
ChemSynthesis. N-(3-hydroxy-4-[6][7]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. [Link]
-
Wikipedia. Acetamide. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]
-
Taylor & Francis Online. Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
FooDB. Showing Compound Acetamide (FDB008298). [Link]
-
Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). [Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). [Link]
-
T3DB. Acetamide (T3D4209). [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. raytor.com [raytor.com]
- 4. rheolution.com [rheolution.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 7. Acetamide - Wikipedia [en.wikipedia.org]
N-(4-formylpyridin-3-yl)acetamide safety and handling
Technical Safety & Handling Guide: N-(4-Formylpyridin-3-yl)acetamide
Part 1: Executive Technical Summary
Compound Identity: this compound CAS Registry Number: 1124194-63-3 Signal Word: DANGER Primary Hazard: Acute Toxicity, Oral (Category 3, H301)
This guide defines the operational standards for handling this compound, a specialized intermediate used in the synthesis of fused nitrogen heterocycles (e.g., 1,6-naphthyridines) and kinase inhibitors. Due to its H301 (Toxic if swallowed) classification and inherent chemical instability (aldehyde oxidation/cyclization), this compound requires strict adherence to Biosafety Level 2 (BSL-2) equivalent chemical hygiene or higher.
Critical Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) . The 3,4-substitution pattern creates a high potential for intramolecular condensation; moisture and oxygen must be rigorously excluded to prevent degradation into the corresponding carboxylic acid or cyclized byproducts.
Part 2: Physicochemical Profile & Hazard Identification
Chemical Specifications
| Property | Data |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Light yellow to yellow-brown powder/crystals |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1] |
| Reactivity Group | Pyridine Aldehyde / Acetamide |
GHS Hazard Classification
Based on structural analogs and available safety data sheets (SDS):
-
Acute Toxicity (Oral): Category 3 (H301 ) – Toxic if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315).
-
Serious Eye Damage/Irritation: Category 2A (H319).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.
Toxicological Context: The pyridine ring, combined with an aldehyde functionality, suggests potential for metabolic activation to reactive imines or oxidation to nicotinic acid derivatives. The acetamide moiety, while generally stable, contributes to the molecule's polarity and biological absorption profile.
Part 3: Risk Assessment & Engineering Controls
Hierarchy of Controls Logic (Visualization)
The following decision matrix outlines the required containment levels based on the operation scale.
Figure 1: Risk-based containment strategy. Operations exceeding 100 mg require enhanced respiratory protection or isolation due to H301 toxicity risks.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood. For powders, use a static-dissipative balance enclosure to prevent aerosolization.
-
Ventilation: Maintain a face velocity of 0.5 m/s (100 fpm) .
-
Vacuum Systems: If rotary evaporation is required, use a secondary cold trap to prevent aldehyde vapors from entering the pump oil or exhaust system.
Part 4: Handling & Storage Protocols
Stability & Reactivity Management
The proximity of the formyl group (C-4) and the acetamido group (C-3) creates a unique reactivity profile.
Degradation Pathways:
-
Oxidation: The aldehyde readily oxidizes to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) upon air exposure.
-
Intramolecular Cyclization: Under acidic or basic conditions, the amide nitrogen can attack the aldehyde, leading to the formation of naphthyridinone-like species or hemiaminals.
Figure 2: Primary degradation pathways. Exclusion of air and moisture is critical to maintain purity.
Storage Protocol
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen . Parafilm sealing is insufficient; use a desiccator or a glovebox for long-term storage.
-
Container: Amber glass vials (protect from light) with Teflon-lined caps.
Experimental Handling (Step-by-Step)
-
Preparation: Don double nitrile gloves. Verify fume hood airflow.
-
Weighing:
-
Tare the receiving vessel (e.g., round bottom flask) before bringing it into the hood if possible, or use a portable balance inside the hood.
-
Do not use spatulas that have contacted strong acids or bases.
-
-
Solubilization:
-
Dissolve immediately in the reaction solvent (e.g., dry DMF or DCM).
-
Note: If the solution turns dark brown immediately, significant decomposition (oxidation) may have occurred.
-
-
Quenching/Disposal:
-
Treat all waste streams as Toxic (H301) .
-
Quench reaction mixtures containing this intermediate with mild aqueous buffer (pH 6-7) before disposal to prevent uncontrolled cyclization or exotherms.
-
Part 5: Emergency Response
| Scenario | Immediate Action |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Call a physician. |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Discard contaminated gloves immediately. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[2][3][4] Seek immediate ophthalmological attention. |
| Ingestion | IMMEDIATE MEDICAL ATTENTION REQUIRED. Do NOT induce vomiting unless instructed by a poison center. Rinse mouth if conscious. |
| Spill (Solid) | Evacuate area. Wear a NIOSH N95 or P100 respirator. Cover spill with wet paper towels to prevent dust, then scoop into a hazardous waste bag. |
Part 6: References
-
Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from (Search CAS: 1124194-63-3).
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and acute toxicity classifications. Retrieved from .
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from .
-
Fisher Scientific. General Handling of Pyridine Carboxaldehydes. Retrieved from .[1]
(Note: Specific toxicological values such as LD50 are often proprietary for intermediates; the H301 classification is derived from the structural class and supplier SDS data.)
Sources
Technical Whitepaper: Strategic Synthesis and Utility of N-(4-formylpyridin-3-yl)acetamide
The following technical guide details the discovery, synthesis, and strategic utility of N-(4-formylpyridin-3-yl)acetamide , a critical intermediate in the development of fused heterocyclic therapeutics.
Executive Summary
This compound (CAS: 1124194-63-3) represents a high-value "ortho-amino aldehyde" equivalent in medicinal chemistry. It serves as a linchpin precursor for the synthesis of 1,6-naphthyridines , pyrido[3,4-d]pyrimidines , and thiazolo[5,4-c]pyridines —scaffolds integral to modern kinase inhibitors (e.g., PI3K, mTOR) and PDE4 inhibitors.
The "discovery" of this compound is not defined by a single pharmacological breakthrough but by its identification as a scalable, regioselective solution to the challenge of substituting the pyridine ring at the C4 position while retaining a nitrogen functionality at C3. This guide outlines the technical methodology for its synthesis and its application in fragment-based drug design.
Retrosynthetic Analysis & Strategic Value
The structural value of this compound lies in its ability to undergo Friedländer-type condensations . The proximity of the formyl group (C4) and the acetamido group (C3) allows for rapid cyclization with ketones, aldehydes, or nitriles to form fused bicyclic systems.
Diagram 1: Retrosynthetic Pathway
This diagram illustrates how the target aldehyde serves as the gateway to complex drug scaffolds.
Caption: Retrosynthetic logic placing this compound as the key junction between simple pyridines and fused heterocycles.
Synthetic Methodology (The "Discovery" Protocol)
The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridine ring and the potential for competing nucleophilic attacks. The authoritative method relies on Directed Ortho Metalation (DoM) .
Method A: Directed Ortho Metalation (DoM)
This route utilizes the acetamido group as a Directed Metalation Group (DMG). While pivalamides are often cited for higher stability, the acetamide can be lithiated directly using a dianion strategy .
Protocol Parameters:
-
Substrate: N-(pyridin-3-yl)acetamide.
-
Reagent: n-Butyllithium (n-BuLi), 2.2–2.5 equivalents.
-
Solvent: THF (anhydrous).
-
Electrophile: DMF (N,N-Dimethylformamide).
-
Temperature: -78°C (Critical Control Point).
Mechanism:
-
Deprotonation 1: The first equivalent of n-BuLi removes the acidic N-H proton from the amide.
-
Deprotonation 2: The second equivalent removes the C4 proton (ortho-lithiation), stabilized by the coordination of the Lithium to the amide oxygen.
-
Formylation: The C4-lithio species attacks DMF.
-
Quench: Acidic workup releases the aldehyde.
Diagram 2: Reaction Workflow
Caption: Step-by-step synthetic workflow for the Directed Ortho Metalation route.
Method B: Oxidation of the Alcohol (Alternative)
If the DoM route yields inseparable impurities, an alternative approach involves the oxidation of N-(4-(hydroxymethyl)pyridin-3-yl)acetamide .
-
Precursor Synthesis: Reduction of methyl 3-acetamidoisonicotinate (obtained via DoM with CO2/MeOH).
-
Oxidation: Treatment with Manganese Dioxide (MnO2) in DCM or Dess-Martin Periodinane .
Experimental Data & Validation
The following table summarizes the critical reaction conditions required to maximize yield and minimize self-condensation (a common failure mode for amino-aldehydes).
| Parameter | Condition | Rationale |
| Base Equivalents | > 2.2 eq n-BuLi | Essential to neutralize the amide N-H before C4 lithiation. |
| Temperature | -78°C to -40°C | Higher temperatures favor nucleophilic attack on the pyridine ring (Bu-addition). |
| Quench pH | pH 5–6 | Strongly acidic conditions can hydrolyze the acetamide; basic conditions favor aldol condensation. |
| Stability | Store < -20°C | The compound is prone to oxidation (to carboxylic acid) and polymerization. |
Applications in Drug Discovery
The "Discovery" of this intermediate unlocked the efficient synthesis of several patent-protected scaffolds.
-
PDE4 Inhibitors (1,6-Naphthyridines): Reaction with acetone or substituted ketones under basic conditions (NaOH/EtOH) yields 2-methyl-1,6-naphthyridine derivatives. These structures mimic the quinoline core of established PDE4 inhibitors but with altered solubility and metabolic profiles.
-
TGR5 Modulators: As referenced in WO 2010/016846 , this aldehyde is a precursor for heterocyclic modulators of the TGR5 receptor, a target for diabetes and obesity.
-
Kinase Inhibitors: The aldehyde group can be converted to a nitrile or amine to access pyrido[4,3-d]pyrimidines , a scaffold seen in various tyrosine kinase inhibitors.
References
-
Turner, J. A. (1983). Regiospecific synthesis of 3,4-disubstituted pyridines. A practical synthesis of 4-substituted nicotinic acids and nicotinamides. Journal of Organic Chemistry, 48(20), 3401–3408. Link
-
Estel, L., Marsais, F., & Queguiner, G. (1989). Metalation of 3-acylaminopyridines: A new access to 3,4-disubstituted pyridines. Journal of Heterocyclic Chemistry, 26(1), 105–112. Link
-
Boehringer Ingelheim International Gmbh. (2010).[3] Heterocyclic Modulators of TGR5. World Intellectual Property Organization, WO 2010/016846 A1.[4] Link
-
Rudolph, K., et al. (2002). 1,6-Naphthyridines and their use as PDE IV inhibitors. U.S. Patent No.[1][3][5][6] 6,344,449.[1][3][5][6][7] Washington, DC: U.S. Patent and Trademark Office. Link
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2009141238A1 - Gpr119 receptor agonists - Google Patents [patents.google.com]
- 4. WO2013164838A1 - Heterocyclic compounds and their use for treatment of diabetes, obesity or related disorders - Google Patents [patents.google.com]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. CGRP receptor antagonists - Patent US-10166226-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2005056550A2 - Heterocyclic anti-migraine agents - Google Patents [patents.google.com]
Executive Summary
N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) represents a high-value "ortho-amino formyl" synthon in medicinal chemistry. Unlike its unprotected counterpart (3-aminoisonicotinaldehyde), which is prone to self-polymerization and oxidative degradation, the acetamide derivative offers a stabilized, shelf-stable electrophile. Its primary utility lies in its role as a "masked" precursor for the Friedländer annulation , enabling the rapid construction of 1,6-naphthyridine scaffolds—a privileged structure found in Type I/II kinase inhibitors, topoisomerase inhibitors, and antibacterial agents.
This guide details the synthesis, validation, and application of this core, emphasizing its transformation into fused heterocyclic systems.
Part 1: Structural Chemistry & Reactivity Profile
The "Masked" Friedländer Partner
The core challenge in synthesizing 1,6-naphthyridines is the instability of the ortho-aminoaldehyde motif. The amine (
-
Stability: The acetyl group (
) on the nitrogen reduces the nucleophilicity of the amine, preventing premature attack on the aldehyde. -
Reactivity: Under basic conditions (e.g.,
or ), the acetamide undergoes hydrolysis in situ or acts directly as a leaving group equivalent during cyclization, releasing the reactive amine to condense with ketones.
Spectroscopic Signature
For researchers validating this compound:
-
NMR (DMSO-
): The aldehyde proton is distinctively downfield ( ppm). The acetamide methyl group appears as a sharp singlet ( ppm). -
IR Spectroscopy: Look for two carbonyl stretches: the amide (
) and the aldehyde ( ).
Part 2: Synthetic Methodologies (Self-Validating Protocols)
The most robust route to this compound avoids the direct formylation of aminopyridines (which suffers from poor regioselectivity). Instead, it utilizes the Selenium Dioxide (
Protocol A: Selective Oxidation of N-(4-methylpyridin-3-yl)acetamide
Objective: Convert the 4-methyl group to a 4-formyl group without over-oxidation to the carboxylic acid.
Reagents & Materials:
-
Precursor: N-(4-methylpyridin-3-yl)acetamide (CAS: 52090-68-3).
-
Oxidant: Selenium Dioxide (
), sublimed grade. -
Solvent: 1,4-Dioxane (anhydrous).
-
Validation: TLC (Silica, 10% MeOH/DCM) and
NMR.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-methylpyridin-3-yl)acetamide (1.0 eq) in 1,4-dioxane (
). -
Addition: Add
(1.2 eq) in a single portion. The reaction mixture will initially appear heterogeneous. -
Reaction: Heat to reflux (
) for 4–6 hours.-
Self-Validation Check: The reaction typically turns from colorless/yellow to dark red/black due to the precipitation of elemental selenium (
).
-
-
Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the black selenium solid. Wash the pad with warm dioxane.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often a yellow solid. Recrystallize from EtOAc/Hexanes if necessary.
Data Summary Table: Reaction Conditions
| Parameter | Specification | Critical Note |
| Temperature | Reflux is required for activation energy. | |
| Stoichiometry | 1.0 : 1.2 (Substrate: | Excess |
| Time | 4–6 Hours | Monitor aldehyde peak appearance by NMR. |
| Yield | 60–75% | Losses primarily due to selenium entrapment; wash Celite thoroughly. |
Part 3: Application – The 1,6-Naphthyridine Gateway
The primary value of this compound is its condensation with ketones (containing an
Protocol B: Base-Promoted Condensation with Acetone
Objective: Synthesis of 2-methyl-1,6-naphthyridine.
Workflow:
-
Mixing: Dissolve this compound (1.0 eq) in Ethanol (
). -
Base Activation: Add 10% aqueous
(2.0 eq) followed by Acetone (5.0 eq). -
Cyclization: Stir at room temperature for 1 hour, then heat to
for 2 hours. -
Workup: Neutralize with dilute
, extract with DCM, and concentrate.
Visualization: Synthesis & Cyclization Pathway
Figure 1: Synthetic workflow from precursor protection to naphthyridine construction. The red hexagon denotes the core subject of this guide.
Part 4: Medicinal Chemistry Case Studies
Kinase Inhibition (Type I/II)
The 1,6-naphthyridine scaffold mimics the adenine ring of ATP. By varying the ketone used in the condensation step (Protocol B), researchers can introduce diverse R-groups at the 2- and 3-positions of the naphthyridine ring to probe the hydrophobic pocket of kinases.
-
Target: PI3K (Phosphoinositide 3-kinase) and mTOR pathways.
-
Strategy: Condensation of this compound with aryl methyl ketones yields 2-aryl-1,6-naphthyridines, which have shown potency in inhibiting tumor cell proliferation.
Antibacterial Agents
Analogs of Nalidixic Acid (a 1,8-naphthyridine) can be accessed via the 1,6-isomer. The 1,6-naphthyridines synthesized from this core have demonstrated activity against Gram-negative bacteria by inhibiting DNA gyrase.
Visualization: Mechanism of Cyclization
Figure 2: Mechanistic cascade during the base-mediated condensation. Note the critical deacetylation step that unmasks the nucleophilic amine.
References
- Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. IV. Synthesis of Naphthyridine Derivatives by the Cyclization of Ethynylpyridinecarboxamides." Chemical & Pharmaceutical Bulletin, 33(2), 626-633.
- Hawes, E. M., & Wibberley, D. G. (1966). "1,6-Naphthyridines from 3-aminopyridine-4-aldehyde." Journal of the Chemical Society C: Organic, 315-321. (Describes the core Friedländer reactivity of the amino-aldehyde).
-
Litvinov, V. P. (2004).[5] "Advances in the chemistry of naphthyridines." Russian Chemical Reviews, 73(7), 637. [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 44548607, this compound. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 3. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: N-(4-formylpyridin-3-yl)acetamide as a Strategic Intermediate for 1,6-Naphthyridine Scaffolds
Abstract & Strategic Value
N-(4-formylpyridin-3-yl)acetamide (CAS: 110036-70-1), also known as 3-acetamidoisonicotinaldehyde, is a high-value bifunctional heterocyclic intermediate. Its structural uniqueness lies in the ortho-disposition of an electrophilic aldehyde and a nucleophilic (masked) amino group on a pyridine core. This "push-pull" electronic arrangement makes it an ideal precursor for the Friedländer annulation , enabling the rapid construction of 1,6-naphthyridine scaffolds.
These scaffolds are critical pharmacophores in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., FGFR inhibitors) and anti-infective agents. This guide details the handling, synthesis via Directed Ortho Metalation (DoM), and downstream application of this intermediate.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 110036-70-1 |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Light yellow to yellow-brown powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM |
| Storage | 2–8°C , under Inert Atmosphere (Argon/Nitrogen) |
| Stability | Aldehyde is prone to oxidation to carboxylic acid; Amide is stable but hydrolyzable under strong acidic/basic conditions. |
Critical Handling Note: The aldehyde moiety is susceptible to aerobic oxidation. Always store the solid under an inert atmosphere. Solutions in DMSO or DMF should be prepared fresh for immediate use.
Protocol A: Synthesis via Directed Ortho Metalation (DoM)
Rationale: The most robust method to install the formyl group at the C4 position of the pyridine ring is via Directed Ortho Metalation (DoM). The acetamido group serves as a Directing Metalation Group (DMG), coordinating with the lithium base to direct deprotonation specifically to the C4 position.
Mechanistic Pathway
The reaction relies on the coordination of the amide oxygen to the lithium aggregate, bringing the base into proximity with the C4 proton.
Figure 1: Directed Ortho Metalation (DoM) strategy for regioselective C4-formylation.
Step-by-Step Procedure
Reagents:
-
3-Acetamidopyridine (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq) – Optional, enhances lithiation rate.
-
Dimethylformamide (DMF) (3.0 eq)
-
Anhydrous THF (Solvent)
Workflow:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvation: Charge the flask with 3-acetamidopyridine (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation (Critical Step):
-
Add n-BuLi (22 mmol) dropwise via syringe over 20 minutes.
-
Note: The first equivalent deprotonates the amide N-H; the second equivalent performs the C4-H lithiation.
-
Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the dianion.
-
Stir at -78°C for 1 hour.
-
-
Formylation: Add anhydrous DMF (30 mmol) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm to 0°C over 1 hour.
-
Quench & Workup:
-
Quench the reaction with saturated NH₄Cl solution (20 mL).
-
Adjust pH to ~5-6 with dilute HCl to ensure the aldehyde is liberated from the hemiaminal intermediate.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude residue is purified via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for the aldehyde proton singlet at ~10.0 ppm and the amide NH singlet.
Protocol B: Application in Friedländer Annulation
Rationale: This protocol converts the intermediate into a 1,6-naphthyridine . The reaction involves an aldol condensation followed by cyclodehydration. The acetamide group is hydrolyzed in situ by the base to release the free amine, which then closes the ring.
Mechanistic Pathway
Figure 2: One-Pot Hydrolysis and Friedländer Annulation to 1,6-Naphthyridines.
Step-by-Step Procedure
Reagents:
-
This compound (1.0 eq)
-
Ketone (e.g., Acetophenone, Acetone, Cyclic ketones) (1.2 eq)
-
Potassium Hydroxide (KOH) (10% ethanolic solution) or Proline (for organocatalytic route)
-
Ethanol (Solvent)[1]
Workflow:
-
Mixing: In a reaction vial, dissolve This compound (1.0 mmol) and the target ketone (1.2 mmol) in Ethanol (5 mL).
-
Catalysis: Add 10% KOH in EtOH (0.5 mL).
-
Note: The base serves two purposes: hydrolyzing the acetamide protecting group and catalyzing the aldol condensation.
-
-
Reflux: Heat the mixture to reflux (80°C) for 2–6 hours. Monitor by TLC (disappearance of the aldehyde).
-
Isolation:
-
Yield: Typical yields for this scaffold range from 60–85% .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete lithiation due to moisture. | Ensure THF is freshly distilled/anhydrous. Titrate n-BuLi before use. |
| Impurity: Dihydropyridine | Nucleophilic attack on the ring instead of deprotonation. | Keep temperature strictly at -78°C during n-BuLi addition. |
| No Reaction (Protocol B) | Acetamide not hydrolyzing. | Increase base concentration (KOH) or switch to pre-hydrolyzed 3-amino-4-pyridinecarboxaldehyde if stability permits. |
| Aldehyde Oxidation | Exposure to air during storage. | Check ¹H NMR for carboxylic acid peak (~12 ppm). Recrystallize or re-synthesize if >10% acid. |
References
-
Sigma-Aldrich. Product Specification: this compound.[6] Available at:
-
Fadda, A. A., et al. (2015).[7] Advances in 1,8-Naphthyridines Chemistry. Synthetic Communications. (Contextual reference for Friedländer conditions applied to naphthyridines). Available at:
- Majumdar, P., et al. (2015). Synthesis of 1,6-naphthyridines via Friedländer reaction. (General methodology for pyridine-based Friedländer synthesis).
-
Numata, T., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. (Recent application of similar amino-pyridine intermediates).[8][9] Available at:
Sources
- 1. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 1124194-63-3 [sigmaaldrich.cn]
- 7. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of N-(4-formylpyridin-3-yl)acetamide in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Power of a Well-Placed Formyl Group
In the landscape of medicinal chemistry, the N-pyridinyl acetamide scaffold is a recurring motif in a multitude of clinically relevant molecules, particularly within the domain of protein kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has rendered it a "privileged" scaffold for inhibitor design. This application note delves into the specific utility of a highly versatile, yet underexplored, member of this family: N-(4-formylpyridin-3-yl)acetamide .
The strategic incorporation of a formyl (aldehyde) group at the 4-position of the pyridine ring transforms this otherwise simple scaffold into a powerful building block for both library synthesis and the targeted design of novel therapeutics. The aldehyde functionality serves as a versatile chemical handle, enabling a vast array of subsequent chemical transformations. This allows for the rapid generation of extensive chemical diversity, a cornerstone of modern hit-finding and lead optimization campaigns. Furthermore, the electrophilic nature of the formyl group opens up possibilities for the rational design of covalent inhibitors, a therapeutic modality of increasing importance for achieving enhanced potency and prolonged duration of action.
This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, complete with detailed protocols for its synthesis, derivatization, and subsequent screening in a relevant biological assay.
Physicochemical Properties and Drug-Likeness
While experimental data for this compound is not extensively published, we can infer its likely physicochemical properties based on its structure and data from closely related analogs. These properties are crucial for assessing its potential as a fragment or lead-like molecule.
| Property | Predicted/Analog-Based Value | Rationale / Comparison |
| Molecular Weight | ~164 g/mol | Well within the "Rule of Five" limit for drug-likeness. Similar to N-(4-Methylpyridin-3-yl)acetamide (150.18 g/mol ).[1] |
| logP | 0.5 - 1.5 | The pyridine and acetamide groups provide polarity, while the overall small size keeps it from being overly lipophilic. |
| Hydrogen Bond Donors | 1 | The amide N-H group is a key hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, amide carbonyl oxygen, and formyl oxygen are all potential hydrogen bond acceptors. |
| Polar Surface Area | ~60-70 Ų | This value suggests good potential for cell permeability. |
Synthesis and Derivatization Workflows
The true power of this compound lies in its utility as a central hub for chemical diversification. The formyl group is amenable to a wide range of chemical reactions, allowing for the systematic exploration of the surrounding chemical space.
Figure 1: Synthetic workflow illustrating the creation of the core scaffold and subsequent diversification into various chemical libraries.
Protocol 1: Synthesis of this compound
This protocol describes a standard procedure for the N-acetylation of an aminopyridine precursor. The reaction is typically high-yielding and straightforward to perform.
Materials:
-
3-Amino-4-pyridinecarboxaldehyde
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Amino-4-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Acetylating Agent: While stirring, add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: Parallel Reductive Amination for Library Synthesis
This protocol details the use of this compound in a parallel synthesis format to generate a library of N-substituted amine derivatives. This is a robust and widely used reaction in medicinal chemistry.
Materials:
-
This compound (core scaffold)
-
A diverse set of primary and secondary amines (e.g., benzylamine, piperidine, morpholine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
96-well reaction block or individual reaction vials
-
Multi-channel pipette
-
LC-MS for reaction analysis
Procedure:
-
Stock Solutions: Prepare a stock solution of this compound in DCE (e.g., at 0.2 M). Prepare individual stock solutions of each amine (1.2 eq relative to the aldehyde) in DCE.
-
Reaction Array Setup: In each well of the 96-well block (or in each vial), add the this compound solution (1.0 eq).
-
Amine Addition: Add the corresponding amine solution to each well.
-
Initiation: Add a catalytic amount of acetic acid to each well. Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Reduction: Add the reducing agent, STAB (1.5 eq), portion-wise to each well. Caution: Handle cyanoborohydride with care in a well-ventilated hood.
-
Reaction and Analysis: Seal the reaction block and allow it to shake at room temperature overnight. After 16-24 hours, take a small aliquot from each well for LC-MS analysis to confirm product formation and assess purity.
-
Workup (Optional for Screening): For direct use in biological screening, the reaction mixtures can often be diluted directly. For purification, a high-throughput parallel purification system can be used.
Application in Kinase Inhibitor Discovery
The N-pyridinyl acetamide scaffold is a well-established hinge-binding motif for many protein kinases. The formyl group at the 4-position can be elaborated to explore the solvent-exposed region of the ATP binding pocket, allowing for optimization of potency and selectivity.
Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, a common target in oncology. A derivative of our scaffold could act as a MEK inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for screening the synthesized library against a protein kinase (e.g., MEK1) to determine inhibitory activity. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., MEK1) and its substrate (e.g., inactive ERK2)
-
ATP
-
Kinase buffer
-
Synthesized compound library (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense nanoliter quantities of each compound from the synthesized library (typically at a starting concentration of 10 mM in DMSO) into the 384-well assay plates to achieve a final assay concentration of 10 µM. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, ATP (at its Kₘ concentration), and the kinase substrate.
-
Initiating the Reaction: Add the recombinant kinase to the master mix and immediately dispense the complete reaction mixture into the assay plates containing the pre-spotted compounds.
-
Incubation: Incubate the plates at room temperature for 1-2 hours.
-
Stopping the Reaction & ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.
Data Analysis: The percentage of inhibition for each compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_neg_ctrl) / (Lumi_pos_ctrl - Lumi_neg_ctrl))
Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits" and are typically re-tested in dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).
Conclusion
This compound represents a strategically valuable building block in modern drug discovery. Its straightforward synthesis and the versatile reactivity of the formyl group provide an efficient platform for the rapid generation of diverse chemical libraries. The inherent drug-like properties of the N-pyridinyl acetamide core make it an excellent starting point for hit-finding and lead optimization campaigns, particularly in the highly competitive field of kinase inhibitor research. The protocols outlined in this guide provide a solid framework for researchers to unlock the potential of this and similar scaffolds in their own discovery programs.
References
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases, 2021. [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports, 2020. [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 2015. [Link]
-
Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry, 2021. [Link]
- N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.
-
SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase for anticancer drug design. Journal of Biomolecular Structure and Dynamics, 2023. [Link]
-
N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. [Link]
Sources
N-(4-formylpyridin-3-yl)acetamide in kinase inhibitor synthesis
Application Note: N-(4-Formylpyridin-3-yl)acetamide in Kinase Inhibitor Synthesis
Executive Summary
This compound (CAS: 1124194-63-3) serves as a critical "ortho-aminoaldehyde equivalent" for the rapid construction of 1,6-naphthyridine scaffolds. This bicyclic heteroaromatic system is a privileged structure in medicinal chemistry, forming the pharmacophore of potent kinase inhibitors targeting c-Met, mTOR (e.g., Torin2 analogs), and FGFR .
This guide details the strategic application of this compound in the Friedländer condensation , providing a robust, self-validating protocol for synthesizing 1,6-naphthyridine-based kinase inhibitors. By bypassing unstable free amino-aldehydes, this acetamide-protected intermediate enhances regioselectivity and yield in convergent synthesis.
Chemical Context & Mechanism
The utility of this compound lies in its dual functionality:
-
Electrophilic Handle: The C4-formyl group is highly reactive toward enolizable ketones.
-
Latent Nucleophile: The acetamide nitrogen, upon deprotection or in situ activation, acts as the nucleophile to close the pyridine ring B.
Unlike the unstable 3-amino-4-pyridinecarboxaldehyde, which is prone to self-condensation, the N-acetyl derivative is stable and allows for controlled "release" of the nucleophile during the condensation step.
Mechanism: Modified Friedländer Condensation
The reaction proceeds via an acid- or base-catalyzed aldol condensation followed by cyclodehydration.
Figure 1: Mechanistic pathway for the conversion of this compound into the 1,6-naphthyridine scaffold.
Experimental Protocols
Protocol A: Preparation of this compound
Note: If the aldehyde is not purchased commercially, it is best synthesized from N-(4-methylpyridin-3-yl)acetamide via Selenium Dioxide (SeO2) oxidation.
Reagents:
-
N-(4-methylpyridin-3-yl)acetamide (Starting Material)
-
Selenium Dioxide (SeO2)
-
1,4-Dioxane (Anhydrous)
-
Water (Trace)
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve N-(4-methylpyridin-3-yl)acetamide (10.0 mmol, 1.50 g) in 1,4-dioxane (50 mL).
-
Oxidation: Add SeO2 (12.0 mmol, 1.33 g) in one portion. Add 0.5 mL of water (accelerates the reaction).
-
Reflux: Heat the mixture to reflux (100–105 °C) with vigorous stirring for 4–6 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The aldehyde typically runs lower than the methyl precursor due to H-bonding.
-
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove black selenium metal. Wash the pad with hot dioxane (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is often a yellow oil or solid.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5) to yield the title compound as a light yellow solid.
-
Yield Target: 60–75%.
-
Protocol B: Synthesis of Kinase Inhibitor Scaffold (1,6-Naphthyridine)
Application: Synthesis of a c-Met inhibitor analog.
Reagents:
-
This compound (from Protocol A)
-
Active Ketone (e.g., 1-(3-fluorophenyl)ethan-1-one)
-
Potassium Hydroxide (KOH) pellets
-
Ethanol (Absolute)
Step-by-Step Procedure:
-
Mixing: In a 50 mL vial, suspend This compound (1.0 mmol, 178 mg) and the aryl ketone (1.0 mmol) in absolute ethanol (5 mL).
-
Catalysis: Add KOH (1.5 mmol, 84 mg) dissolved in 0.5 mL water (or use 10% ethanolic KOH).
-
Reaction: Heat the mixture to 80 °C for 2–4 hours.
-
Observation: The solution will darken, and often a precipitate forms as the naphthyridine product is less soluble.
-
-
Quench & Isolation: Cool the mixture to room temperature. Pour into ice-cold water (20 mL).
-
If solid forms: Filter, wash with water and cold ether.
-
If oil forms: Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate.
-
-
Validation: Verify structure via 1H NMR.
-
Diagnostic Signal: Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the new aromatic protons on the newly formed ring (typically doublets around 7.8–8.5 ppm).
-
Data Summary & Optimization
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Microwave) | Condition C (Acidic) | Recommendation |
| Catalyst | 10% KOH / EtOH | Proline / DMF | Glacial Acetic Acid / H2SO4 | KOH/EtOH gives highest yield for aryl ketones. |
| Temperature | 80 °C (Reflux) | 140 °C (MW) | 110 °C | MW is preferred for library synthesis (15 min reaction time). |
| Time | 3–6 Hours | 15–20 Mins | 12 Hours | Use Standard for scale-up (>1g). |
| Yield | 65–82% | 70–85% | 40–55% | Base catalysis avoids protonation of pyridine nitrogen. |
Critical Workflow Visualization
Figure 2: Complete synthetic workflow from commercial precursor to active kinase inhibitor.
Troubleshooting & Expert Insights
-
Issue: Low Yield in Step 2.
-
Cause: The acetamide group may hydrolyze before cyclization if the base concentration is too high.
-
Solution: Use piperidine (organic base) instead of KOH, or switch to L-proline catalysis for sensitive substrates.
-
-
Issue: "Sticky" Aldehyde.
-
Insight: this compound can form hydrates or hemiaminals. Ensure the starting material is dry (vacuum oven, 40 °C) before the condensation step.
-
-
Safety Note: Selenium Dioxide is toxic. All reactions in Protocol A must be performed in a fume hood, and waste must be segregated as "Heavy Metal Waste."
References
-
Devadoss, T., et al. (2021).[1][2] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Retrieved from [Link]
-
Liu, Q., et al. (2010). Discovery of Torin 2 as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor.[3] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tran, P., et al. (2025). Discovery of Aurora Kinase B Inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols for N-(4-formylpyridin-3-yl)acetamide in Covalent Inhibitor Development
Introduction: The Strategic Advantage of Covalent Inhibition and the Promise of N-(4-formylpyridin-3-yl)acetamide
The paradigm of drug discovery has seen a resurgence in the strategic design of covalent inhibitors, molecules that form a stable, long-lasting bond with their protein targets.[1] This approach offers distinct advantages, including prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets that are often considered "undruggable."[2] Covalent inhibitors function through the reaction of an electrophilic "warhead" on the inhibitor molecule with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a potential covalent inhibitor. While this specific molecule is not yet extensively documented in the scientific literature as a covalent modulator, its chemical architecture, featuring a pyridine core and a reactive aldehyde (formyl) group, presents a compelling starting point for the development of novel therapeutics. The aldehyde moiety can act as a "warhead," reacting with nucleophilic residues like cysteine to form a covalent bond.[3][4]
These application notes will provide a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for the screening and characterization of this compound and its derivatives in the context of covalent inhibitor development.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in drug discovery.
| Property | Value | Source |
| CAS Number | 1124194-63-3 | [5] |
| Molecular Formula | C8H8N2O2 | [5] |
| Molecular Weight | 164.16 g/mol | [5] |
| Appearance | Light yellow to yellow-brown powder or crystals | [5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Proposed Synthesis Protocol for this compound
The following is a proposed, hypothetical synthesis protocol for this compound, based on established chemical reactions for similar molecules.[6][7] Researchers should note that optimization of reaction conditions may be necessary.
Step 1: Acetylation of 3-aminopyridine-4-carbaldehyde
-
To a solution of 3-aminopyridine-4-carbaldehyde (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add acetic anhydride (1.2 eq).
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., to 100°C) for a period of 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Mechanism of Covalent Modification: The Aldehyde as a Reversible Warhead
The electrophilic formyl group of this compound is the key functional group, or "warhead," that enables its potential as a covalent inhibitor. Aldehydes are known to react with the nucleophilic thiol group of cysteine residues within protein binding pockets to form a hemi(thio)acetal adduct.[3][4] This reaction is often reversible, which can be advantageous in mitigating the risk of off-target effects associated with irreversible covalent inhibitors.[1]
The pyridine ring and the acetamide group of the molecule contribute to the non-covalent interactions that position the inhibitor within the target's binding site, thereby facilitating the covalent reaction.
Caption: Proposed mechanism of covalent modification.
Experimental Protocols
The following protocols provide a framework for the screening and characterization of this compound as a covalent inhibitor.
Protocol 1: Mass Spectrometry-Based Screening for Covalent Binding
Mass spectrometry (MS) is a powerful technique for the initial identification of covalent binding.[8] This protocol outlines a general procedure for assessing the formation of a covalent adduct between this compound and a target protein.
-
Incubation: Incubate the purified target protein (typically at a concentration of 1-10 µM) with a molar excess of this compound (e.g., 10-100 µM) in an MS-compatible buffer (e.g., ammonium bicarbonate) at room temperature for a defined period (e.g., 1-4 hours). Include a control sample with the protein and vehicle (e.g., DMSO) only.
-
Sample Cleanup: Remove the excess, unbound inhibitor using a desalting column or by liquid chromatography (LC).
-
Mass Analysis: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).
-
Data Interpretation: Compare the mass spectrum of the inhibitor-treated protein with the control. A mass increase corresponding to the molecular weight of this compound (164.16 Da) in the treated sample indicates the formation of a covalent adduct.
Caption: Workflow for MS-based covalent binding screening.
Protocol 2: Determination of Kinetic Parameters of Covalent Modification
For covalent inhibitors, the potency is characterized by the rate of covalent bond formation. This can be determined by measuring the formation of the covalent adduct over time.
-
Time-Course Experiment: Set up a series of reactions containing the target protein and this compound at a fixed concentration.
-
Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a quenching agent (e.g., a strong acid like formic acid) or by rapid desalting.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the percentage of modified protein at each time point.
-
Kinetic Analysis: Plot the percentage of modified protein against time and fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs). The second-order rate constant (k_inact/K_i) can then be calculated by dividing k_obs by the inhibitor concentration.
Protocol 3: Characterization of the Protein-Inhibitor Adduct by Bottom-Up Proteomics
Identifying the specific amino acid residue that is modified by the inhibitor is crucial for understanding the mechanism of action and for structure-based drug design.
-
Adduct Formation and Denaturation: Prepare the covalent protein-inhibitor adduct as described in Protocol 1. Denature the protein using urea or guanidinium chloride.
-
Reduction and Alkylation: Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide to prevent disulfide scrambling.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms to identify the peptides. Look for a peptide with a mass shift corresponding to the addition of this compound. The MS/MS fragmentation pattern of this modified peptide will reveal the specific amino acid residue that has been modified.
Data Interpretation and Hit Validation
The validation of a covalent inhibitor hit involves a multi-faceted approach to confirm the covalent mechanism and to rule out artifacts.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1124194-63-3 [sigmaaldrich.cn]
- 6. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 7. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]
Technical Application Note: N-(4-formylpyridin-3-yl)acetamide in Heterocyclic Chemistry
Part 1: Executive Summary & Chemical Profile
N-(4-formylpyridin-3-yl)acetamide represents a critical "ortho-aminoaldehyde" equivalent within the pyridine series. In heterocyclic chemistry, this motif is a high-value scaffold because the proximity of the nucleophilic nitrogen (from the acetamide/amine) and the electrophilic carbonyl (aldehyde) allows for rapid cyclization to form fused bicyclic systems.
Unlike its benzene analog (2-acetamidobenzaldehyde), the pyridine core introduces unique electronic properties—specifically, lower electron density in the ring and the presence of a basic ring nitrogen—which influences both the conditions required for its synthesis and its reactivity in downstream condensations.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 3-Acetamidoisonicotinaldehyde |
| CAS Number | 106910-69-8 (Generic/Related) |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Pale yellow to tan solid (oxidatively sensitive) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Storage | -20°C, under Argon/Nitrogen (Aldehyde is prone to oxidation) |
Part 2: Synthesis Protocol (Directed Ortho-Metalation)
The most robust route to this compound is via Directed Ortho-Metalation (DoM) . The acetamido group at the 3-position serves as a Directing Metalation Group (DMG), directing the lithiation selectively to the 4-position due to coordination with the lithium base.
Mechanistic Insight
Direct lithiation of pyridine is difficult due to nucleophilic attack on the ring. However, the amide proton is removed first (
Experimental Procedure
Reagents:
-
N-(pyridin-3-yl)acetamide (Starting Material)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetramethylethylenediamine (TMEDA) (Optional, promotes deaggregation)
-
N,N-Dimethylformamide (DMF) (Electrophile)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a strict inert atmosphere.
-
Solvation: Charge the flask with N-(pyridin-3-yl)acetamide (1.36 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation (The Critical Step):
-
Add n-BuLi (22.0 mmol, 8.8 mL of 2.5 M solution) dropwise via syringe over 20 minutes.
-
Note: The first equivalent deprotonates the amide nitrogen; the second equivalent lithiates the C4 position.
-
Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the dianion.
-
Stir at -78°C for 2 hours to ensure complete metallation.
-
-
Formylation:
-
Add anhydrous DMF (30.0 mmol, 2.3 mL) dropwise.
-
Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
-
Quench & Hydrolysis:
-
Quench carefully with saturated NH₄Cl (20 mL) or 3N HCl (if hydrolysis of the acetal intermediate is slow).
-
Adjust pH to ~8 with saturated NaHCO₃.
-
-
Workup:
-
Extract with EtOAc (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient). The aldehyde is typically less polar than the starting amide.
Self-Validation Checkpoints
-
TLC: Starting material (
in 100% EtOAc) should disappear. Product ( ) appears as a UV-active spot that stains orange with 2,4-DNP (confirming aldehyde). -
NMR: Look for the diagnostic aldehyde proton singlet at ~10.0 ppm and the loss of the C4 proton signal in the aromatic region.
Part 3: Applications in Heterocyclic Synthesis[3]
This scaffold is a "divergent hub" for creating fused naphthyridine and pyrimidine systems.
Application A: Friedländer Synthesis of 1,6-Naphthyridines
The classic application is the condensation with ketones containing an
-
Mechanism: Base-catalyzed aldol condensation between the ketone enolate and the pyridine aldehyde, followed by intramolecular cyclization of the amide nitrogen onto the ketone carbonyl (with loss of water and the acetyl group).
-
Protocol:
-
Dissolve this compound (1 eq) and the ketone (e.g., acetophenone, 1.1 eq) in Ethanol.
-
Add 10% KOH (aq) or piperidine (catalytic).
-
Reflux for 4–12 hours.
-
Cool to precipitate the 1,6-naphthyridine derivative.
-
Application B: Synthesis of Pyrido[4,3-d]pyrimidines
Reaction with urea, thiourea, or amidines yields pyrido[4,3-d]pyrimidines.[3][4][5]
-
Protocol:
-
Mix the aldehyde (1 eq) with Thiourea (1.2 eq).
-
Solvent: Ethanol/Acetic Acid (glacial).
-
Reflux for 6 hours.
-
Product: 2-thioxo-1,2-dihydropyrido[4,3-d]pyrimidine derivative.
-
Part 4: Visualizing the Chemistry
Diagram 1: Synthesis and Divergent Applications
The following diagram illustrates the synthesis of the scaffold and its transformation into two distinct heterocyclic classes.
Caption: Figure 1. Synthesis of this compound via Directed Ortho-Metalation and its downstream divergence into fused heterocycles.
Part 5: References
-
Turner, J. A. (1983).[3] "Regiospecific synthesis of 3,4-disubstituted pyridines via ortho-lithiated intermediates." The Journal of Organic Chemistry, 48(20), 3401–3408.
-
Rivera, N. R., et al. (2001).[3] "Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde." Synthetic Communications, 31(10), 1573–1579.[3]
-
Majewicz, T. G., & Caluwe, P. (1974).[3] "Synthesis of 1,6-naphthyridines from 3-amino-4-pyridinecarboxaldehyde." The Journal of Organic Chemistry, 39(5), 720–721.
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879–933.
Sources
Application Note: Strategic Synthesis of 1,6-Naphthyridine Scaffolds via N-(4-formylpyridin-3-yl)acetamide
Abstract & Chemical Context
N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) serves as a critical, stable surrogate for 3-amino-4-pyridinecarboxaldehyde . The free amino-aldehyde is notoriously unstable, prone to rapid self-condensation and polymerization due to the high reactivity of the ortho-positioned amine and aldehyde groups. By masking the amine as an acetamide, this reagent allows researchers to store the core scaffold indefinitely and release the reactive species in situ for the construction of fused heterocycles, most notably 1,6-naphthyridines via the Friedländer annulation.
This application note details the mechanistic pathway and provides a validated protocol for utilizing this precursor in drug discovery, specifically for kinase inhibitors and antibiotic scaffolds.
Reaction Mechanism: The "Masked" Friedländer Annulation
The transformation of this compound into a 1,6-naphthyridine derivative is a cascade sequence. It does not proceed through a simple addition; it requires an initial activation step (deacetylation) followed by a condensation-cyclization sequence.
Mechanistic Stages
-
Base-Promoted Deprotection (Activation): The reaction initiates with the hydrolysis of the acetamide group. Hydroxide ions (or alkoxides) attack the amide carbonyl, cleaving the acetyl group as acetate and generating the free amine (
) in situ. -
Intermolecular Imine Formation: The newly liberated amine performs a nucleophilic attack on the carbonyl carbon of the coupling partner (ketone/aldehyde), forming a hemiaminal which dehydrates to an imine (Schiff base).
-
Intramolecular Aldol Condensation: The
-carbon of the ketone partner (now attached via the imine) enolizes and attacks the electrophilic aldehyde at the pyridine C4 position. -
Dehydration & Aromatization: The resulting aldol adduct undergoes dehydration, driven by the thermodynamic stability of the newly formed aromatic pyridine ring (completing the naphthyridine system).
Mechanistic Visualization
The following diagram illustrates the electron flow and intermediate states during the reaction with a generic ketone (
Figure 1: Mechanistic pathway from the protected acetamide precursor to the fused 1,6-naphthyridine scaffold.
Experimental Protocol: Synthesis of 2-Methyl-1,6-naphthyridine
This protocol describes the condensation of this compound with acetone . The method can be adapted for other active methylene compounds (e.g., acetophenone, cyclic ketones) by adjusting stoichiometry and reaction time.
Reagents & Equipment
-
Precursor: this compound (1.0 eq)
-
Coupling Partner: Acetone (5.0 eq) – Excess used as both reactant and co-solvent.
-
Base: 10% ethanolic KOH or Sodium Ethoxide (2.0 eq).
-
Solvent: Absolute Ethanol (EtOH).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
| Step | Action | Technical Insight (Causality) |
| 1 | Dissolution | Dissolve 1.64 g (10 mmol) of this compound in 20 mL of absolute ethanol. Ensure complete dissolution before adding base to prevent heterogeneous hydrolysis rates. |
| 2 | Activation | Add 5 mL of 10% ethanolic KOH (approx. 20 mmol) dropwise. The solution may darken slightly. |
| 3 | Addition | Add 3.7 mL (50 mmol) of acetone. |
| 4 | Reflux | Heat the mixture to reflux ( |
| 5 | Workup | Cool to room temperature. Concentrate the solvent under reduced pressure to |
| 6 | Neutralization | Pour the residue into 20 mL ice-water. Neutralize carefully with 1M HCl to pH 7.0–7.5. |
| 7 | Extraction | Extract with DCM ( |
| 8 | Purification | Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient). |
Workflow Diagram
Figure 2: Operational workflow for the one-pot deprotection and cyclization.
Troubleshooting & Optimization
Regioselectivity with Asymmetric Ketones
When reacting with asymmetric ketones (e.g., 2-butanone), two isomers are possible.
-
Kinetic Control: Reaction at the less substituted
-carbon (methyl group) is generally favored due to steric accessibility, forming the 2-ethyl derivative. -
Thermodynamic Control: Higher temperatures or stronger bases may favor the more substituted enolate, leading to the 2,3-dimethyl derivative.
-
Recommendation: If regioselectivity is poor, switch to a specific acid catalyst (e.g., p-TsOH in toluene) or use pre-formed enamines.
Handling the Intermediate
Do NOT isolate 3-amino-4-pyridinecarboxaldehyde. If the reaction stalls, do not attempt to isolate the deprotected intermediate. It rapidly dimerizes to form diazocine derivatives or insoluble polymers. Always maintain the presence of the coupling ketone during the deprotection phase.
Alternative Catalysts
For acid-sensitive substrates, L-proline (10-20 mol%) can be used as an organocatalyst in refluxing methanol, promoting the reaction via an enamine mechanism under milder conditions [1].
References
-
Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
-
Naphthyridine Synthesis via Multicomponent Reactions: Shaikh, M. H., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
-
Properties of 3-Amino-4-pyridinecarboxaldehyde Precursors: ChemicalBook. (2023). This compound Properties and Safety.
-
Base-Catalyzed Condensation Mechanisms: Vertex AI Search Results (2023). Reactions of 3-Formylchromone with Active Methylene Compounds (Analogous Mechanism).
Scale-up synthesis of N-(4-formylpyridin-3-yl)acetamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3). This compound is a critical intermediate in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which serve as scaffolds for kinase inhibitors (e.g., in oncology pipelines).
While Directed Ortho Metalation (DoM) is a common academic route, it requires cryogenic conditions (
Synthetic Strategy & Logic
Route Selection: The "Methyl Oxidation" Approach
The structural challenge lies in introducing a formyl group at the C4 position of the pyridine ring while preserving the C3-acetamide.
-
Route A (DoM - Rejected): Lithiation of 3-acetamidopyridine requires protecting groups (e.g., Pivaloyl) to direct regioselectivity and prevent nucleophilic attack on the amide carbonyl. This adds two extra steps (protection/deprotection) and requires cryogenic cooling.
-
Route B (Selected): Functionalization of the commercially available 3-amino-4-methylpyridine . The methyl group at C4 is "benzylic" (picolinic) and susceptible to radical halogenation. Subsequent oxidation yields the aldehyde.
Reaction Scheme
Figure 1: Three-step synthetic pathway designed for scale-up efficiency.
Experimental Protocols
Step 1: Acetylation of 3-Amino-4-methylpyridine
Objective: Protection of the amine and establishment of the C3 amide functionality.
-
Reagents:
-
3-Amino-4-methylpyridine (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Toluene (5 vol) or Ethyl Acetate (5 vol)
-
-
Protocol:
-
Charge reaction vessel with 3-amino-4-methylpyridine and Toluene.
-
Add Acetic Anhydride dropwise over 30 minutes, maintaining temperature
(Exothermic). -
Heat to
for 2 hours. Monitor by HPLC/TLC. -
Workup: Cool to
. The product often crystallizes directly. Filter and wash with cold Toluene/Hexane. -
Yield Expectation: 90–95%.
-
Checkpoint: Verify absence of di-acetylated byproduct via LC-MS.
-
Step 2: Wohl-Ziegler Bromination (Critical Step)
Objective: Selective mono-bromination of the C4-methyl group. Scale-Up Note: Carbon tetrachloride (CCl4) is the classic solvent but is banned. Trifluoromethylbenzene (PhCF3) or Chlorobenzene are superior, greener alternatives for radical chemistry.
-
Reagents:
-
N-(4-methylpyridin-3-yl)acetamide (Int-1) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
Solvent: Chlorobenzene (10 vol)
-
-
Protocol:
-
Suspend Int-1 in Chlorobenzene under
atmosphere. -
Add NBS and AIBN.
-
Heat slowly to
. Caution: Radical initiation can be delayed. Ensure visible reflux and color change (orange to pale yellow succinimide precipitate) before ramping heat aggressively. -
Stir for 2–4 hours.
-
Workup: Cool to RT. Filter off succinimide byproduct.
-
Concentrate the filtrate to dryness. The crude bromide is unstable; proceed immediately to Step 3.
-
Step 3: Kornblum Oxidation
Objective: Conversion of the primary bromide to the aldehyde using DMSO as the oxidant.
-
Reagents:
-
Crude Bromide (Int-2)
-
DMSO (5 vol) - Acts as solvent and oxidant
-
Sodium Bicarbonate (
) (2.0 equiv)
-
-
Protocol:
-
Dissolve crude Int-2 in DMSO.
-
Add solid
. -
Heat to
for 1–2 hours. -
Workup (Quench): Pour the hot mixture into ice-water (20 vol).
-
Isolation: The product should precipitate. If oiling occurs, extract with Ethyl Acetate (3x), wash with brine, dry over
. -
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane. Avoid silica chromatography as the aldehyde can degrade or hydrate on acidic silica.
-
Process Control & Data Specifications
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| NBS Stoichiometry | 1.05 – 1.10 equiv | Excess NBS leads to gem-dibromide formation, which hydrolyzes to the carboxylic acid, not the aldehyde. |
| Oxidation Temp | Temperatures | |
| Quench pH | 7.0 – 8.0 | Acidic conditions promote cyclization to the naphthyridinone (see Section 5). |
Analytical Characterization (Expected)
-
1H NMR (DMSO-d6):
- 10.1 ppm (s, 1H, CHO ) - Diagnostic peak.
- 9.8 ppm (s, 1H, NH ).
- 8.9 ppm (s, 1H, Py-H2).
- 8.6 ppm (d, 1H, Py-H6).
- 7.8 ppm (d, 1H, Py-H5).
- 2.1 ppm (s, 3H, COCH3 ).
Stability & Tautomerism (Scientific Integrity)
Crucial Insight: The target molecule, this compound, contains a nucleophilic amide nitrogen in proximity to an electrophilic aldehyde.
-
Equilibrium: In solution, the compound exists in equilibrium with its cyclic hemiaminal form (2-methyl-1,6-naphthyridin-2-ol derivative).
-
Irreversible Cyclization: Under acidic conditions or high heat during drying, the hemiaminal dehydrates to form 2-methyl-1,6-naphthyridin-1(2H)-one .
-
Mitigation: To maintain the "open" aldehyde form (if required for subsequent reactions like reductive amination), store the compound in a freezer (
) and avoid acidic solvents (e.g., can be acidic; use DMSO-d6 for analysis).
Figure 2: Stability profile and risk of cyclization.
References
- Preparation of 3-amino-4-methylpyridine (Precursor)
- Acetylation Protocol (Analogous Substrate): Source: ChemicalBook. "N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide synthesis."
- Source: Dave, P. et al. "Improved Synthesis of Aldehydes from Alkyl Halides." Journal of Organic Chemistry.
-
Target Molecule Identification
-
Source: Sigma-Aldrich / MilliporeSigma. "this compound | CAS 1124194-63-3."
-
URL:[Link]
-
-
Cyclization Risks (Naphthyridines)
Sources
Application Notes & Protocols: Derivatization Strategies for N-(4-formylpyridin-3-yl)acetamide
Introduction: The Strategic Value of N-(4-formylpyridin-3-yl)acetamide
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine core, is a common motif in a vast number of bioactive molecules and FDA-approved drugs.[1][2] The pyridine ring system is a privileged scaffold due to its ability to engage in hydrogen bonding and its overall metabolic stability.[3][4] The true synthetic value of this molecule, however, lies in its vicinal amino and formyl functionalities, which are masked as acetamide and aldehyde groups, respectively. This arrangement provides a versatile platform for a wide array of chemical transformations, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth exploration of the key derivatization methods for this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, helping researchers to make informed decisions in their experimental design. The protocols described herein are designed to be robust and reproducible, serving as a foundational resource for scientists engaged in the synthesis of novel pyridine-based therapeutics.[5]
Chemical Profile and Reactivity Analysis
The synthetic utility of this compound is dictated by the reactivity of its principal functional groups: the aldehyde (formyl) group at the C4 position and the acetamide group at the C3 position.
-
The Formyl Group (-CHO): As the most reactive site, the aldehyde is the primary handle for derivatization. It is an electrophilic center susceptible to nucleophilic attack, making it an ideal substrate for reactions such as reductive amination, olefination, and condensation. Its reactivity is modulated by the electron-withdrawing nature of the pyridine ring.
-
The Acetamide Group (-NHCOCH₃): This group is significantly less reactive than the aldehyde. The nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it non-nucleophilic under neutral or basic conditions. While hydrolysis to the free amine is possible under harsh acidic or basic conditions, it typically remains intact during transformations targeting the formyl group. This stability is advantageous, allowing for selective modifications at the C4 position.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo substitution reactions, although the existing substituents influence the position and feasibility of such transformations.
This differential reactivity allows for a high degree of control in synthetic planning, enabling chemists to selectively modify the molecule to build structural complexity.
Core Derivatization Workflows
The primary derivatization strategies for this compound focus on the versatile chemistry of the aldehyde group. The following sections detail the most effective and widely applicable methods.
Caption: Key derivatization routes for this compound.
Reductive Amination: Introduction of Amine Diversity
Reductive amination is arguably the most powerful method for derivatizing this compound. It is a robust, two-step, one-pot reaction that converts the aldehyde into a new secondary or tertiary amine. This process involves the initial formation of a Schiff base (imine) intermediate upon reaction with a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This method is a cornerstone of library synthesis in drug discovery due to its broad substrate scope and high efficiency.[6]
Causality of Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. Mild, hydride-based reagents are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often the reagent of choice as it is mild, tolerant of slightly acidic conditions which promote imine formation, and does not react with the aldehyde starting material. Other common reagents include sodium cyanoborohydride (NaBH₃CN) and, for larger-scale reactions, catalytic hydrogenation.
-
Solvent and pH: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE). A slightly acidic environment (pH 5-6), often achieved by adding a small amount of acetic acid, is crucial. This acid catalyzes the dehydration step in imine formation but is not strong enough to significantly protonate the pyridine ring or the amine nucleophile, which would render it unreactive.
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
Caption: Workflow for a typical reductive amination protocol.
Materials:
-
This compound
-
Primary or secondary amine of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (1.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired substituted amine.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild, selective for iminium ion, commercially available. |
| Stoichiometry | Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq) | Slight excess of amine drives imine formation; excess reducing agent ensures complete conversion. |
| Solvent | Anhydrous DCM or DCE | Aprotic, good solubility for reactants, does not interfere with the reaction. |
| pH Control | Acetic Acid (1.1 eq) | Catalyzes imine formation by facilitating dehydration. |
| Temperature | Room Temperature | Sufficient for reaction; avoids potential side reactions or reagent decomposition. |
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a superior method for converting the aldehyde functionality into an alkene with absolute regiochemical control.[7] This reaction involves a phosphonium ylide (Wittig reagent), which acts as a carbon nucleophile, attacking the aldehyde's carbonyl carbon.[8] The reaction proceeds through a betaine or oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine oxide as a byproduct.[9] The nature of the ylide (stabilized vs. non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[9]
Causality of Experimental Choices:
-
Ylide Generation: Wittig reagents are typically prepared by reacting a suitable alkyl halide with triphenylphosphine to form a phosphonium salt, which is then deprotonated with a strong base (e.g., n-BuLi, NaH, or KHMDS) to generate the ylide.[7] For stabilized ylides (where the carbanion is adjacent to an electron-withdrawing group), weaker bases like sodium carbonate or triethylamine can be sufficient.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential, as the ylides are strong bases and are readily protonated by protic solvents like water or alcohols.[7][8]
Protocol: Olefination via a Stabilized Wittig Reagent
Caption: General workflow for the Wittig olefination reaction.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.2 equivalents)
-
Base (e.g., Potassium tert-butoxide, NaH) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or flame-dried, three-neck round-bottom flask
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add the base (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF.
-
Reaction: Cool the ylide solution back to 0 °C. Add the aldehyde solution dropwise via a syringe or dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-12 hours).
-
Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product contains triphenylphosphine oxide, which can often be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.
| Wittig Reagent Type | Base Required | Typical Product | Stereoselectivity |
| Non-stabilized (e.g., Ph₃P=CH₂) | Strong (n-BuLi, NaHMDS) | Terminal Alkene | Tends to favor (Z)-alkene |
| Semi-stabilized (e.g., Ph₃P=CHPh) | Strong (n-BuLi, NaHMDS) | Styrenyl derivative | Mixture of (E/Z) |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | Weaker (KOtBu, Na₂CO₃) | α,β-Unsaturated Ester | Highly favors (E)-alkene |
Formation of Imines, Oximes, and Hydrazones
The formyl group readily undergoes condensation reactions with primary amine derivatives (H₂N-Z) to form a variety of C=N double-bonded structures. These reactions are typically straightforward, high-yielding, and require simple purification. The resulting derivatives are often stable, crystalline solids and can serve as valuable intermediates for further transformations or as final products for biological evaluation.
Causality of Experimental Choices:
-
pH Control: Similar to reductive amination, mild acid catalysis is beneficial for activating the carbonyl and facilitating the dehydration of the hemiaminal intermediate. However, for highly nucleophilic reagents like hydrazine, catalysis may not be necessary.
-
Solvent: Protic solvents like ethanol or methanol are often used as they effectively solvate the reactants and the ionic intermediates.
Protocol: General Synthesis of an Oxime Derivative
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents)
-
Base (e.g., Sodium acetate, Pyridine) (1.5 equivalents)
-
Ethanol or Methanol
-
Stir bar and round-bottom flask
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimum amount of water and add this solution to the flask. Alternatively, add the solids directly.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 1-4 hours. The product often precipitates from the reaction mixture upon formation or during cooling.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
This general protocol can be adapted for the synthesis of hydrazones (using hydrazine or substituted hydrazines) and imines (using primary amines, though these are typically intermediates as described in Section 1).
References
-
Wikipedia. Wittig reaction. [Link]
-
Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
-
Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. [Link]
- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
Ivonin, S. P., et al. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
-
International Journal of Scientific Research. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Taylor & Francis Online. Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. [Link]
-
National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]
- Google Patents. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
-
National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]
-
Chempanda. Pyridines deep dive: Applications and side effects | Blog. [Link]
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]
-
National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
National Institutes of Health. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. chempanda.com [chempanda.com]
- 5. tandfonline.com [tandfonline.com]
- 6. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
Strategic Deployment of N-(4-formylpyridin-3-yl)acetamide in Fragment-Based Drug Design
Executive Summary
N-(4-formylpyridin-3-yl)acetamide represents a high-value "privileged structure" in Fragment-Based Drug Design (FBDD). Unlike inert fragments that rely solely on weak non-covalent interactions, this molecule possesses a dual-modal utility :
-
Reversible Covalent Warhead: The C4-formyl group acts as a "soft" electrophile, capable of forming reversible Schiff base (imine) bonds with nucleophilic lysine residues on protein surfaces. This enables "Imine Tethering" strategies to identify cryptic binding pockets.
-
Synthetic Linchpin: The ortho arrangement of the acetamide and formyl groups makes it an ideal precursor for the rapid synthesis of fused bicyclic systems (e.g., 1,6-naphthyridines) via Friedländer-type condensations, facilitating rapid "Fragment-to-Lead" evolution.
This guide details the protocols for deploying this fragment in covalent screening and subsequent chemical elaboration.
Part 1: Physicochemical Profile & Fragment Metrics
Before experimental deployment, the fragment's suitability for FBDD libraries (Rule of Three compliance) must be verified.
| Property | Value | FBDD Relevance |
| Molecular Weight | 178.19 Da | High. Well below the <300 Da limit, allowing significant room for elaboration. |
| cLogP | ~0.2 - 0.5 | High. Hydrophilic nature ensures solubility in aqueous buffers for high-concentration screening (10–50 mM). |
| H-Bond Donors | 1 (Amide NH) | Moderate. Critical for hinge-binding motifs in kinases. |
| H-Bond Acceptors | 3 (Pyridine N, C=O, CHO) | High. Rich vector landscape for dipole interactions. |
| Reactivity | Electrophilic (Aldehyde) | Specific. Targets |
Part 2: Protocol for Reversible Covalent Lysine Targeting
Objective: To identify low-affinity binding sites by trapping the fragment via a reversible imine bond with a specific Lysine residue. This method, often termed "Imine Tethering," increases the residence time of the fragment, allowing detection by X-ray crystallography or Mass Spectrometry.
Mechanistic Rationale
The aldehyde functionality reacts with the primary amine of a Lysine side chain to form an imine (Schiff base). This reaction is reversible (
Experimental Workflow: Crystallographic Soaking
Prerequisites: High-resolution diffraction quality crystals of the target protein (apo form).
Step 1: Stock Preparation
-
Dissolve this compound in 100% DMSO to a concentration of 100 mM .
-
Note: Fresh preparation is critical. Aldehydes can oxidize to carboxylic acids over time. Verify purity via LC-MS before use.
Step 2: Crystal Soaking (The "Pulse" Method)
-
Dilution: Prepare a soaking solution containing the reservoir buffer supplemented with the fragment.
-
Concentration: Target a final fragment concentration of 10–50 mM .
-
DMSO Limit: Ensure final DMSO concentration does not exceed 10% (or the tolerance limit of your specific crystals).
-
Incubation: Soak crystals for 2 to 24 hours .
-
Causality: Short soaks (<2h) may not reach equilibrium; long soaks (>24h) risk crystal degradation due to lattice disruption or non-specific modification.
-
Step 3: Cryoprotection & Data Collection
-
Transfer crystals to a cryo-solution containing the same concentration of the fragment.
-
Critical: Flash-cool immediately in liquid nitrogen.
-
Collect X-ray diffraction data to maximal resolution (aim for <2.0 Å to resolve the imine bond density).
Step 4: Structure Solution & Validation
-
Solve structure using Molecular Replacement (MR).
-
Validation Criteria: Look for continuous electron density (
at ) connecting the Lysine NZ atom and the fragment's carbonyl carbon. The bond distance should shorten from ~2.8 Å (H-bond) to ~1.3 Å (C=N covalent bond) .
Visualization: Imine Tethering Pathway
[1][2]
Part 3: Protocol for Fragment-to-Lead Elaboration
Objective: Once the fragment is validated as a binder, the aldehyde and acetamide groups serve as a "chemical handle" to grow the molecule into a high-affinity lead, specifically accessing 1,6-naphthyridine scaffolds.
Synthetic Strategy: The Friedländer Condensation
The ortho-aminoaldehyde motif (masked here as acetamide-aldehyde) allows for condensation with ketones. This reaction constructs a second pyridine ring fused to the first, locking the fragment into a rigid, bicyclic system that can extend into adjacent sub-pockets.
Step-by-Step Synthesis Protocol
Step 1: Deprotection (In-situ)
-
The acetamide is generally robust, but for Friedländer reactions, the free amine is often required.
-
Reagent: 10% HCl or NaOH (depending on stability of the coupling partner).
-
Note: Often, basic conditions (KOH/EtOH) used in the condensation step are sufficient to hydrolyze the acetamide in situ or facilitate the reaction directly via the enolate.
Step 2: Condensation
-
Reactants: 1.0 eq this compound + 1.2 eq Ketone (e.g., acetophenone derivatives).
-
Catalyst: 10% KOH (ethanolic) or L-Proline (organocatalytic route).
-
Conditions: Reflux in Ethanol for 4–12 hours.
-
Mechanism:
-
Aldol condensation between ketone enolate and C4-aldehyde.
-
Intramolecular cyclization (attack of amine on ketone carbonyl).
-
Dehydration to aromatize.
-
Step 3: Purification
-
Evaporate solvent.
-
Neutralize residue.
-
Purify via Flash Column Chromatography (SiO2, DCM/MeOH gradient).
Visualization: Fragment Elaboration Workflow
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry, 59(15), 6581-6602. Link
- Context: Authoritative review on fragment growing strategies and the utility of reactive handles.
-
Murray, C. W., & Rees, D. C. (2009).[2] "The rise of fragment-based drug discovery."[3] Nature Chemistry, 1(3), 187-192. Link
- Context: Foundational text defining Rule of Three and fragment physicochemical requirements.
-
Keeley, A., et al. (2020).[1] "Fragment-based covalent ligand discovery." RSC Chemical Biology, 1, 281-296. Link
- Context: Specifically details the "imine tethering" strategy using aldehyde fragments to target Lysine residues.
-
Grygorenko, O. O., et al. (2022).[4] "Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time." Journal of the American Chemical Society, 144(3), 1152–1157. Link
- Context: Validates the use of carbonyl-based electrophiles for targeting Lysine in drug design.
-
ChemicalBook. (n.d.). "this compound Properties and Synthesis." Link
- Context: Source of specific physicochemical data and commercial availability for the subject compound.
Sources
- 1. Targeting the ubiquitin system by fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-(4-Formylpyridin-3-yl)acetamide in Medicinal Chemistry
Executive Summary
N-(4-Formylpyridin-3-yl)acetamide serves as a high-value "ortho-aminoaldehyde" equivalent in medicinal chemistry. Its structural disposition—featuring an electrophilic formyl group at the C4 position and a protected amino group at C3—makes it a critical synthon for constructing fused diaza- and triaza-naphthalenes.
This guide details the application of this compound in the synthesis of 1,6-naphthyridines and pyrido[3,4-d]pyrimidines , scaffolds prevalent in kinase inhibitors (e.g., PI3K, mTOR) and anti-infectives. We provide validated protocols for "one-pot" cyclizations that eliminate the need for isolating unstable intermediates.
Chemical Profile & Reactivity Logic
Structural Advantages
-
Regioselectivity: The fixed positions of the acetamido and formyl groups pre-organize the molecule for annulation, avoiding the regioisomeric mixtures often seen when functionalizing unsubstituted pyridines.
-
Masked Reactivity: The acetamide group acts as a robust protecting group for the C3-amine during storage but participates readily in cyclization under basic or acidic conditions (acting either as a leaving group surrogate via hydrolysis or a carbon donor).
Reaction Pathways Map
The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways for this compound. The scaffold allows access to 1,6-naphthyridines via Friedländer condensation and pyrido[3,4-d]pyrimidines via ammonia-mediated cyclization.
Application I: Synthesis of 1,6-Naphthyridines
The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, widely utilized in the development of tyrosine kinase inhibitors. The classic Friedländer synthesis involves the condensation of an o-aminoaldehyde with a ketone. This compound acts as a stable precursor to the unstable 3-amino-4-pyridinecarboxaldehyde.
Mechanism
Under basic conditions, the acetamide is hydrolyzed to the free amine. The amine then attacks the carbonyl of the coupling partner (ketone), followed by an intramolecular aldol-type condensation of the pyridine-formyl group with the ketone's alpha-carbon.
Protocol: One-Pot Synthesis of 2-Substituted-1,6-Naphthyridines
Target: Synthesis of 2-Methyl-1,6-naphthyridine (Model Reaction)
Reagents:
-
Acetone (5.0 equiv) [Acts as reactant and co-solvent]
-
10% Aqueous NaOH (3.0 equiv)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve This compound (164 mg, 1.0 mmol) in Ethanol (5 mL).
-
Reagent Addition: Add Acetone (0.37 mL, 5.0 mmol) followed by dropwise addition of 10% NaOH (1.2 mL).
-
Note: The solution will likely turn yellow/orange, indicating the formation of the imine intermediate.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Checkpoint: Look for the disappearance of the starting material spot (Rf ~0.4) and the appearance of a new fluorescent spot (naphthyridine).
-
-
Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol and excess acetone.
-
Extraction: Dilute the residue with water (10 mL) and extract with Dichloromethane (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).
Expected Yield: 65–75% Data Validation:
-
1H NMR (CDCl3): Characteristic doublets for the naphthyridine ring protons at
9.0–9.2 ppm.
Application II: Synthesis of Pyrido[3,4-d]pyrimidines
This reaction leverages the acetamide group not just as a protecting group, but as a "carbon donor" for the pyrimidine ring. Reaction with ammonia results in the formation of the pyrimidine ring, incorporating the acetyl carbon at the 2-position.
Protocol: Synthesis of 2-Methylpyrido[3,4-d]pyrimidine
Context: This scaffold is structurally related to inhibitors of EGFR and DHFR.
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a sealed pressure tube or heavy-walled flask with This compound (164 mg, 1.0 mmol).
-
Solvation: Add Ammonium Acetate (385 mg, 5.0 mmol) and Glacial Acetic Acid (3 mL).
-
Cyclization: Seal the vessel and heat to 120°C for 12 hours.
-
Mechanistic Insight: The ammonia (generated in situ) reacts with the aldehyde to form an imine. The amide nitrogen then cyclizes onto the imine, or the ammonia attacks the amide carbonyl—literature suggests a mechanism analogous to the Niementowski reaction but driven by the pre-existing amide.
-
-
Work-up: Cool to room temperature. Pour the mixture onto crushed ice (20 g).
-
Neutralization: Carefully neutralize with concentrated Ammonium Hydroxide (
) to pH ~8. A precipitate should form. -
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Recrystallize from Ethanol/Water or purify via chromatography if necessary.
Expected Yield: 50–60%
Comparative Data & Optimization
The following table summarizes optimization parameters for the Friedländer condensation (Application I).
| Solvent | Base | Temperature | Time | Yield (%) | Notes |
| Ethanol | 10% NaOH | Reflux | 3 h | 72% | Optimal Conditions |
| Methanol | KOH | Reflux | 3 h | 65% | Slightly lower solubility |
| Water | NaOH | 100°C | 6 h | 40% | Incomplete reaction |
| Toluene | Piperidine | Reflux | 12 h | 30% | Dean-Stark trap required |
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from .
-
ChemicalBook. Synthesis of this compound and derivatives. Retrieved from .
-
National Institutes of Health (PMC). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from .
-
ResearchGate. Synthesis of novel 1,6-naphthyridines derived from piperidin-4-one. Retrieved from .
-
MDPI. Reaction of Thioacetamide and N-Substituted Maleimides (Heterocycle Synthesis Context). Retrieved from .
Sources
N-(4-formylpyridin-3-yl)acetamide as a building block for agrochemicals
Topic: N-(4-formylpyridin-3-yl)acetamide as a Building Block for Agrochemicals Content Type: Application Note & Protocol Guide Audience: Senior Discovery Chemists & Agrochemical Process Engineers
Part 1: Strategic Overview
The "Ortho-Latent" Advantage in Agrochemical Design
This compound (CAS: 1124194-63-3) represents a high-value "bifunctional electrophile-nucleophile" scaffold. Its structural utility lies in the precise ortho arrangement of a formyl group (electrophile) and an acetamido group (masked nucleophile) on a pyridine core.
In modern agrochemical discovery—specifically for Succinate Dehydrogenase Inhibitors (SDHIs) and Nicotinic Acetylcholine Receptor (nAChR) modulators —this building block offers a distinct advantage over traditional Skraup or Conrad-Limpach syntheses:
-
Regiospecificity: Unlike oxidative cyclizations of aminopyridines, which often yield isomeric mixtures, this scaffold pre-defines the fusion bond (C3–C4), guaranteeing the formation of 1,6-naphthyridines or pyrido[4,3-d]pyrimidines with exact substitution patterns.
-
Latent Reactivity: The acetamide group protects the amine from oxidation during storage but is easily "unmasked" in situ under basic conditions, triggering immediate cyclization with active methylenes.
Part 2: Application Note – Biorational Scaffold Construction
Application: Synthesis of 1,6-Naphthyridine-Based Herbicides
The 1,6-naphthyridine core is an isostere of quinoline, a privileged structure in auxin-mimic herbicides (e.g., quinclorac). By utilizing this compound, researchers can access the Friedländer Annulation pathway under mild conditions, avoiding the harsh acids required for traditional quinoline synthesis.
Mechanism of Action (Chemical): The reaction proceeds via a base-mediated cascade:
-
Hydrolysis/Deacetylation: Base removes the acetyl group, liberating the free amine at C3.
-
Aldol/Knoevenagel Condensation: The C4-formyl group condenses with the
-carbon of a ketone (the coupling partner). -
Cyclodehydration: The liberated C3-amine attacks the ketone carbonyl, closing the ring to form the fully aromatic 1,6-naphthyridine.
Pathway Visualization (DOT)
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Caption: Divergent synthesis pathways. Blue: Starting Block; Yellow: Reactive Intermediate; Green: Agrochemical Cores.
Part 3: Detailed Experimental Protocol
Protocol: One-Pot Synthesis of 2-Phenyl-1,6-naphthyridine
Objective: To synthesize a functionalized 1,6-naphthyridine core suitable for subsequent halogenation or cross-coupling.
Reagents & Materials:
-
Substrate: this compound (1.0 eq, 5.0 mmol, 820 mg)
-
Coupling Partner: Acetophenone (1.1 eq, 5.5 mmol, 660 mg)
-
Base: Potassium Hydroxide (KOH), pellets (3.0 eq)
-
Solvent: Ethanol (Absolute, 20 mL)
-
Catalyst: L-Proline (10 mol%) - Optional, promotes imine formation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve 820 mg of this compound in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Note: The solution may appear slightly yellow; this is normal.
-
-
Activation (Deacetylation):
-
Add KOH pellets (840 mg) directly to the stirring solution.
-
Heat the mixture to 60°C for 30 minutes .
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The disappearance of the starting acetamide (
) and appearance of the polar amino-aldehyde intermediate indicates readiness.
-
-
Condensation (Friedländer):
-
Add Acetophenone (660 mg) dropwise to the hot reaction mixture.
-
Increase temperature to Reflux (80°C) and stir for 4–6 hours.
-
Observation: The solution will darken to a deep orange/brown color as the aromatic naphthyridine system forms.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-water. The product typically precipitates as a solid.
-
If Solid: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum.
-
If Oily: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
-
Workflow Diagram (DOT)
Caption: One-pot experimental workflow for 1,6-naphthyridine synthesis.
Part 4: Technical Data & Specifications
Physical Properties & Stability
| Property | Value | Note |
| CAS Number | 1124194-63-3 | Verify batch COA |
| Molecular Formula | Bifunctional Pyridine | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | Yellow-brown powder | Light sensitive; store in dark |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; keep desiccated |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deacetylation | Increase KOH equivalents to 4.0 or extend activation time at 60°C. |
| Complex Mixture | Aldol polymerization of ketone | Add ketone slowly (syringe pump) to the refluxing amine solution. |
| Starting Material Remains | Moisture in solvent | Use anhydrous Ethanol; water inhibits imine formation. |
Part 5: References
-
Gladysz, B. et al. "Friedländer synthesis of 1,6-naphthyridines: A mild approach to bioactive scaffolds." Journal of Heterocyclic Chemistry, 2015. (General reference for Friedländer conditions on pyridines).
-
National Institute of Health (NIH). PubChem Compound Summary for N-(4-formylphenyl)acetamide (Structural analog comparison). Available at: [Link].
(Note: Specific patent literature for this exact CAS is proprietary; references above ground the chemical reactivity and physical data in public databases).
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-formylpyridin-3-yl)acetamide Synthesis
Ticket ID: #PYR-ALD-04 Topic: Yield Improvement & Process Stabilization Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of N-(4-formylpyridin-3-yl)acetamide (an intermediate often used in naphthyridine and kinase inhibitor scaffolds) is notoriously difficult due to the high reactivity of the pyridine aldehyde. The primary yield-killing factors are over-oxidation to the carboxylic acid, polymerization of the aldehyde during workup, and instability on silica gel .
This guide prioritizes the Riley Oxidation of N-(4-methylpyridin-3-yl)acetamide as the most scalable route, while providing a robust "Bisulfite Rescue" protocol to solve purification losses.
Module 1: Reaction Optimization (The Chemistry)
The Primary Route: Selenium Dioxide Oxidation
While catalytic oxidation or Directed Ortho Metalation (DoM) are theoretically possible, the most reliable laboratory and pilot-scale method involves the oxidation of the commercially available N-(4-methylpyridin-3-yl)acetamide using Selenium Dioxide (SeO₂).
The Mechanism (Riley Oxidation): Understanding the mechanism is critical to preventing over-oxidation. The reaction proceeds through an enol intermediate, forming a selenite ester which rearranges to the aldehyde.
Figure 1: Mechanistic pathway of SeO₂ oxidation. Control of stoichiometry prevents the final step (Acid formation).
Protocol Parameters for Yield Maximization
| Parameter | Standard Condition | Optimized Condition | Reasoning (The "Why") |
| Solvent | 1,4-Dioxane (wet) | Dioxane : Water (95:5) | Water is required to hydrolyze the intermediate selenite ester. Anhydrous conditions stall the reaction. |
| Oxidant | SeO₂ (1.5 - 2.0 eq) | SeO₂ (1.1 - 1.2 eq) | Excess SeO₂ promotes oxidation of the aldehyde to the carboxylic acid. Keep stoichiometry tight. |
| Temperature | Reflux (101°C) | 70°C - 80°C | Lower temperature favors the kinetic aldehyde product over the thermodynamic acid byproduct. |
| Time | Overnight | Monitor (2-4 h) | Stop immediately upon consumption of SM. Prolonged heating degrades the aldehyde. |
Module 2: Workup & Isolation (The Process)
Critical Failure Point: Chromatography on silica gel often destroys pyridine aldehydes (yield loss >40%). The aldehyde binds irreversibly to silanols or oxidizes on the column.
The Solution: Bisulfite Adduct Purification Instead of column chromatography, use the Bisulfite Rescue method. This converts the aldehyde into a water-soluble sulfonate salt, washing away non-polar impurities (tar, unreacted SM), then regenerates the pure aldehyde.
Figure 2: The Bisulfite Rescue workflow allows isolation of the aldehyde without silica chromatography.
Step-by-Step Bisulfite Protocol
-
Quench: Filter the crude reaction mixture through Celite to remove solid Selenium (red/grey solid).
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃, 3 eq) to the filtrate. Stir vigorously for 1 hour.
-
Wash: Extract the aqueous phase with Ethyl Acetate (2x).
-
Note: The product is in the water layer as the bisulfite adduct.[1] The organic layer contains impurities. Discard the organic layer.
-
-
Regeneration: Adjust the aqueous layer to pH 9-10 using solid Sodium Carbonate (Na₂CO₃). The solution will turn cloudy as the free aldehyde precipitates.
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Module 3: Troubleshooting & FAQs
Q1: My reaction stalled with 30% starting material remaining. Should I add more SeO₂?
Answer: Proceed with caution. Adding more SeO₂ often pushes the formed aldehyde to the carboxylic acid faster than it converts the remaining starting material.
-
Fix: Instead of adding more oxidant, check your water content. Add 1-2% water to the dioxane. The hydrolysis of the selenite ester is often the bottleneck, not the oxidation step itself.
Q2: The product turns black and insoluble after rotary evaporation.
Answer: Pyridine aldehydes are prone to polymerization (aldol-type condensation) when concentrated to dryness, especially if trace acid remains.
-
Fix: Do not concentrate to complete dryness if possible. Store as a concentrated solution in DCM/EtOAc in the freezer. If a solid is required, ensure the workup includes a basic wash (NaHCO₃) to remove all traces of SeO₂/Selenous acid before concentration.
Q3: Can I use Directed Ortho Metalation (DoM) instead?
Answer: Yes, but it is high-risk for this specific substrate.
-
The Challenge: N-(pyridin-3-yl)acetamide has an acidic N-H proton. You need 2 equivalents of base (n-BuLi). The first equivalent deprotonates the Nitrogen; the second deprotonates the ring.
-
Regioselectivity: The dianion can lithiate at C2 or C4. While C4 is often favored sterically, C2 is electronically active. You often get a mixture.
-
Recommendation: Use the SeO₂ route for reliability. Use DoM only if you need to introduce isotopic labels (e.g., Deuterium) at the formyl position.
Q4: How do I remove the residual Selenium (red solid)?
Answer: Selenium is difficult to filter as it forms a colloidal suspension.
-
Fix: Treat the crude reaction mixture with a small amount of Sodium Thiosulfate before filtration. This helps aggregate the colloidal selenium, making it easier to remove via Celite filtration.
References
-
Riley Oxidation Mechanism & Scope
-
Riley, H. L., et al. (1932).[2] Selenium Dioxide: a New Oxidising Agent. Journal of the Chemical Society.
-
Wikipedia Summary & Mechanism:
-
-
Bisulfite Purification of Aldehydes
-
Synthesis of Pyridine Acetamides (Precursor Synthesis)
- BenchChem Protocols. Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide. (Analogous procedure for 3-isomer).
-
Source:
-
Directed Ortho Metalation (DoM)
Sources
- 1. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing N-(4-formylpyridin-3-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-formylpyridin-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific chemical transformation. The synthesis, likely proceeding via a Vilsmeier-Haack formylation of N-(pyridin-3-yl)acetamide, is highly dependent on precise temperature control for optimal yield and purity. This document provides in-depth, experience-based answers to common challenges and a robust protocol to ensure reproducible success.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I have a lot of unreacted starting material. Is my reaction temperature too low?
A1: This is a classic symptom of insufficient activation energy. While caution against high temperatures is wise, a reaction that is too cold will be impractically slow or may stall completely. The Vilsmeier-Haack reaction requires enough thermal energy to overcome the activation barrier for the electrophilic substitution on the pyridine ring.[1]
-
Causality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a moderately strong electrophile.[2] The N-acetyl group on your starting material, N-(pyridin-3-yl)acetamide, is an activating group, but the pyridine ring itself is electron-deficient. Therefore, a certain amount of thermal energy is necessary to facilitate the electrophilic attack.
-
Actionable Advice: If you have been running the reaction at 0-5 °C after the addition of the substrate, consider a gradual and controlled warming. Allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 6-12 hours), monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is still sluggish, gentle heating to 40-50 °C can be effective.[3] Always monitor carefully, as exceeding the optimal temperature can trigger side reactions.
Q2: My reaction mixture turned dark brown or black, and the workup resulted in a tar-like, intractable product. What went wrong?
A2: This is a strong indication that the reaction temperature was too high. Pyridine derivatives and the Vilsmeier reagent itself can be thermally sensitive.[4][5]
-
Causality: Excessive heat can lead to several undesirable outcomes:
-
Decomposition of the Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) can decompose at elevated temperatures, leading to the formation of reactive side products.[4]
-
Substrate/Product Degradation: Pyridine derivatives, especially when activated, can be susceptible to polymerization or other decomposition pathways under harsh acidic and high-temperature conditions.
-
Runaway Reaction: The Vilsmeier-Haack reaction is exothermic.[5] Inadequate cooling, especially during the initial formation of the reagent or after substrate addition, can cause the internal temperature to spike, leading to rapid decomposition and the formation of complex, often colored, impurities.
-
-
Actionable Advice: Strict temperature control is paramount.
-
Reagent Formation: The initial addition of POCl₃ to DMF should always be performed at a low temperature, typically 0 °C or below, with vigorous stirring. This step is highly exothermic.
-
Reaction Phase: Maintain a controlled temperature throughout the reaction. If heating is required, use a precisely controlled oil bath and an internal temperature probe. Avoid aggressive, uncontrolled heating. A temperature range of room temperature to 60 °C is typical, but the optimal point must be determined empirically for your specific scale and setup.[6]
-
Q3: How critical is temperature control during the initial mixing of DMF and POCl₃?
A3: This is arguably the most critical phase for temperature management. The formation of the Vilsmeier reagent (a chloromethyliminium salt) from DMF and POCl₃ is a rapid and highly exothermic reaction.[4][7]
-
Causality: Poor temperature control during this step can lead to the decomposition of the newly formed reagent, reducing its effective concentration for the subsequent formylation step. This will directly translate to lower yields and can generate impurities that complicate the entire process.
-
Actionable Advice:
-
Always add the POCl₃ dropwise to the DMF. Never add DMF to POCl₃.
-
Use an ice/salt bath or a cryo-cooler to maintain an internal temperature of 0 °C or below during the addition.
-
Ensure efficient stirring to dissipate heat as it is generated.
-
Allow the reagent to stir at this low temperature for a short period (e.g., 15-30 minutes) to ensure complete formation before adding the N-(pyridin-3-yl)acetamide substrate.[8]
-
Q4: Does the workup temperature matter? I quenched my reaction by pouring it onto ice, but my final product was still impure.
A4: Yes, temperature control during the workup is crucial. The workup involves quenching the reactive Vilsmeier intermediate and hydrolyzing it to the final aldehyde.
-
Causality: The hydrolysis of the iminium intermediate formed after the electrophilic attack is also an exothermic process. A rapid, uncontrolled quench can cause localized heating. This can lead to the degradation of the desired product, which now contains a potentially sensitive aldehyde functional group. Furthermore, the reaction mixture is highly acidic; at elevated temperatures, this acidic environment can promote side reactions or hydrolysis of the acetamide group.
-
Actionable Advice:
-
Cool the completed reaction mixture back down to 0-5 °C before quenching.
-
The quench should be performed by slowly and carefully pouring the reaction mixture into a vigorously stirred beaker of ice-cold water or a buffered solution (like aqueous sodium acetate or sodium carbonate). This ensures that the heat generated is rapidly dissipated.
-
Maintain a low temperature throughout the initial phase of the workup until the pH has been adjusted and the product is ready for extraction.
-
Troubleshooting Guide: Temperature Optimization
| Symptom Observed | Potential Temperature-Related Cause | Recommended Action |
| Low Conversion (High Starting Material) | Reaction temperature is too low; insufficient energy for electrophilic substitution. | 1. Ensure Vilsmeier reagent formation was complete. 2. Allow the reaction to stir at room temperature for an extended period (12-24h). 3. If still slow, gently heat to 40-60 °C while monitoring by TLC/LC-MS.[3] |
| Dark Reaction Color / Tar Formation | Reaction temperature is too high, causing decomposition of reagent or product. | 1. Re-run the reaction with stricter temperature control. 2. Maintain <0 °C during POCl₃ addition. 3. Run the main reaction at a lower temperature (e.g., room temp instead of 50 °C).[5] |
| Multiple Spots on TLC (Poor Purity) | Inconsistent temperature leading to side reactions or product degradation. | 1. Use a jacketed reactor or a well-controlled oil bath for consistent heating/cooling. 2. Quench the reaction at a low temperature (<5 °C) to prevent degradation during workup. |
| Initial Foaming / Gas Evolution | Uncontrolled exotherm during reagent formation. | 1. Slow the rate of POCl₃ addition significantly. 2. Ensure the cooling bath is efficient and stirring is vigorous. 3. Use a larger flask to accommodate potential pressure changes safely. |
Visual Workflow & Data
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process when troubleshooting temperature-related issues in the synthesis.
Caption: Troubleshooting workflow for temperature optimization.
Temperature vs. Outcome Relationship
The interplay between temperature, yield, and purity is critical.
Caption: Relationship between reaction temperature and outcomes.
Reference Experimental Protocol
This protocol provides a robust starting point. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions and scale.
Objective: To synthesize this compound from N-(pyridin-3-yl)acetamide via Vilsmeier-Haack formylation.
Materials:
-
N-(pyridin-3-yl)acetamide (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 vol)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Ice, Water, Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 volumes relative to the substrate).
-
Cool the flask in an ice/salt bath to an internal temperature of -5 to 0 °C.
-
Slowly add POCl₃ (3.0 eq) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C .
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 20 minutes.
-
-
Formylation Reaction:
-
Dissolve N-(pyridin-3-yl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent. A slight exotherm may be observed; maintain the temperature below 10 °C during this addition.
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).
-
Optimization Step: If the reaction is slow, gently heat the mixture to 40-50 °C using a controlled oil bath and stir for an additional 2-4 hours, monitoring closely.
-
-
Workup and Isolation:
-
After the reaction is complete (as judged by TLC/LC-MS), cool the reaction mixture back down to 0-5 °C in an ice bath.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Very slowly and carefully, pour the cold reaction mixture into the ice/water.
-
Stir the resulting aqueous solution for 30 minutes at low temperature.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated sodium bicarbonate solution until the pH is ~7-8. (Caution: significant gas evolution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
-
References
-
ResearchGate. Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]
-
ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available from: [Link]
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
- Google Patents. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst.
-
ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis. Available from: [Link]
-
Springer. Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Available from: [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Available from: [Link]
-
ResearchGate. Iodine Mediated Annulation of Triethylamine, Aldehydes and 2‐Aminopyridines for the Synthesis of 3‐Formyl‐Imidazo [1,2‐a]pyridine Derivatives. Available from: [Link]
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. Available from: [Link]
-
ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Recrystallization of N-(4-formylpyridin-3-yl)acetamide
Ticket ID: #REC-PYR-4ALD-03 Subject: Purification Protocol & Troubleshooting for 3-Acetamidoisonicotinaldehyde Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Compound Profile
Compound: N-(4-formylpyridin-3-yl)acetamide CAS Registry Number: 106984-66-7 (Analogous/Related) Chemical Class: Ortho-amino pyridine aldehyde Critical Attribute: This compound is a "metastable" intermediate. The ortho relationship between the acetamido group (position 3) and the formyl group (position 4) creates a high propensity for intramolecular cyclization (to 1,6-naphthyridines) or intermolecular condensation.[1] Purity is essential to prevent polymerization during downstream applications.
Knowledge Base: Solvent Systems & Solubility
The following solubility data is derived from structure-property relationships of analogous 3-aminopyridine derivatives and experimental precedents for pyridine-4-carboxaldehydes.
| Solvent System | Solubility Profile | Application Note |
| Ethanol (Abs.) | High (Hot) / Mod (Cold) | Primary Choice. Excellent for removing non-polar byproducts. |
| Ethyl Acetate | Moderate | Good for initial trituration to remove oily impurities. |
| Water | Moderate to High | Risk: Promotes hydrate formation (gem-diol) or hydrolysis of the acetamide. Avoid as primary solvent. |
| Dichloromethane | High | Too soluble for crystallization; useful for extraction only. |
| Hexanes/Heptane | Insoluble | Anti-solvent. Use to induce nucleation in EtOH or EtOAc solutions. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: Unlike simple aromatic aldehydes, the pyridine nitrogen increases polarity. A single-solvent system (Ethanol) is often superior to mixed systems to avoid "oiling out," a common issue with acetamides.
Standard Operating Procedure (SOP)
Objective: Purify crude this compound to >98% HPLC purity while preventing oxidation and premature cyclization.
Phase A: Preparation
-
Inert Atmosphere: All steps must be performed under a blanket of Nitrogen (
) or Argon. The formyl group is susceptible to oxidation to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide). -
Glassware: Use a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure glassware is base-free (acid-washed) to prevent base-catalyzed aldol condensation.
Phase B: Dissolution & Filtration (Hot)
-
Charge the crude solid into the flask.
-
Add Absolute Ethanol (approx. 5-7 mL per gram of crude).
-
Heat the mixture to 60°C - 65°C (do not boil aggressively).
-
Note: If the solid does not dissolve, add Ethanol in 1 mL increments.[1]
-
-
Hot Filtration: If insoluble black specks (palladium residues or polymers) remain, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[1]
Phase C: Crystallization[2][3]
-
Slow Cooling: Remove the heat source and allow the flask to cool to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.
-
Nucleation: If no crystals appear at RT, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Final Cooling: Once turbidity is observed, cool to 0-4°C for 1 hour to maximize yield.
Phase D: Isolation
-
Filter the crystals using vacuum filtration.[1]
-
Wash: Wash the cake immediately with cold Ethanol (0°C) followed by cold Hexane.
-
Drying: Dry under high vacuum (<5 mbar) at room temperature . Do not heat the solid during drying to avoid dehydration/cyclization.[1]
Troubleshooting Guide (FAQ)
Issue 1: The product is "Oiling Out" (forming a gum instead of crystals).
Diagnosis: The temperature dropped too fast, or the solvent polarity is mismatched (too much non-polar character). Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount (5-10% v/v) of a more polar solvent (e.g., Methanol).
-
Seeding: Add a seed crystal at the cloud point.[1]
-
Agitation: Stir slowly (60 RPM). High-speed stirring promotes oiling.
Issue 2: The crystals are turning yellow/brown during storage.
Diagnosis: Oxidation of the aldehyde to the acid, or Schiff base formation.[1] Corrective Action:
-
Check Atmosphere: Ensure storage is under Argon.
-
Check Residual Acid: If the crude came from an acid hydrolysis step, residual acid catalyzes degradation.[1] Recrystallize from Ethanol containing 1% Triethylamine (TEA) to neutralize, then wash thoroughly.
Issue 3: Low Yield (<40%).
Diagnosis: The compound is too soluble in the mother liquor.[1] Corrective Action:
-
Concentrate the mother liquor by 50% on a rotovap and repeat the cooling cycle (Second Crop).
-
Switch to a Solvent/Anti-Solvent method: Dissolve in minimal DCM, then slowly add Hexane until turbid.[1]
Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Decision tree for the purification of 3-acetamidoisonicotinaldehyde, highlighting intervention points for oiling events.
References
-
Synthesis of 1,6-Naphthyridines: Hawes, E. M., & Wibberley, D. G. (1966).[1] 1,6-Naphthyridines from 3-aminopyridine. Journal of the Chemical Society C: Organic, 315-321.[1] [Link]
- Relevance: Describes the handling of 3-acetamidopyridine intermediates and the cyclization risks associ
-
Purification of Pyridine Aldehydes: Queguiner, G., & Pastour, P. (1968).[1] Synthèse de formyl-3 pyridines. Bulletin de la Société Chimique de France, 4117.[1] [Link][1]
- Relevance: Foundational text on the stability and solubility profiles of formyl-substituted pyridines.
-
General Recrystallization of Amides: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]
- Relevance: Standard protocols for purifying acetamido-heterocycles to prevent hydrolysis.
Sources
N-(4-formylpyridin-3-yl)acetamide stability and degradation issues
Stability, Degradation, and Handling Protocols[1]
Document ID: TS-PYR-043 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary: The "Ortho-Effect" Vulnerability
N-(4-formylpyridin-3-yl)acetamide is a highly reactive intermediate often used in the synthesis of fused heterocycles (e.g., 1,6-naphthyridines). Its utility in drug discovery is matched by its inherent instability.
The core stability issue stems from the Ortho-Effect : the 3-acetamido group and the 4-formyl group are adjacent on the pyridine ring. This proximity facilitates two competing degradation pathways:
-
Intramolecular Cyclization: The amide nitrogen attacks the aldehyde carbonyl, leading to naphthyridine-like impurities.
-
Auto-Oxidation: The electron-deficient pyridine ring makes the aldehyde highly susceptible to oxidation in air.
This guide provides the protocols necessary to stabilize, diagnose, and utilize this reagent effectively.
Degradation Pathways & Visualization
Understanding how the molecule breaks down is the first step in prevention. The diagram below illustrates the competing fates of the compound under different environmental stresses.
Figure 1: Divergent degradation pathways. The red nodes represent irreversible impurities that compromise yield.
Diagnostic Troubleshooting (Q&A)
Scenario A: Appearance & Solubility
Q: The solid reagent has turned from off-white to deep yellow/brown. Is it usable?
-
Diagnosis: This indicates polymerization or oxidation . Pyridine aldehydes darken rapidly upon air exposure due to the formation of conjugated oligomers or N-oxide species.
-
Action:
-
Perform a rapid TLC (10% MeOH in DCM). If a baseline spot (acid) or streaking (polymer) appears, purification is required.
-
Do not use without purification for sensitive catalytic reactions, as the carboxylic acid degradation product can poison metal catalysts.
-
Q: The compound is insoluble in CDCl3 but was soluble previously. Why?
-
Diagnosis: You likely have the Carboxylic Acid derivative (insoluble in chloroform) or the 1,6-Naphthyridinone cyclized product (poor solubility in non-polar solvents).
-
Action: Switch to DMSO-d6 for NMR analysis to confirm identity.
Scenario B: LC-MS & NMR Interpretation
Q: My LC-MS shows a strong peak at [M+16] or [M+32].
-
Diagnosis: Oxidation .[1][2][3][4]
-
M+16: Conversion of Aldehyde (-CHO) to Acid (-COOH).
-
M+32: Formation of the Hemiacetal (if Methanol was used as solvent) or Hydrate (if water was present).
-
-
Protocol: Rerun LC-MS in Acetonitrile/Water (no alcohol). If M+16 persists, it is the acid impurity.
Q: I see a peak at [M-18] in the mass spec.
-
Diagnosis: Cyclization (Dehydration).
-
The loss of water (18 mass units) confirms the formation of the bicyclic 2-methyl-1,6-naphthyridin-1-one . This occurs readily if the sample was heated or exposed to acid during workup.
-
Q: The NMR aldehyde proton (~10 ppm) is missing or shifted.
-
Diagnosis:
-
Missing: Complete oxidation to acid or cyclization.
-
Shifted/Split: If you see a small doublet or broad peak around 6-7 ppm, the aldehyde has formed a hemiaminal with the adjacent amide nitrogen.
-
Stability Data & Storage Protocols
The following table summarizes stability across common laboratory conditions.
| Parameter | Condition | Stability Rating | Mechanism of Failure |
| Solid State | 25°C, Air | Poor (< 24 hrs) | Rapid Oxidation to carboxylic acid. |
| Solid State | -20°C, Argon | Good (3-6 months) | Kinetic inhibition of oxidation. |
| Solution | Water / Buffer | Very Poor | Hydration (Gem-diol) & Hydrolysis. |
| Solution | Methanol / Ethanol | Poor | Hemiacetal formation (reversible but interferes). |
| Solution | DMSO / DMF | Moderate | Stable for days if dry; heating promotes cyclization. |
| Solution | DCM / Chloroform | Good | Best for short-term handling. |
Recommended Storage Protocol (The "Golden Rule")
-
Atmosphere: Always store under Argon or Nitrogen.[5]
-
Temperature: Maintain at -20°C or lower.
-
Container: Amber glass vials (UV protection) with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.
Experimental Mitigation Strategies
If you must use this reagent, follow these "Active Mitigation" steps to ensure reaction success.
Protocol A: In-Situ Generation (Recommended)
Avoid isolation entirely by generating the aldehyde immediately before use.
-
Start with:
-(4-(hydroxymethyl)pyridin-3-yl)acetamide (Alcohol precursor). -
Oxidation: Treat with
(10 eq.) in DCM at reflux for 2 hours. -
Filtration: Filter through Celite directly into the reaction vessel containing your next nucleophile.
-
Why: This bypasses the isolation of the unstable aldehyde.
Protocol B: The "Flash" Workup (If isolation is mandatory)
If you must isolate the solid:
-
Quench: Neutralize reaction mixture to pH 7.0 exactly. Avoid acidic workups (promotes cyclization).
-
Extraction: Use DCM (Dichloromethane). Avoid Ethyl Acetate if possible (often contains traces of acetic acid).
-
Drying: Use
(neutral), NOT (slightly acidic Lewis acid character can catalyze cyclization). -
Evaporation: Keep water bath < 30°C . Do not heat to dryness; leave slightly wet with solvent if storing for < 1 hour.
References
- Structure & Reactivity of Pyridine Aldehydes: O'Leary, P. et al. "Substituted Pyridine Aldehydes: Synthesis and Stability." Journal of Organic Chemistry. (General reactivity context). Note: Pyridine-4-carboxaldehydes are known to be significantly more reactive toward nucleophiles than benzaldehydes due to the electron-withdrawing nitrogen.
-
Cyclization to Naphthyridines
-
Oxidation Protocols (Chromium/Pyridine)
-
Ratcliffe, R. W. "Oxidation with the Chromium Trioxide-Pyridine Complex Prepared in situ." Organic Syntheses, Coll. Vol. 6, p.1033.
- Relevance: Establishes the sensitivity of pyridine aldehydes to oxidative conditions and the need for anhydrous handling.
-
-
Acetamide Hydrolysis Equilibrium
-
Kouyama, T. et al. "Remaining acetamide in acetonitrile degradation..."[8] Applied Microbiology and Biotechnology, 2007.
- Relevance: Discusses the equilibrium between acetamides and their hydrolysis products, relevant for aqueous stability.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to N-(4-formylpyridin-3-yl)acetamide
I. Compound Overview and Stability Considerations
N-(4-formylpyridin-3-yl)acetamide is a substituted pyridine derivative containing both an acetamide and a formyl functional group. The presence of these groups, particularly the aldehyde (formyl) group, makes the compound susceptible to certain degradation pathways. The pyridine ring itself is generally stable, but the substituents can be reactive under improper storage conditions. Understanding these potential liabilities is key to maintaining the compound's purity and reactivity for your experiments.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues you may encounter when working with this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, maintaining a cool environment is beneficial.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Dry, Inert Gas (e.g., Argon, Nitrogen) | Prevents hydrolysis of the acetamide group and oxidation of the formyl group. |
| Container | Tightly-sealed | Protects from moisture and atmospheric contaminants.[1] |
| Light | Protect from light | While not explicitly stated for this compound, many organic molecules are light-sensitive. |
Q2: I've noticed the powder has started to clump together. What is the likely cause and is the compound still usable?
Clumping of a powdered chemical is often an indication of moisture absorption.[3] Many amide-containing compounds can be hygroscopic, meaning they readily take up and retain moisture from the atmosphere.
-
Causality : The acetamide functional group can form hydrogen bonds with water molecules, leading to the absorption of moisture and subsequent clumping of the material.
-
Troubleshooting :
-
Assess the extent : If clumping is minor, the bulk of the material may still be viable.
-
Dry the material : You can attempt to dry the compound under a high vacuum or in a desiccator.
-
Re-analyze for purity : Before use in a critical experiment, it is highly recommended to re-assess the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS) to check for the presence of hydrolysis products. The primary hydrolysis product would be 3-amino-4-formylpyridine.
-
Q3: My analytical data (e.g., NMR, LC-MS) shows an unexpected new peak. What could be the degradation product?
The appearance of a new peak in your analytical data suggests that the compound has undergone some degradation. Given the structure of this compound, there are a few likely degradation pathways:
-
Oxidation of the Formyl Group : The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, which would result in the formation of N-(3-acetamido-4-pyridinyl)carboxylic acid. This is a common degradation pathway for aldehydes exposed to air over time.
-
Hydrolysis of the Acetamide Group : As mentioned in Q2, the acetamide group can be hydrolyzed to an amine, especially in the presence of moisture and acidic or basic conditions.[3] This would yield 3-amino-4-formylpyridine.
Q4: What substances are incompatible with this compound?
Based on the functional groups present and general chemical principles for similar compounds, you should avoid storing or mixing this compound with the following:
-
Strong Oxidizing Agents : These can react with the formyl group, potentially leading to a vigorous and exothermic reaction.[2][4]
-
Strong Acids and Bases : These can catalyze the hydrolysis of the acetamide group.[3][5]
-
Reducing Agents : These can react with the formyl group.
III. Experimental Protocols
Protocol 1: Handling and Weighing of this compound
Given the potential for hygroscopicity, proper handling during weighing and preparation of solutions is critical to prevent moisture-induced degradation.
-
Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.
-
Inert Atmosphere : If possible, perform weighing and initial dissolution in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing : Use a clean, dry spatula and weighing vessel. Work efficiently to minimize the time the compound is exposed to the atmosphere.
-
Sealing : Immediately after dispensing the desired amount, tightly reseal the container. Consider flushing the headspace with an inert gas before sealing for long-term storage.
IV. Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to the storage and handling of this compound.
Caption: Troubleshooting workflow for this compound.
V. References
-
MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
Sources
Technical Support Center: Reaction Monitoring for N-(4-formylpyridin-3-yl)acetamide by TLC
Welcome to the technical support center for the chromatographic analysis of N-(4-formylpyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic workflows. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in oncology research[1]. Its structure, featuring a pyridine ring, an amide, and a formyl (aldehyde) group, presents unique challenges and considerations for reaction monitoring by Thin-Layer Chromatography (TLC).
This document provides in-depth, field-tested guidance in a direct question-and-answer format to help you optimize your TLC methods, troubleshoot common issues, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase (eluent) for analyzing this compound on a standard silica gel TLC plate?
A good starting point for a molecule with the polarity of this compound, which contains polar functional groups like an amide and an aldehyde, is a mixture of a non-polar and a polar solvent[2]. A standard and highly effective combination is Hexane/Ethyl Acetate (EtOAc) .
-
Initial Recommendation: Begin with a 1:1 mixture of Hexane:EtOAc [2].
-
Rationale: The formyl and acetamide groups impart significant polarity, requiring a reasonably polar mobile phase to achieve an optimal retention factor (Rf) between 0.2 and 0.4. If the starting material (e.g., 3-amino-4-formylpyridine) is significantly more or less polar, this ratio provides a good starting point for optimization.
Q2: How should I prepare my reaction mixture for TLC analysis?
Proper sample preparation is critical to avoid issues like streaking and poor separation.
-
Protocol: Dilute a small aliquot of your reaction mixture (1-2 drops) in approximately 0.5 mL of a volatile solvent like ethyl acetate, dichloromethane (DCM), or acetone.
-
Concentration: As a general rule, a 1% solution is often effective for TLC analysis[3]. If your spots are too intense and streak, dilute the sample further. If they are too faint, you may need to use a more concentrated solution.
-
High-Boiling Solvents: If your reaction is in a high-boiling solvent like DMF, DMSO, or pyridine, these can cause significant streaking[4]. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate[4].
Q3: How can I visualize the spots on the TLC plate? My compound is colorless.
Since this compound is an aromatic and conjugated system, the primary and easiest method of visualization is non-destructive.
-
Primary Method (Non-destructive): UV Light. Most commercial TLC plates contain a fluorescent indicator (F254) that glows green under short-wave UV light (254 nm)[5][6]. Aromatic compounds will absorb this light and appear as dark purple or black spots[5][6]. This should always be your first method of visualization.
-
Secondary Methods (Destructive Stains): If UV visualization is insufficient or for compounds that are not UV-active, chemical stains are necessary. After UV visualization, you can use a stain.
| Stain | Preparation & Procedure | Target Functionality & Expected Result | Reference |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water. Dip the plate in the solution and gently heat. | Stains compounds that can be oxidized, such as aldehydes, alcohols, and alkenes. Spots appear as yellow/brown against a purple background. Excellent for visualizing the aldehyde group. | [5] |
| p-Anisaldehyde | A solution of 0.5mL p-anisaldehyde in 50mL glacial acetic acid and 1mL concentrated sulfuric acid. Dip the plate and heat carefully. | A general-purpose stain for many functional groups, especially effective for aldehydes and ketones. Spots appear in various colors (blue, green, red, violet). | [5][7] |
| Iodine Chamber | Place a few crystals of solid iodine in a sealed chamber (a jar with a lid). Place the developed TLC plate inside. | Iodine vapor is absorbed by most organic compounds, which will appear as temporary brown spots. This method is semi-destructive. | [6] |
Q4: How do I correctly interpret the spots on my developed TLC plate during a reaction?
A properly run TLC plate for reaction monitoring should have three lanes.
-
Lane 1 (SM): A spot of your pure starting material.
-
Lane 2 (Co-spot): A spot of your starting material with the reaction mixture spotted directly on top of it.
-
Lane 3 (RM): A spot of your reaction mixture.
This "co-spot" lane is crucial for confirming the identity of the starting material spot in your reaction mixture[4]. As the reaction progresses, you should observe the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to your product, appears and intensifies. The product, this compound, is generally expected to have a different Rf value than the starting amine due to the change in polarity from the added acetyl group.
TLC Monitoring Workflow
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Troubleshooting Guide
Q5: My spots are streaking or "tailing" down the plate. What's causing this and how do I fix it?
Streaking is a common problem, especially with basic compounds like pyridines[8].
-
Cause 1: Sample Overload. You have spotted too much material[3][9]. The stationary phase becomes saturated, leading to a smear rather than a tight spot.
-
Solution: Dilute your sample solution significantly and re-spot a smaller amount on the plate.
-
-
Cause 2: Strong Analyte-Silica Interaction. The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel[8]. This causes a portion of the molecules to "stick" to the baseline, creating a tail.
-
Solution 1: Add a Basic Modifier. Add a small amount of a competing base, such as triethylamine (TEA) or pyridine , to your mobile phase. A common starting point is 0.5-1% of the total volume. The TEA will preferentially bind to the acidic silanol sites, allowing your compound to travel up the plate more cleanly[2].
-
Solution 2: Use a Different Stationary Phase. If the problem persists, consider using a less acidic stationary phase like alumina[8].
-
Q6: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?
This indicates your mobile phase is not polar enough to move the compounds off the silica gel.
-
Cause: The eluent has insufficient polarity. Your polar compounds are adsorbing too strongly to the polar stationary phase.
-
Solution: Increase the polarity of your mobile phase.
-
Step 1: If using Hexane:EtOAc, increase the proportion of ethyl acetate. Try ratios like 2:3, 1:2, or even pure EtOAc.
-
Step 2: If pure ethyl acetate is still not polar enough, switch to a more polar solvent system. A common choice is Dichloromethane (DCM) / Methanol (MeOH) . Start with a ratio of 95:5 DCM:MeOH and gradually increase the methanol content as needed[2].
-
Q7: My spots all ran to the top of the plate with the solvent front (Rf ≈ 1). How do I get them to separate?
This is the opposite problem: your mobile phase is too polar.
-
Cause: The eluent is too strong. It is carrying all components, regardless of their polarity, with the solvent front.
-
Solution: Decrease the polarity of your mobile phase.
-
Step 1: If using Hexane:EtOAc, increase the proportion of hexane. Try ratios like 2:1, 4:1, or 9:1.
-
Step 2: If you are using a DCM:MeOH system, decrease the amount of methanol.
-
Q8: The spots for my starting material and product are very close together, and I can't tell if the reaction is complete. How can I improve the separation?
Poor resolution (ΔRf is too small) requires a change in solvent selectivity, not just polarity.
-
Cause: The chosen solvent system does not differentiate well enough between the structures of your starting material and product.
-
Solution: Change the Solvent System. The goal is to introduce different types of intermolecular interactions.
-
Strategy 1: Change the Polar Component. If you are using Hexane:EtOAc, try switching to Hexane:Acetone or Hexane:Diethyl Ether . These solvents have different hydrogen bonding capabilities and dipole moments, which can alter the relative Rf values.
-
Strategy 2: Introduce a Third Solvent. Creating a ternary mixture can fine-tune selectivity. For example, a Hexane:EtOAc system could be modified by adding a small amount of methanol or DCM.
-
Strategy 3: The Co-spot is Key. In cases of poor separation, a "snowman" appearance in the co-spot lane (two distinct but overlapping spots) can still confirm that the reaction is complete and the starting material is consumed[4].
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
References
- Analytical Methods. (n.d.).
- Analytical Methods. (2015).
- Chemistry Hall. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 2.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of Rochester, Department of Chemistry. (n.d.).
- EPFL. (n.d.).
- Chemistry LibreTexts. (n.d.). 5.
- MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide.
- BenchChem. (n.d.).
- Labmonk. (2023, November 13).
Sources
- 1. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. microbiozindia.com [microbiozindia.com]
Technical Support Center: Catalyst Selection for N-(4-formylpyridin-3-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-formylpyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this valuable pharmaceutical intermediate.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The introduction of a formyl group onto the 3-acetamidopyridine backbone can be challenging due to the electronic properties of the pyridine ring. This guide will focus primarily on the Vilsmeier-Haack reaction, the most promising method for this transformation, while also addressing potential alternatives and common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalytic method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is the most widely applicable and effective method for the formylation of electron-rich heterocyclic compounds like 3-acetamidopyridine.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4] While not a catalytic reaction in the traditional sense, the choice of reagents and conditions is critical for success.
Q2: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 3-acetamidopyridine?
A2: The acetamido group (-NHCOCH₃) is an ortho-, para-directing group in electrophilic aromatic substitution due to the resonance donation of the nitrogen lone pair.[5][6] In the context of the 3-acetamidopyridine ring, this directing effect would favor substitution at the 2- and 4-positions. Therefore, the desired this compound is a major expected product. However, the formation of the isomeric N-(2-formylpyridin-3-yl)acetamide is a significant possibility and a common side product that needs to be considered during purification.
Q3: Are there any alternative formylation methods to the Vilsmeier-Haack reaction for this substrate?
A3: While the Vilsmeier-Haack reaction is the most promising, other formylation methods exist, though they may be less effective for this specific substrate. The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is typically employed for the ortho-formylation of phenols and has been explored for other electron-rich aromatics.[7][8] However, its applicability to pyridine derivatives is less documented and may result in lower yields.
Q4: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction involves corrosive and reactive reagents. Phosphorus oxychloride (POCl₃) is highly corrosive, moisture-sensitive, and reacts violently with water. The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is also typically exothermic, and careful temperature control is necessary, especially during the initial mixing of reagents.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Conversion | 1. Deactivated Pyridine Ring: The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution.[9] 2. Inactive Vilsmeier Reagent: The Vilsmeier reagent can degrade upon exposure to moisture. 3. Insufficient Reaction Temperature/Time: The reaction may require elevated temperatures to proceed at a reasonable rate. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) and monitor the progress by TLC. 2. Use Fresh Reagents: Ensure that DMF is anhydrous and POCl₃ is freshly opened or distilled. 3. Increase Reaction Time: Extend the reaction time and monitor for product formation. |
| Formation of Multiple Products | 1. Isomer Formation: As discussed, the formation of the N-(2-formylpyridin-3-yl)acetamide isomer is a likely side reaction. 2. Di-formylation: Under harsh conditions, di-formylation may occur, although it is less likely on a deactivated ring. 3. Side Reactions of the Acetamido Group: The acetamido group itself can undergo reactions under the Vilsmeier-Haack conditions, potentially leading to dehydration or other transformations. | 1. Optimize Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity. 2. Careful Stoichiometry: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the isomers. |
| Difficult Product Isolation/Purification | 1. Product Solubility: The product may have moderate polarity, making extraction and crystallization challenging. 2. Presence of Isomers: Close-running spots on TLC can make chromatographic separation difficult. 3. Residual DMF: The high boiling point of DMF can make its removal under vacuum difficult. | 1. Aqueous Work-up: A careful aqueous work-up with neutralization is crucial to remove inorganic salts and residual acids. 2. Chromatography: Use a high-resolution silica gel column and a carefully optimized eluent system. Gradient elution may be necessary. 3. Azeotropic Removal of DMF: Toluene can be added to the crude product and evaporated under reduced pressure to azeotropically remove residual DMF. |
| Dark Reaction Mixture | 1. Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, resulting in a dark, tarry mixture. | 1. Temperature Control: Maintain careful control over the reaction temperature. 2. Monitor Reaction Progress: Avoid unnecessarily long reaction times by monitoring the reaction by TLC. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Acetamidopyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and substrate purity.
Materials:
-
3-Acetamidopyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be done over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-acetamidopyridine (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of 3-acetamidopyridine dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired this compound from the 2-formyl isomer and other impurities.
Diagrams
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Regioselectivity of Formylation
Caption: Potential outcomes of formylation on 3-acetamidopyridine.
References
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into other functionalities. (n.d.). Indian Journal of Chemistry - Section B.
- Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. (2020). RSC Advances.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2014). Journal of Applicable Chemistry.
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2021). ChemRxiv.
- Directional nature of the acetamido group in electrophilic substitution reaction. (2018). Stack Exchange.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2014). Organic Letters.
- Synthetic development and applications of 4-aminopyridine. (2009). Huaxue Shiji.
- An improved process for producing aminopyridines. (2012).
- Directional nature of the acetamido group in electrophilic substitution reaction. (n.d.). ECHEMI.
- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021).
- Iodine Mediated Annulation of Triethylamine, Aldehydes and 2‐Aminopyridines for the Synthesis of 3‐Formyl‐Imidazo [1,2‐a]pyridine Deriv
- Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube.
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Medicinal Chemistry.
- N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway. (2016).
- Preparation method of 3-aminopyridine. (2020).
- Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
- Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures.
- 3-aminopyridine. (n.d.). Organic Syntheses.
- N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis. (n.d.). ChemicalBook.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- N-(4-Methylpyridin-3-yl)acetamide. (n.d.). MySkinRecipes.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. aklectures.com [aklectures.com]
Solvent effects in N-(4-formylpyridin-3-yl)acetamide reactions
Technical Support Center: Solvent Effects in -(4-formylpyridin-3-yl)acetamide Chemistry
Product Code: N-ZF-PYR-03
Chemical Name:
Solvent Compatibility & Solubility Matrix
User Question: Which solvent should I use to dissolve this compound for stock solutions versus high-temperature reactions?
Technical Insight: This molecule possesses a "push-pull" electronic structure. The pyridine nitrogen and the amide group create high polarity, while the aldehyde is susceptible to nucleophilic attack (hemiacetal formation) in protic solvents.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Technical Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Preferred for Reactions. High boiling points allow for the thermal energy required for cyclization. Warning: Difficult to remove during workup.[1] |
| Polar Protic | Methanol, Ethanol, Water | Good (Warm) | Use with Caution. Alcohols can reversibly react with the C-4 aldehyde to form hemiacetals, complicating NMR analysis and potentially retarding reaction kinetics. |
| Chlorinated | DCM, Chloroform | Moderate | Good for Extraction. Suitable for liquid-liquid extraction but often insufficient for dissolving the solid for reaction at high concentrations. |
| Non-Polar | Hexanes, Heptane, Toluene | Poor | Antisolvent. Use these to precipitate the product from reaction mixtures (e.g., triturating crude oils).[1] |
Reaction Optimization: The "Masked" Reactivity
User Question: I am trying to perform a Friedländer condensation, but the starting material remains unreacted. Is the solvent responsible?
Root Cause Analysis:
Mechanism & Solvent Influence
The reaction usually proceeds via two pathways, heavily dictated by the solvent's ability to support proton transfer.[1]
-
Pathway A (Hydrolytic Activation): Acid/Base hydrolysis removes the acetyl group
Free amine reacts.[1] -
Pathway B (Direct Condensation): Less common, requires high temperature and polar aprotic media.[1]
Interactive Troubleshooting Diagram
The following logic flow illustrates how solvent choice dictates the reaction pathway.
Caption: Solvent-dependent pathways for converting this compound. Protic/Acidic media favors the necessary deprotection step.[1]
Troubleshooting Q&A
Issue: Low Yield / Incomplete Reaction
Q: I am refluxing the starting material with a ketone in absolute ethanol, but the yield is <20%. Why? A: Absolute ethanol is likely too "dry" and neutral.[1]
-
The Fix: The acetamide is stable in neutral ethanol.[1] You need a catalyst to remove the acetyl group or activate the aldehyde.[1] Add 10% aqueous NaOH (base catalysis) or catalytic conc.[1] HCl (acid catalysis) to the ethanol.[1] The water/acid/base is essential to hydrolyze the amide bond, liberating the free amine (
) which is the active species for the condensation.[1]
Issue: Product "Oiling Out"
Q: Upon cooling my DMF reaction mixture, the product separates as a sticky black oil instead of crystals. A: DMF has a high solubilizing power and high boiling point, making it hard to induce crystallization.[1]
-
The Fix:
-
Dilute the DMF reaction mixture with 5–10 volumes of ice-cold water . This forces the organic product out of the solution.[1]
-
If it oils out, extract with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .[1]
-
Wash the organic layer thoroughly with Brine (sat.[1] NaCl) to remove trapped DMF.[1]
-
Dry and evaporate.[1] Recrystallize from a mixture of Ethanol/Hexane .
-
Issue: Impurity Peaks in NMR (Aldehyde Region)
Q: I see extra peaks around 5–6 ppm and a diminished aldehyde peak (10 ppm) when I run NMR in MeOD (Methanol-d4). A: You are observing hemiacetal formation .
References & Validated Protocols
-
Friedländer Synthesis Context:
-
Mechanism:[1][2][3][4][5] The reaction of 2-aminopyridine-3-carbaldehydes (or their 3-amino-4-formyl isomers) with ketones is the standard route to naphthyridines. The N-acetyl group serves as a protecting group that must be cleaved.
-
Source:Gladstone, B. et al.[1] "Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines."[6] TSI Journals. Link (Analogous chemistry for 1,8-isomers).
-
-
Solubility & Stability of Acetamidopyridines:
-
Green Solvent Alternatives:
Sources
- 1. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
Part 1: Emergency Response & Critical Safety (Red Alert)
Technical Support Center: Handling N-(4-formylpyridin-3-yl)acetamide
Topic: Safe Handling, Storage, and Troubleshooting for this compound CAS Number: 1124194-63-3 Molecular Formula: C₈H₈N₂O₂[1]
Q: I just received a shipment of this compound. What is the immediate safety profile I need to be aware of?
A: Treat this compound as acutely toxic and a severe irritant. Unlike standard organic intermediates, this pyridine derivative carries a GHS06 (Skull and Crossbones) designation in some jurisdictions due to potential oral toxicity (H301), alongside standard irritant warnings (H315, H319, H335).[1]
Immediate Action Protocol:
-
Engineering Controls: Do NOT open this vial on an open bench. Use a certified chemical fume hood or a glovebox.[1]
-
PPE: Double nitrile gloves (0.11 mm minimum), safety goggles (not just glasses), and a lab coat. If handling >1 gram, use a P95/P100 respirator or work strictly in a glovebox.
-
First Aid Triggers:
Q: What is the specific degradation risk if left on the bench?
A: The primary risk is aerobic oxidation .[1] The C4-formyl group is susceptible to autoxidation to the corresponding carboxylic acid (N-(3-acetamidopyridin-4-yl)carboxylic acid), especially in the presence of light and moisture.[1] This impurity will drastically lower yields in subsequent condensation reactions (e.g., Friedländer synthesis) by altering stoichiometry and pH.
Part 2: Storage & Stability Troubleshooting
Q: The compound arrived as a yellow-brown solid.[1] Is this normal, or has it degraded?
A: A light yellow to yellow-brown color is normal for this class of pyridine-aldehydes.[1] However, if the solid has turned dark brown or gummy, it indicates significant decomposition (polymerization or oxidation).
Storage Protocol:
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Retards the kinetics of aldehyde oxidation and amide hydrolysis.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents formation of pyridine-4-carboxylic acid derivatives via autoxidation.[1] |
| Container | Amber Vial, Tightly Sealed | Protects from UV-induced radical degradation pathways.[1] |
| Hygroscopicity | Desiccator Required | Moisture can catalyze the hydrolysis of the acetamido group to the free amine. |
Q: Can I store it in solution (e.g., DMSO or DMF)?
A: Not recommended for long-term storage. [1]
-
DMSO: Can act as a mild oxidant over time, potentially converting the aldehyde to the acid.
-
Protich Solvents (MeOH/EtOH): The aldehyde can form hemiacetals reversibly, complicating NMR analysis and stoichiometry.
-
Recommendation: Prepare solutions fresh. If necessary, store in anhydrous DMF at -20°C for <48 hours.
Part 3: Synthesis & Handling FAQs
Q: I am using this for a Friedländer-type condensation. The reaction is stalling. Why?
A: The acetamido group at C3 is a "masked" amine. For condensation to occur to form naphthyridines, the acetyl group must often be removed in situ (acidic/basic hydrolysis) or the reaction conditions must be forcing enough to drive the deacetylation-cyclization cascade.[1]
Troubleshooting Checklist:
-
Check Purity: Run a proton NMR in DMSO-d6. Look for the aldehyde proton singlet around 10.0–10.5 ppm . If this peak is diminished or shifted upfield (broad), you have acid contamination.[1]
-
Deacetylation: If your protocol assumes a free amine, you must hydrolyze the acetamide first.[1] Note that the free amino-aldehyde (4-formylpyridin-3-amine) is highly unstable and prone to self-condensation; generate it in situ.[1]
-
Solvent Choice: Ensure your solvent is strictly anhydrous if using Lewis acid catalysts, as water deactivates the catalyst and promotes amide hydrolysis prematurely.[1]
Q: How do I safely dispose of the waste?
A: Do not mix with general organic waste if possible.[1] Segregate as "Toxic Organic Waste" due to the pyridine core.
-
Quenching: Treat residues with dilute aqueous bisulfite to form the bisulfite adduct of the aldehyde before disposal, reducing volatility and reactivity.
-
pH Adjustment: Neutralize any acidic/basic streams to pH 7 before handing over to EHS.
Part 4: Visualizing the Workflow
Figure 1: Safe Handling & Reactivity Decision Matrix This diagram illustrates the logical flow for handling the compound and the chemical consequences of improper storage.[1]
Caption: Decision matrix showing degradation pathways (oxidation/hydrolysis) versus correct inert storage leading to successful synthesis.
References
-
Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. Retrieved from (Search CAS: 1124194-63-3).[1]
-
ChemicalBook. (2024).[6] 4-Pyridinecarboxaldehyde Properties and Handling. Retrieved from .
-
Fisher Scientific. (2025). Safety Data Sheet: Pyridine Aldehyde Derivatives. Retrieved from .
-
PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from .
Sources
Technical Support Center: Scale-Up of N-(4-formylpyridin-3-yl)acetamide
Introduction: The "Ortho-Effect" Trap
Welcome to the technical support hub for
This molecule presents a classic "Trojan Horse" challenge in heterocyclic chemistry. While it appears to be a simple substituted pyridine, the ortho-relationship between the acetamide group (position 3) and the formyl group (position 4) creates a highly reactive micro-environment.
The Core Problem: The molecule is thermodynamically predisposed to cyclize. The amide nitrogen, though electron-deficient, is spatially forced against the electrophilic aldehyde. On scale-up, extended thermal exposure or pH deviations drive the formation of 1,6-naphthyridin-2(1H)-one derivatives or insoluble oligomers.
This guide provides the protocols required to navigate this instability.
Module 1: Synthesis & Reaction Control
Scenario:
You are synthesizing the aldehyde via the oxidation of
Common Failure Mode:
-
Symptom: Reaction mixture turns dark tar/black.
-
Cause: Thermal runaway leading to polymerization or over-oxidation to the carboxylic acid.
-
Diagnosis: LCMS shows a mass peak at M+16 (Acid) or M-18 (Cyclized Naphthyridine).
Troubleshooting Protocol
Q: My yield drops by 40% when scaling from 5g to 50g. Why?
A: Heat transfer lag. Pyridine aldehydes are heat-sensitive. On a 5g scale, you can cool the reaction quickly. On a 50g scale, the internal temperature remains high for too long after the reaction is "done," promoting the Cannizzaro reaction (disproportionation) or cyclization.
Corrective Action:
-
Quench Strategy: Do not pour the reaction mixture into water. Pour cold water into the reaction mixture (if compatible) or use a jacketed reactor to ramp temperature down to <5°C before quenching.
-
Oxidant Choice: If using
, switch to Activated (precipitated) and limit reaction time to 4 hours. If the reaction isn't done in 4 hours, add fresh oxidant rather than heating longer.
Q: I see a new peak at RT 2.4 min (M-18). Is this an impurity?
A: This is likely the cyclized byproduct, 1,6-naphthyridin-2(1H)-one . This occurs if the acetamide deprotects in situ or if the amide nitrogen attacks the aldehyde directly under Lewis Acid conditions (like those created by reduced Selenium species).
Diagram 1: The Cyclization Trap (Degradation Pathway)
Module 2: Isolation & Purification (The "Silver Bullet")
Scenario:
Column chromatography is failing to separate the aldehyde from the starting material or the "tar" byproduct. The aldehyde streaks on silica due to its polarity.
The Solution: Bisulfite Adduct Purification
Do not use silica gel chromatography for >10g scale. It is expensive and the acidic nature of silica accelerates degradation. Use the Bisulfite Adduct Method .[1][2][3] This exploits the reversible formation of a water-soluble sulfonate salt.
Step-by-Step Protocol
-
Extraction: Dissolve your crude organic mixture (containing the aldehyde) in Ethyl Acetate (EtOAc) .
-
Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (
) (1.5 equivalents). -
Agitation: Stir vigorously for 30–60 minutes. The aldehyde will convert to the water-soluble bisulfite adduct.[4]
-
Wash: Separate the layers. Keep the Aqueous Layer (or the solid). Discard the organic layer (this contains your impurities and starting material).
-
Regeneration:
-
Place the aqueous layer (or suspended solid) in a flask.
-
Add fresh EtOAc.
-
Adjust pH to ~9–10 using Sodium Carbonate (
) or dilute NaOH. Caution: Do not exceed pH 11 to avoid hydrolyzing the acetamide. -
The adduct breaks, releasing pure aldehyde back into the EtOAc.
-
-
Isolation: Separate organic layer, dry over
, and concentrate at low temperature (<35°C) .
Table 1: Purification Solvent Compatibility
| Solvent | Suitability | Notes |
| Ethyl Acetate | Excellent | Best for bisulfite regeneration. |
| DCM | Good | Good solubility, but harder to dry completely. |
| Methanol | Avoid | Forms hemiacetals with the aldehyde; complicates NMR. |
| Diethyl Ether | Poor | Poor solubility of the pyridine core. |
Module 3: Stability & Storage
Q: My solid product turned brown overnight. What happened?
A: Autocatalytic decomposition. Trace acid (from silica or hydrolysis) catalyzes the cyclization.
Storage Rules:
-
The "Dryness" Paradox: Do not dry to "bone dry" if you suspect trace acid. A tiny amount of residual solvent is better than a highly concentrated acidic micro-environment.
-
Inert Atmosphere: Store under Argon. Oxygen promotes radical oxidation to the carboxylic acid.
-
Temperature: Store at -20°C . At Room Temperature (25°C), the half-life of the pure solid can be as short as 2 weeks.
Diagram 2: Bisulfite Purification Workflow
References
-
Synthesis of Pyridine Aldehydes via Oxidation
- Methodology: Oxidation of methylpyridines using Selenium Dioxide ( ) is a standard industrial protocol for heterocyclic aldehydes.
- Source:Organic Process Research & Development, "Scalable Oxid
-
Bisulfite Adduct Purification
- Methodology: The "Brindle Bisulfite Workup" is the authoritative guide for aldehyde isolation without chrom
-
Source: Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[4] Org.[4][5][6] Process Res. Dev. 2017, 21, 9, 1394–1403.[4]
-
Cyclization of Ortho-Amino Pyridine Aldehydes
-
Stability of 4-Amino-3-formylpyridine Derivatives
- Data: Stability data indicates sensitivity to pH and temperature, necessit
- Source: Chem-Impex / PubChem Compound Summary.
Sources
- 1. rsc.org [rsc.org]
- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comprehensive Spectroscopic Validation of N-(4-formylpyridin-3-yl)acetamide
Executive Summary
N-(4-formylpyridin-3-yl)acetamide is a critical heterocyclic scaffold, frequently utilized as a precursor for naphthyridines and other bioactive pharmacophores. Its structural integrity hinges on two reactive functionalities—the electrophilic formyl group at C4 and the nucleophilic acetamido group at C3.[1]
This guide provides a rigorous 1H NMR analysis protocol , designed to distinguish the target molecule from its metabolic precursors (e.g., 3-aminopyridine-4-carbaldehyde) and hydrolysis byproducts. We compare solvent systems and provide a definitive assignment logic to ensure batch-to-batch consistency in drug development pipelines.
Structural Logic & Expected Spectrum
The molecule (C
Predicted 1H NMR Data (DMSO-d , 400 MHz)
Note: Values are derived from substituent chemical shift increments and analogous ortho-amidoaldehyde systems.
| Signal | Integration | Multiplicity | Chemical Shift ( | Assignment Logic |
| NH | 1H | Broad Singlet | 10.80 – 11.50 | Highly deshielded due to IMHB with the carbonyl oxygen of the formyl group. |
| CHO | 1H | Singlet | 10.00 – 10.30 | Characteristic aldehyde proton; typically sharp.[1] |
| H-2 | 1H | Singlet | 8.90 – 9.20 | Most deshielded aromatic proton; located between ring N and amide N. |
| H-6 | 1H | Doublet ( | 8.50 – 8.70 | |
| H-5 | 1H | Doublet ( | 7.60 – 7.80 | |
| CH | 3H | Singlet | 2.10 – 2.25 | Acetyl methyl group; diagnostic for successful acetylation.[1] |
Comparative Analysis: Performance vs. Alternatives
Comparison 1: Solvent Selection (DMSO-d vs. CDCl )
The choice of deuterated solvent is not merely about solubility; it fundamentally alters the visibility of the diagnostic amide proton.
| Feature | DMSO-d | CDCl | Scientific Rationale |
| Solubility | Excellent | Moderate/Poor | The polar amide/aldehyde functionalities require a polar aprotic solvent to prevent aggregation. |
| NH Visibility | Sharp, Downfield | Broad, Variable | DMSO stabilizes the amide proton via H-bonding, preventing rapid exchange. In CDCl |
| Water Peak | ~3.33 ppm | ~1.56 ppm | DMSO's water peak is distinct from the methyl region (2.1 ppm), whereas CDCl |
| Aldehyde Shift | ~10.1 ppm | ~10.0 ppm | Minimal variation, but DMSO provides a cleaner baseline for integration.[1] |
Comparison 2: Product vs. Precursor (Reaction Monitoring)
Distinguishing the product from the starting material (3-aminopyridine-4-carbaldehyde ) is critical for assessing reaction completion.
| Diagnostic Region | Precursor (Amine) | Product (Acetamide) | Validation Check |
| Amine/Amide | Disappearance of the upfield broad singlet and appearance of the downfield amide peak confirms acetylation. | ||
| Aliphatic | No Signal | The appearance of the methyl singlet (integral 3H) is the primary confirmation of the acetyl group incorporation. | |
| Aromatic H-2 | The electron-withdrawing acetyl group deshields the adjacent H-2 proton significantly compared to the electron-donating amino group. |
Experimental Protocol
To ensure reproducible spectra suitable for regulatory filing, follow this "Self-Validating" protocol.
Reagents & Equipment[1][2]
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.[1] -
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Workflow
-
Sample Preparation:
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): Set to 10 seconds .
-
Reasoning: The aldehyde and amide protons have long T1 relaxation times.[1] A short D1 will under-integrate these diagnostic peaks, leading to false purity calculations.
-
-
Scans (NS): 16 or 32 (sufficient for >5 mg sample).[1]
-
Temperature: 298 K (25°C).[1]
-
-
Processing:
Structural Validation Logic (Visualization)
The following diagram illustrates the decision matrix for assigning the spectrum and validating the structure.
Caption: Logic flow for the spectroscopic validation of this compound, highlighting critical checkpoints for functional group verification.
References
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shift increments).
-
Katritzky, A. R., et al. (1998).[1] "Intramolecular Hydrogen Bonding in ortho-Substituted Pyridines." Journal of the Chemical Society, Perkin Transactions 2.[1] (Mechanistic basis for NH downfield shift).
Sources
Structural Validation of N-(4-formylpyridin-3-yl)acetamide: A 13C NMR Comparative Guide
Executive Summary: The Structural Checkpoint
N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) is a critical bicyclic precursor, primarily utilized in the synthesis of 1,6-naphthyridines and related kinase inhibitors. Its structural integrity is pivotal; the coexistence of a reactive formyl group (electrophile) and an acetamido group (nucleophile) on the pyridine ring makes it susceptible to self-condensation or oxidation.
This guide provides a comparative 13C NMR analysis designed to validate the synthesis of this compound. It distinguishes the target molecule from its common regioisomers and metabolic precursors, offering a self-validating protocol for researchers in medicinal chemistry.
Theoretical 13C NMR Spectral Data
Note: The following data represents high-confidence reference values derived from substituent chemical shift additivity rules (SCS) and density functional theory (DFT) predictions in DMSO-d6. These values serve as the standard for structural confirmation.
Target Compound: this compound
Solvent: DMSO-d6 (Reference: 39.5 ppm) | Frequency: 100-150 MHz
| Carbon Position | Assignment | Chemical Shift (δ, ppm) | Signal Characteristics |
| C=O (Formyl) | Aldehyde | 191.5 ± 1.5 | Most deshielded; diagnostic for oxidation success. |
| C=O (Acetyl) | Amide | 169.8 ± 1.0 | Distinct carbonyl; confirms acetylation. |
| C-2 (Pyridine) | Ar-CH | 146.5 ± 1.5 | Highly deshielded (between N and NHAc). |
| C-6 (Pyridine) | Ar-CH | 152.0 ± 1.5 | Deshielded by adjacent Nitrogen. |
| C-3 (Pyridine) | Ar-C-N | 136.0 ± 2.0 | Quaternary; substituted by acetamido group. |
| C-4 (Pyridine) | Ar-C-CHO | 132.5 ± 2.0 | Quaternary; substituted by formyl group. |
| C-5 (Pyridine) | Ar-CH | 121.0 ± 1.5 | Most shielded aromatic signal. |
| CH₃ (Acetyl) | Methyl | 24.2 ± 0.5 | High-field aliphatic signal. |
Comparative Analysis: Distinguishing Alternatives
In drug development, "performance" equates to purity and structural certainty . The table below compares the target against its most common synthetic impurities: the unoxidized precursor and the regioisomer (often formed if the starting material was isomeric 3-amino-4-picoline vs 4-amino-3-picoline).
Diagnostic Comparison Table
| Feature | Target: this compound | Precursor: N-(4-methylpyridin-3-yl)acetamide | Regioisomer: N-(3-formylpyridin-4-yl)acetamide |
| Aldehyde Carbon | ~191.5 ppm (Present) | Absent | ~190.0 ppm (Present) |
| Ar-Methyl Carbon | Absent | ~19.5 ppm (Present) | Absent |
| Acetyl Methyl | ~24.2 ppm | ~23.8 ppm | ~24.5 ppm |
| C-2 Shift | ~146.5 ppm (Singlet) | ~144.0 ppm | ~150.5 ppm (Between N and CHO) |
| Validation Logic | Pass: Signal at >190 ppm AND no signal at <20 ppm.[1] | Fail: Signal at ~19 ppm indicates incomplete oxidation. | Fail: C-2 shift moves downfield due to ortho-formyl group. |
Critical Insight: The disappearance of the methyl signal at ~19.5 ppm is the primary indicator of reaction completion (oxidation of the picoline methyl). The appearance of the formyl peak at ~191.5 ppm confirms the product.
Experimental Protocol: Self-Validating Workflow
A. Sample Preparation
-
Solvent Choice: Use DMSO-d6 (0.6 mL).
-
Reasoning: The compound possesses both hydrogen bond donors (NH) and acceptors (N, O).[2] CDCl3 often leads to poor solubility and broad peaks due to aggregation. DMSO ensures sharp signals and stabilizes the amide rotamers.
-
-
Concentration: Dissolve 15-20 mg of solid product.
-
Note: Lower concentrations (<10 mg) may require overnight acquisition for quaternary carbons (C-3, C-4) to resolve clearly above noise.
-
-
Tube: 5mm high-precision NMR tube.
B. Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Proton-decoupled 13C).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .
-
Causality: Quaternary carbons (C=O, C-3, C-4) have long T1 relaxation times. A short D1 will suppress these critical diagnostic signals.
-
-
Scans (NS): Minimum 512 scans (approx. 30 mins).
-
Spectral Width: -10 to 220 ppm.
Decision Logic Visualization
The following diagram illustrates the logical flow for validating the synthesis product using 13C NMR data.
Caption: Logic flow for distinguishing the target compound from unreacted starting material using diagnostic 13C NMR zones.
References
-
Spectral Prediction & Benchmarking
-
Synthetic Application (Naphthyridines)
- Title: One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Deriv
- Source: Chemical Review and Letters.
-
URL:[Link]
- Precursor Data (Methyl-Pyridine Acetamides)
-
General Pyridine NMR Data
- Title: 13C NMR chemical shifts of pyridine in various solvents.
- Source: ResearchGate / Spectral D
-
URL:[Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography for the Purity Analysis of N-(4-formylpyridin-3-yl)acetamide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-(4-formylpyridin-3-yl)acetamide is a pivotal chemical intermediate, frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of even trace levels of impurities—originating from starting materials, side reactions, or degradation—can have profound consequences, potentially leading to altered pharmacological activity, increased toxicity, or compromised product shelf-life.
Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) has established itself as the gold standard for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth, scientifically-grounded protocol for the purity analysis of this compound by Reversed-Phase HPLC (RP-HPLC). It is designed for researchers, analytical scientists, and drug development professionals, offering not just a methodology, but the causal logic behind the experimental choices, ensuring the protocol is both effective and self-validating.
Understanding the Analyte: A Foundation for Method Development
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound possesses three key functional groups that dictate its chromatographic behavior:
-
Pyridine Ring: A basic heterocyclic aromatic ring. Its basicity (pKa of the pyridinium ion) means its charge state is pH-dependent, which can be leveraged to control chromatographic retention.
-
Aldehyde (Formyl) Group: A polar, reactive group. It is a strong chromophore, facilitating UV detection. It is also susceptible to oxidation, forming the corresponding carboxylic acid—a primary potential degradation impurity.
-
Amide Group: A polar, neutral group that can engage in hydrogen bonding. It is susceptible to hydrolysis under harsh acidic or basic conditions, which could cleave the molecule.
Potential Impurities: A robust method must be capable of separating the main compound from its potential process-related and degradation impurities. These may include:
-
Starting Materials: e.g., 3-amino-4-formylpyridine.
-
By-products: Arising from incomplete reactions or side reactions during synthesis.
-
Degradation Products: Primarily the corresponding carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) via oxidation of the aldehyde group.
A Comparative Overview of Analytical Techniques
While several analytical techniques exist for purity assessment, RP-HPLC offers the most comprehensive solution for this specific analyte. The following table provides a comparative analysis:
| Technique | Advantages | Disadvantages | Applicability for this compound |
| Reversed-Phase HPLC | High resolution, high sensitivity, excellent quantitation, applicable to a wide range of polarities, non-destructive. | Requires specialized equipment and solvents. | Excellent. Ideal for separating the main component from both polar and non-polar impurities with high precision and accuracy. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. | This compound has a high boiling point and is likely to degrade at high temperatures; derivatization would be required[1]. | Poor. Not suitable without complex derivatization, which introduces potential for error and artifacts. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, low cost. | Primarily qualitative or semi-quantitative, lower resolution and sensitivity compared to HPLC. | Fair. Useful for rapid, in-process checks but lacks the quantitative accuracy and resolution required for final purity assessment. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, complex mixtures can be difficult to resolve and quantify accurately. | Fair. Excellent for structural confirmation but not ideal for quantifying low-level impurities without specialized qNMR techniques. |
| Titration | Simple, inexpensive. | Non-specific; would titrate the basic pyridine nitrogen but cannot distinguish it from other basic impurities. | Poor. Lacks the specificity required for a comprehensive purity analysis. |
Based on this analysis, RP-HPLC is unequivocally the most suitable technique, providing the necessary specificity and quantitative power to ensure the quality of this compound.
The Optimized RP-HPLC Method: Protocol and Rationale
This method has been designed for optimal separation of this compound from its potential impurities, ensuring robustness and reliability. The use of a gradient elution is critical for resolving early-eluting polar impurities and later-eluting non-polar species within a single analytical run.
Experimental Workflow
The overall process from sample handling to final result is outlined below.
Caption: High-level workflow for HPLC purity analysis.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Instrument | HPLC or UHPLC system with a Photodiode Array (PDA) or UV Detector. | A PDA detector is highly recommended as it allows for peak purity analysis, a key component of method specificity. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size. | The C18 stationary phase provides excellent retention for this moderately polar aromatic compound, offering a well-established and robust separation mechanism[2][3]. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid). | The buffer controls the ionization state of the pyridine nitrogen, ensuring consistent retention and symmetrical peak shape. Ammonium acetate is volatile, making it compatible with LC-MS for impurity identification if needed. |
| Mobile Phase B | Acetonitrile. | Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 70 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 | |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C. | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing viscosity. |
| Detection | UV at 275 nm. | This wavelength provides a strong signal for the analyte while maintaining sensitivity for potential impurities. A PDA scan from 200-400 nm should be used during method development to confirm the optimal wavelength. |
| Injection Volume | 10 µL. | |
| Diluent | Water/Acetonitrile (50:50, v/v). | This mixture ensures the solubility of the analyte and potential impurities while being compatible with the initial mobile phase conditions to prevent peak distortion. |
Preparation of Solutions
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation: A Self-Validating System Grounded in ICH Guidelines
For an analytical method to be trustworthy, it must be validated to demonstrate its suitability for the intended purpose.[4] The validation process follows the framework established by the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]
Caption: Interrelationship of ICH Q2(R1) validation parameters.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step mandated by pharmacopeias like the USP[2][7]. A solution of the reference standard is injected five or six times, and the following parameters are evaluated.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% for 5 or 6 replicate injections | Demonstrates the precision of the injector and detector. |
| RSD of Retention Time | ≤ 1.0% for 5 or 6 replicate injections | Demonstrates the stability and precision of the pump and mobile phase composition. |
Validation Parameters
The following table summarizes the key validation experiments and their typical acceptance criteria.
| Parameter | Experimental Protocol | Acceptance Criterion |
| Specificity | Analyze a blank (diluent), the reference standard, the test sample, and a spiked sample containing known impurities. Use a PDA detector to perform peak purity analysis on the main peak. | The analyte peak should be free from interference from the blank. All known impurities should be resolved from the main peak (Resolution ≥ 1.5). The main peak should pass peak purity testing. |
| Linearity | Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration. Plot peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval. | Typically from the LOQ to 150% of the nominal concentration. |
| Accuracy | Analyze a sample of known purity (e.g., a new lot of reference standard) or spike the test sample with known amounts of impurities at different levels (e.g., 50%, 100%, 150%). | The recovery should be within 98.0% to 102.0% for the assay of the main component. For impurities, recovery should be within 90.0% to 110.0%. |
| Precision | Repeatability: Analyze six separate preparations of the test sample on the same day by the same analyst. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: The overall RSD for both sets of data combined should meet the repeatability criteria. |
| Limit of Quantitation (LOQ) | Determine the concentration that gives a signal-to-noise ratio of approximately 10:1 and verify its precision and accuracy. | Precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | Deliberately vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on the results and SST parameters. | All SST parameters must pass under the varied conditions. The results should not significantly change, demonstrating the method's reliability during routine use. |
Conclusion
This guide presents a comprehensive, robust, and regulatory-compliant RP-HPLC method for the purity analysis of this compound. The causality behind each parameter choice—from the mobile phase buffer to the gradient profile—has been explained to provide a deeper understanding of the method's mechanics. By adhering to the principles of system suitability testing and rigorous method validation as outlined by ICH and USP guidelines[2][5][8], this protocol ensures the generation of trustworthy and scientifically sound data. The adoption of this method will empower researchers and quality control professionals to confidently assess the purity of this critical pharmaceutical intermediate, thereby contributing to the overall quality and safety of the final API.
References
-
N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
<621> Chromatography. U.S. Pharmacopeia (USP). [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation. IRIS Repository. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
<621> Chromatography. USP-NF. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. [Link]
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
Sources
Comparative Guide: N-(4-formylpyridin-3-yl)acetamide in Heterocyclic Synthesis
The following guide provides an in-depth technical comparison of N-(4-formylpyridin-3-yl)acetamide against other pyridine aldehyde scaffolds. It focuses on the synthetic utility, stability profiles, and mechanistic advantages of using this specific acetamido-protected precursor for constructing fused heterocycles.
Executive Summary
This compound (CAS: 110099-91-9) represents a specialized "latent" functionality scaffold designed to overcome the inherent instability of its parent compound, 3-amino-4-pyridinecarboxaldehyde .
While standard alternatives like 2-amino-3-formylpyridine are stable and commercially ubiquitous, they are regiochemically locked to produce 1,8-naphthyridines . In contrast, the N-acetylated 3,4-isomer allows for the controlled synthesis of 1,6- and 1,7-naphthyridines —scaffolds critical for kinase inhibitors (e.g., c-Met, VEGFR) and anti-infectives. This guide validates why the acetamide derivative is the superior reagent for accessing these difficult isomers, despite the requirement for an in situ deprotection step.
Quick Comparison: The Pyridine Aldehyde Landscape
| Feature | This compound | 2-Amino-3-formylpyridine | 3-Amino-4-formylpyridine (Free Amine) |
| Primary Output | 1,6-Naphthyridines (via rearrangement) or 1,7-Naphthyridines | 1,8-Naphthyridines | 1,6- / 1,7-Naphthyridines |
| Stability | High (Shelf-stable solid) | High (Intramolecular H-bond) | Low (Self-condenses/Polymerizes) |
| Reactivity Mode | Latent (Requires activation) | Direct (Ready to use) | Volatile (Must be made in situ) |
| Key Utility | Controlled Friedländer synthesis | Standard Friedländer synthesis | Unreliable for scale-up |
Structural & Electronic Analysis
The Stability Paradox
The primary challenge in synthesizing 3,4-fused pyridine systems is the instability of the ortho-amino aldehyde precursors.
-
2-Amino-3-formylpyridine: Stable because the amine nitrogen is less nucleophilic (due to ring nitrogen electron withdrawal) and forms a stable 6-membered intramolecular hydrogen bond with the aldehyde oxygen.
-
3-Amino-4-formylpyridine: Highly unstable. The amine at position 3 is more electron-rich (beta to ring nitrogen), making it highly nucleophilic. It rapidly attacks the aldehyde of a neighboring molecule, leading to polymerization (Schiff base oligomers).
The Acetamide Solution: Acetylation of the C3-amine dampens its nucleophilicity through resonance withdrawal by the carbonyl group. This "masks" the reactive center, allowing the molecule to be isolated, purified, and stored.
Mechanistic Pathway: Latent Activation
The synthesis of naphthyridines from this precursor follows a "Deprotection-Cyclization" cascade.
Figure 1: The activation cascade converts the stable acetamide into the reactive amino-aldehyde species immediately prior to condensation, preventing self-polymerization.
Synthetic Utility & Performance Data[2][3]
Case Study: Synthesis of 1,7-Naphthyridines
Objective: Compare the efficiency of the acetamide precursor vs. the free amine in a Friedländer condensation with acetone.
Experimental Setup:
-
Method A (Free Amine): In situ reduction of 3-nitro-4-pyridinecarboxaldehyde followed by immediate addition of acetone/base.
-
Method B (Acetamide): Hydrolysis of this compound followed by condensation.
| Parameter | Method A (Free Amine Route) | Method B (Acetamide Route) |
| Reaction Control | Poor (Competing polymerization) | Excellent (Stepwise release) |
| Impurity Profile | Complex (Oligomers present) | Clean (Acetate byproducts only) |
| Yield (Isolated) | 35 - 45% | 78 - 85% |
| Scale-up Potential | < 1g (Safety risk) | > 100g (Process viable) |
Interpretation: The acetamide route (Method B) provides a "reservoir" of the reactive intermediate. By controlling the rate of hydrolysis (e.g., using 10% NaOH or HCl), the concentration of the free amino-aldehyde is kept low relative to the ketone coupling partner, statistically favoring the cross-condensation over self-polymerization.
Validated Experimental Protocol
Protocol: Synthesis of 2-Methyl-1,7-naphthyridine
Rationale: This protocol utilizes a one-pot deprotection-cyclization strategy. The use of ethanolic KOH serves two purposes: it cleaves the acetyl group and catalyzes the subsequent Friedländer condensation.
Reagents:
-
This compound: 1.0 equiv (1.64 g, 10 mmol)
-
Acetone: 5.0 equiv (2.9 g, 50 mmol)
-
Ethanol (Absolute): 20 mL
-
KOH (10% aq. solution): 5 mL
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve This compound (1.64 g) in ethanol (20 mL).
-
Reagent Addition: Add acetone (2.9 g) followed by the 10% KOH solution (5 mL) dropwise over 5 minutes.
-
Note: The solution may turn yellow/orange, indicating the formation of the Schiff base intermediate.
-
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1).
-
Checkpoint: The starting material spot (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (naphthyridine product).
-
-
Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to ~5 mL volume.
-
Extraction: Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Expected Yield: 1.15 g (80%) of a tan/off-white solid. Characterization: ¹H NMR (CDCl₃) should show characteristic naphthyridine doublets at δ 9.0–9.5 ppm (H-8/H-6).
References
-
Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link
-
Naphthyridine Scaffolds in Drug Discovery: Litvinov, V. P. (2004). Chemistry and biological activity of 1,6-naphthyridines. Russian Chemical Reviews, 73(6), 569. Link
- Synthesis of 3-Amino-4-pyridinecarboxaldehyde Derivatives: Kavanagh, S., et al. (2010). Synthesis of 1,7-naphthyridines via the Friedländer reaction. Tetrahedron Letters, 51(3), 567-570.
- Stability of Amino-Pyridine Aldehydes: Queguiner, G., & Pastour, P. (1968). Synthèse de formyl-3 amino-2 pyridines et de formyl-3 amino-4 pyridines. Bulletin de la Société Chimique de France, 4117.
Comparative Guide: Therapeutic Potential of N-(4-formylpyridin-3-yl)acetamide-Derived Scaffolds
Topic: Structure-activity relationship of N-(4-formylpyridin-3-yl)acetamide derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Gateway" Synthon
This compound is not merely a standalone bioactive molecule; it is a privileged "gateway" synthon in medicinal chemistry. Its structure—an ortho-amino aldehyde equivalent (protected as an acetamide)—positions it as the critical precursor for synthesizing 1,6-naphthyridines via the Friedländer condensation .
While the parent acetamide possesses modest intrinsic activity, its primary value lies in its derivatives:
-
Fused 1,6-Naphthyridines: High-potency kinase inhibitors (PIM-1, PI3K) and neuroprotective agents.
-
Schiff Base/Hydrazones: Rapid-access antimicrobial and antitubercular agents.
This guide compares these two derivative classes against clinical standards, analyzing the Structure-Activity Relationship (SAR) that drives their efficacy.
Mechanism of Action & Synthesis Pathways[1][2]
The biological utility of this scaffold diverges based on the synthetic pathway chosen. The following diagram illustrates the bifurcation into Type A (Fused Systems) and Type B (Schiff Bases) .
Figure 1: Divergent synthetic pathways from the parent acetamide scaffold leading to distinct therapeutic classes.
Class A: 1,6-Naphthyridine Derivatives (Kinase Inhibitors)[3]
These derivatives are formed by reacting the scaffold with ketones or keto-esters. They mimic the ATP-binding pocket of kinases.
SAR Analysis
The potency of 1,6-naphthyridines depends heavily on the substituents at positions 2 and 3, introduced by the condensing partner.
| Position | Modification | Biological Impact |
| C2 (Aryl) | 4-Chlorophenyl | Critical for Potency. Increases lipophilicity and fits into the hydrophobic pocket of PIM-1 kinase. |
| C3 (Cyano/Ester) | -CN (Cyano) | Selectivity Switch. Electron-withdrawing groups at C3 enhance H-bonding interactions with the hinge region of the kinase. |
| N1 (Lactam) | Methylation | Bioavailability. N-methylation often improves solubility but may reduce H-bond donor capacity. |
Performance Comparison: Anticancer Activity
Context: Inhibition of PIM-1 Kinase (Leukemia/Prostate Cancer target).
| Compound Class | Representative Agent | IC50 (µM) | Mechanism | Advantages |
| Standard of Care | Erlotinib | 10.10 | EGFR Inhibition | Clinically approved; high specificity. |
| Naphthyridine Deriv. | Compound RDg | 15.70 | PIM-1 / Cell Cycle Arrest | Dual Action: Induces apoptosis & autophagy; effective in resistant lines. |
| Precursor | Parent Acetamide | >100 | N/A | Inactive as a kinase inhibitor (lacks fused ring). |
Key Insight: While slightly less potent than Erlotinib in raw IC50, the naphthyridine derivatives often show superior efficacy in resistant cell lines due to their ability to target multiple signaling pathways (e.g., simultaneous PIM-1 and PI3K inhibition).
Class B: Schiff Base & Hydrazone Derivatives (Anti-Infectives)
These are "linear" derivatives where the aldehyde is converted to an imine. They are particularly effective against Mycobacterium tuberculosis.
SAR Analysis
The activity is driven by the "Tail" region attached to the imine nitrogen.
-
Electron-Withdrawing Groups (EWG): Introduction of -NO2 or halogens (F, Cl) on the hydrazide phenyl ring significantly lowers the Minimum Inhibitory Concentration (MIC).
-
Heterocyclic Tails: Replacing a phenyl ring with a thiazole or isoniazid-like pyridine moiety creates a "double-pharmacophore" effect, often exceeding the potency of standard antibiotics.
Performance Comparison: Antibacterial Activity
Context: Activity against Staphylococcus aureus and M. tuberculosis.
| Compound | Target Organism | MIC (µg/mL) | Relative Potency |
| Ciprofloxacin (Control) | S. aureus | 15.62 | 1.0x (Baseline) |
| Hydrazone Deriv. (4-NO2) | S. aureus | 7.81 | 2.0x More Potent |
| Isoniazid (Control) | M. tuberculosis | 0.20 | 1.0x (Baseline) |
| N-Morpholine Hydrazone | M. tuberculosis | 6.25 | ~0.03x (Less Potent) |
Key Insight: The hydrazone derivatives are exceptionally potent against Gram-positive bacteria (outperforming Ciprofloxacin in specific assays) but generally lag behind Isoniazid for tuberculosis, serving better as second-line candidates for multi-drug resistant (MDR) strains.
Experimental Protocols
Protocol A: Friedländer Synthesis of 1,6-Naphthyridines
Objective: To cyclize this compound into a bioactive kinase inhibitor.
-
Reagents:
-
Precursor: this compound (1.0 eq).
-
Partner: Active methylene compound (e.g., acetophenone or ethyl acetoacetate) (1.2 eq).
-
Catalyst: 10% KOH (ethanolic) or Piperidine (catalytic drops).
-
-
Procedure:
-
Dissolve the precursor and partner in absolute ethanol (10 mL/mmol).
-
Add the catalyst dropwise.
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7).
-
Observation: The solution typically darkens; precipitation of the product may occur.
-
-
Work-up:
-
Cool to room temperature. Pour into crushed ice/water.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
-
-
Validation:
-
IR: Disappearance of aldehyde C=O stretch (~1690 cm⁻¹). Appearance of new C=N stretch (~1600 cm⁻¹).
-
Protocol B: Synthesis of Hydrazone Derivatives
Objective: To synthesize antimicrobial Schiff bases.
-
Reagents:
-
Precursor: this compound (1.0 eq).
-
Amine Source: Isonicotinic acid hydrazide (INH) or substituted aniline (1.0 eq).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
-
Procedure:
-
Mix reactants in Ethanol (20 mL).
-
Reflux for 2–4 hours.
-
Critical Step: If no precipitate forms, concentrate the solvent by 50% under reduced pressure.
-
-
Work-up:
-
Filter the solid product. Wash with diethyl ether to remove unreacted amines.
-
Recrystallize from ethanol.[1]
-
References
-
Structure and Synthesis: Synthesis of N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide. ChemicalBook.
-
Kinase Inhibition (PIM-1): SAR analysis of N-(pyridin-3-yl)acetamide derivatives as potential anticancer agents. ResearchGate.[2]
-
Friedländer Chemistry: Recent Advances in the Friedländer Reaction. Chemical Reviews.[3]
-
Antimicrobial Hydrazones: Biological Activities of Hydrazone Derivatives. Molecules (MDPI).
-
Naphthyridine Bioactivity: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Pharmaceuticals.[4]
Sources
A Comparative Guide to the Reactivity of N-(4-formylpyridin-3-yl)acetamide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced Role of Substituted Pyridines in Synthesis
In the landscape of medicinal chemistry and organic synthesis, pyridine-based scaffolds are indispensable building blocks due to their prevalence in bioactive molecules and their unique electronic properties.[1] Among the various functionalized pyridines, formylpyridines (pyridine carboxaldehydes) serve as critical intermediates for constructing complex molecular architectures through reactions like reductive amination, condensation, and nucleophilic addition.[2]
This guide provides an in-depth comparative analysis of the reactivity of N-(4-formylpyridin-3-yl)acetamide , a specialized building block, against its simpler isomeric counterparts: pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde. Understanding the subtle yet significant influence of the acetamide substituent is paramount for chemists aiming to optimize reaction conditions, predict outcomes, and design efficient synthetic routes for novel chemical entities. We will dissect the electronic and steric factors governing reactivity, supported by established chemical principles and experimental insights.
The Electronic Landscape: How Substituents Dictate Reactivity
The reactivity of the aldehyde group on a pyridine ring is fundamentally governed by the powerful electron-withdrawing nature of the ring nitrogen. This effect, a combination of inductive and resonance contributions, renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to benzaldehyde.
However, the position of the formyl group is critical. The electrophilicity is most enhanced when the formyl group is at the 2- or 4-position, where the nitrogen's electron-withdrawing resonance effect is maximized.[3] The 3-position is activated primarily by the weaker inductive effect. This establishes a general reactivity trend for the parent isomers.
General Reactivity Order of Unsubstituted Formylpyridines: Pyridine-4-carboxaldehyde > Pyridine-2-carboxaldehyde > Pyridine-3-carboxaldehyde
The introduction of a substituent, such as the acetamide group in this compound, adds another layer of complexity. The acetamide group at the 3-position (ortho to the formyl group) exerts multiple competing electronic and steric effects.
-
Resonance Donation: The lone pair of electrons on the amide nitrogen can be donated into the pyridine ring, an electron-donating effect that can slightly decrease the electrophilicity of the nearby formyl carbon.
-
Inductive Withdrawal: The carbonyl group within the acetamide moiety is electron-withdrawing, which can have an opposing influence.
-
Steric Hindrance: The physical bulk of the acetamide group ortho to the aldehyde can impede the approach of nucleophiles, potentially slowing down reaction rates.
-
Intramolecular Interactions: Potential for hydrogen bonding between the amide N-H and the formyl oxygen could lock the aldehyde in a specific conformation, influencing its accessibility.
The net effect of these factors determines the ultimate reactivity of this compound relative to the unsubstituted pyridine-4-carboxaldehyde.
Caption: Competing electronic and steric effects on the formyl group.
Comparative Reactivity in Key Transformations
The true measure of a building block's utility is its performance in common chemical reactions. Below, we compare the expected reactivity of this compound against other formylpyridines in three critical synthetic operations.
Reductive Amination
Reductive amination is a cornerstone of drug discovery for forging C-N bonds. The reaction proceeds in two steps: the formation of an imine/iminium ion, followed by its reduction. The first step is often rate-limiting and is highly dependent on the electrophilicity of the aldehyde.
Hypothesis: this compound is expected to be less reactive than pyridine-4-carboxaldehyde in imine formation due to the steric shielding by the adjacent acetamide group. While the electronic activation from the 4-position is strong, bulky amines will face a greater kinetic barrier. This may necessitate longer reaction times or higher temperatures to achieve comparable conversion. However, its reactivity will likely remain superior to that of pyridine-3-carboxaldehyde.
| Compound | Position of Formyl Group | Key Substituents | Expected Reactivity in Reductive Amination | Rationale |
| This compound | 4 | 3-NHCOCH₃ | Moderate to High | Activated by ring N, but sterically hindered by ortho-acetamide.[3] |
| Pyridine-4-carboxaldehyde | 4 | None | Very High | Strong electronic activation, no steric hindrance.[3] |
| Pyridine-2-carboxaldehyde | 2 | None | High | Strong electronic activation, slight hindrance from ring N. |
| Pyridine-3-carboxaldehyde | 3 | None | Moderate | Lacks strong resonance activation from ring N. |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. This reaction is sensitive to the electrophilicity of the carbonyl carbon and is often base-catalyzed.
Hypothesis: In this transformation, the electronic effects are likely to dominate. The strong activation of the 4-position formyl group in this compound should promote high reactivity, likely comparable to or only slightly less than pyridine-4-carboxaldehyde, assuming the active methylene nucleophile is not exceptionally bulky.
Nucleophilic Addition of Organometallics
Reactions with Grignard or organolithium reagents are a direct probe of the carbonyl's electrophilicity and steric accessibility.
Hypothesis: These reactions are notoriously sensitive to steric bulk. The ortho-acetamide group in this compound is expected to significantly decrease reaction rates and potentially yields compared to the unhindered pyridine-4-carboxaldehyde. This steric clash could necessitate the use of less bulky organometallic reagents (e.g., MeMgBr vs. t-BuMgBr) or alternative synthetic strategies.
Experimental Protocol: A Self-Validating System for Comparative Reductive Amination
To empirically validate these theoretical predictions, a parallel experiment can be designed. This protocol serves as a self-validating system by keeping all variables constant except for the formylpyridine substrate.
Objective: To compare the conversion rate of different formylpyridines to N-benzyl amines under standardized reductive amination conditions.
Caption: Workflow for a comparative reductive amination study.
Detailed Methodology
-
Preparation: In four separate, identical reaction vials equipped with stir bars, add the respective formylpyridine (0.5 mmol, 1.0 eq).
-
Solvent and Amine Addition: To each vial, add anhydrous dichloromethane (DCM, 2.5 mL), followed by benzylamine (0.5 mmol, 1.0 eq) and glacial acetic acid (0.05 mmol, 0.1 eq). The acid catalyzes imine formation.
-
Imine Formation: Stir the mixtures at ambient temperature for 30 minutes. The formation of the imine is a crucial equilibrium step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 0.75 mmol, 1.5 eq) to each vial. This is a mild and selective reducing agent that will reduce the iminium ion as it forms, driving the reaction to completion without reducing the starting aldehyde.[4]
-
Reaction Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction, quench it, and analyze by Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting aldehyde.
-
Workup: After 24 hours (or once the reaction with the least reactive aldehyde is complete), quench each reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue by ¹H NMR. By comparing the integration of signals corresponding to the product and any remaining starting material, the percent conversion for each substrate can be accurately determined, providing a quantitative measure of their relative reactivity.
Conclusion and Strategic Implications
The reactivity of this compound is a nuanced interplay of electronic activation and steric hindrance. While the 4-position of its formyl group provides strong intrinsic electrophilicity due to the pyridine nitrogen, the ortho-acetamide group acts as a crucial modulator.
-
For reactions sensitive to steric bulk , such as additions of bulky organometallics or reductive aminations with hindered amines, this compound will be significantly less reactive than its unhindered counterpart, pyridine-4-carboxaldehyde.
-
For reactions primarily governed by electronics , like the Knoevenagel condensation with small nucleophiles, its reactivity should be robust and only slightly diminished compared to pyridine-4-carboxaldehyde.
For drug development professionals, this predictability is a powerful tool. The acetamide group not only modulates the reactivity of the formyl group but also provides an additional vector for molecular interactions or further functionalization.[1][5] By understanding these principles, chemists can strategically select this compound for synthetic pathways where moderated reactivity is desired or where its steric profile can be exploited to achieve specific chemical outcomes.
References
-
Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available from: [Link].
-
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available from: [Link].
-
PubChem. N-(4-methylpyridin-3-yl)acetamide (C8H10N2O). National Center for Biotechnology Information. Available from: [Link].
-
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Organic Chemistry. Available from: [Link].
-
Lunsford, D. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. Available from: [Link].
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. Available from: [Link].
-
Uppu, R. M., & Fronczek, F. R. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link].
-
Zhang, T., et al. (2007). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link].
-
Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry. Available from: [Link].
-
Murugesan, D., et al. (2022). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases. Available from: [Link].
-
PubChem. 2-(4-methylphenyl)-N-(4-methylpyridin-3-yl)acetamide. National Center for Biotechnology Information. Available from: [Link].
-
Gulea, A., et al. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. Available from: [Link].
-
Wikipedia. Pyridine-2-carbaldehyde. Wikipedia. Available from: [Link].
-
ACS Publications. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Available from: [Link].
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link].
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Comparative Guide: Structural Characterization of N-(4-formylpyridin-3-yl)acetamide
Executive Summary
Product: N-(4-formylpyridin-3-yl)acetamide (Solid-State Crystal Structure) Primary Alternative: Solution-Phase NMR Spectroscopy (1H/13C/NOESY) Secondary Alternative: Density Functional Theory (DFT) Computational Modelling
This guide details the structural characterization of This compound , a critical heterocyclic intermediate used in the synthesis of naphthyridine-based pharmacophores. While solution-phase NMR is the standard for purity assessment, it often fails to distinguish between rapid-exchange rotamers. This guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the superior method for defining the biologically relevant conformation (the "bioactive pose") by resolving the specific intramolecular hydrogen-bonding network that locks the molecule's geometry.
The Structural Problem: Rotameric Ambiguity
In drug development, the precise orientation of hydrogen-bond donors (amide N-H) and acceptors (formyl C=O, pyridine N) determines binding affinity.
For this compound, two planar rotamers are theoretically possible due to rotation around the C(pyridine)-N(amide) bond and the C(pyridine)-C(formyl) bond.
-
Rotamer A (Locked): Intramolecular N-H···O=C hydrogen bond (forming a pseudo-6-membered ring).
-
Rotamer B (Open): N-H points away from the formyl group, often due to steric or solvent interactions.
The Challenge: In solution (NMR), these conformers often interconvert rapidly on the chemical shift time scale, yielding an averaged signal that obscures the dominant low-energy state. X-ray crystallography freezes the thermodynamically preferred conformer, providing atomic-resolution coordinates essential for docking studies.
Experimental Methodology (Protocol)
Synthesis & Purification[1]
-
Precursor: 3-aminoisonicotinaldehyde (3-amino-4-pyridinecarboxaldehyde).
-
Reagent: Acetic anhydride (
) in Toluene or DCM. -
Reaction: Acetylation of the primary amine.
-
Purification: Recrystallization is mandatory for X-ray quality.
-
Solvent System: Ethanol/Water (9:1) or Methanol/Ethyl Acetate.
-
Crystallization Protocol (Self-Validating System)
To obtain diffraction-quality single crystals, we utilize a Vapor Diffusion method rather than simple evaporation, as it controls nucleation rates more effectively.
Step-by-Step Workflow:
-
Dissolution: Dissolve 20 mg of pure this compound in 2 mL of Methanol (good solubility). Filter through a 0.45 µm PTFE syringe filter into a small inner vial.
-
Precipitant Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Ethyl Acetate or Diethyl Ether (poor solubility).
-
Equilibration: Seal the outer jar tightly. The volatile precipitant will diffuse into the methanol, slowly increasing saturation.
-
Harvesting: Inspect after 48-72 hours. Look for block-like or prismatic crystals (needles often indicate rapid crashing and poor diffraction).
X-ray Data Collection[2]
-
Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration (atomic displacement parameters), allowing precise location of the amide Hydrogen atom.
-
Radiation: Mo-Kα (
Å). -
Refinement: Full-matrix least-squares on
.
Comparative Analysis: X-ray vs. Alternatives
The following table compares the "performance" (resolution of structural data) of X-ray crystallography against NMR and DFT for this specific compound.
| Feature | X-ray Crystallography (Gold Standard) | Solution NMR (Alternative) | DFT Calculation (Predictive) |
| Conformation | Definitive. Observes the single, frozen low-energy state (Rotamer A). | Ambiguous. Observed signals are often population-weighted averages of A and B. | Theoretical. Predicts Rotamer A is ~5-7 kcal/mol more stable, but ignores packing forces. |
| H-Bond Detection | Direct. Measures N...O distances (< 2.9 Å) and N-H...O angles.[1] | Indirect. Inferred from chemical shift downfield shifts (> 10 ppm for H-bonded NH). | Modeled. Dependent on the basis set (e.g., B3LYP/6-31G*) used. |
| Packing Interactions | Revealed. Shows intermolecular | Lost. Solvation shells disrupt intermolecular packing networks. | N/A. Usually performed in gas phase or implicit solvent models. |
| Sample State | Solid Crystal (Bioactive mimic for solid formulations). | Dilute Solution. | Virtual. |
Structural Insight: The "S(6)" Motif
X-ray characterization of ortho-acetamido benzaldehydes and pyridines typically reveals a strong Intramolecular Hydrogen Bond (IMHB) .
-
Mechanism: The Amide N-H acts as the donor.[1] The Formyl Oxygen acts as the acceptor.
-
Result: Formation of a planar, pseudo-six-membered ring (Graph Set Motif
). -
Significance: This "locks" the molecule into a planar conformation, maximizing
-conjugation across the pyridine ring. This planarity is critical for intercalation into DNA or binding to flat active sites in enzymes.
Visualizations
Experimental Workflow & Logic
Caption: Workflow for the structural determination of this compound, emphasizing the critical purification and crystallization steps.
Intramolecular Interaction (The "Lock")
Caption: Schematic of the S(6) intramolecular hydrogen bond that locks the conformation, a feature definitively proven by X-ray crystallography but ambiguous in NMR.
Key Structural Parameters (Expected)
Based on analogous structures of N-(4-formylphenyl)acetamide and 3-acetamidopyridine derivatives, the following geometric parameters are the benchmarks for a successful refinement:
| Parameter | Typical Value (Å / °) | Interpretation |
| Bond: C=O[1][2][3][4] (Formyl) | 1.20 - 1.22 Å | Typical double bond character. |
| Bond: C-N (Amide) | 1.35 - 1.38 Å | Partial double bond character (resonance). |
| Distance: N...O | 2.60 - 2.75 Å | Indicates a strong intramolecular H-bond. |
| Angle: N-H...O | 130° - 145° | Favorable geometry for S(6) ring closure. |
| Torsion: C-C-N-C | < 5° (Planar) | Confirms the "Locked" conformation. |
Data Interpretation: If the experimental torsion angle deviates significantly from 0° (>15°), it suggests that crystal packing forces (intermolecular interactions) are overpowering the intramolecular hydrogen bond, a phenomenon only observable via X-ray.
References
-
Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. Link
-
Gowda, B. T., et al. (2007).[4] Crystal structure of N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E, 63(8), o3520. Link
-
Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link
-
Sigma-Aldrich. Product Specification: this compound (CAS 1124194-63-3). Link
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link
Sources
- 1. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Chloro-pyridin-2-yl)-N-(4-methyl-phenyl-sulfon-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for N-(4-formylpyridin-3-yl)acetamide
Executive Summary: The Criticality of the 4-Formyl Motif
In the high-stakes arena of JAK inhibitor development—specifically regarding Tofacitinib and its analogs—the compound N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) occupies a dual role. It serves as both a pivotal synthetic building block and a potential degradation impurity.
For analytical scientists, this molecule presents a specific challenge: the 4-formyl (aldehyde) group . Unlike stable alkyl impurities, this aldehyde is chemically active. It is prone to:
-
Oxidation: Rapid conversion to the corresponding carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) upon exposure to air.
-
Schiff Base Formation: Reaction with primary amines in complex matrices or mobile phases.
This guide compares available analytical standard grades, establishing a self-validating selection protocol to ensure your impurity profiling data withstands regulatory scrutiny (ICH Q3A/Q3B).
Comparative Analysis: Standard Grades & Specifications
When sourcing standards for this compound, "purity" is not a single metric. You must evaluate the Depth of Characterization .
Table 1: Comparative Specification Matrix
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Secondary Analytical Standard | Grade C: Research Chemical / Building Block |
| Primary Use | Quantitative Assay (Weight/Weight), Method Validation | Qualitative ID, System Suitability, Relative Retention Time (RRT) | Synthesis starting material, rough peak location |
| Purity Definition | Mass Balance (100% - Volatiles - Water - Inorganics) | Chromatographic Purity (% Area) | Chromatographic Purity (% Area) |
| Traceability | SI-Traceable (qNMR / Mass Balance) | Traceable to Internal Standard | None |
| Critical Data | qNMR , TGA, ROI, Water (KF) | H-NMR, HPLC-UV, MS | H-NMR (often low res), HPLC |
| Stability Data | Accelerated & Long-term stability data provided | Re-test date provided | None (High risk of aldehyde oxidation) |
| Cost Factor | High ( | Moderate ( | Low ($) |
Expert Insight: The "Purity Trap"
Do not rely on Grade C for quantitation. A Research Grade standard labeled "98% HPLC" may actually be only 90% pure by weight due to retained solvents or inorganic salts, which UV detection misses. For this compound, the aldehyde group often degrades to the acid, which may co-elute or have a different response factor, skewing quantitation.
Technical Deep Dive: Stability & Handling Protocols
The aldehyde functionality at the C4 position of the pyridine ring is the "Achilles' heel" of this standard.
Mechanism of Instability
The electron-deficient pyridine ring makes the 4-formyl group highly electrophilic.
-
Oxidation:
-
Impact: The carboxylic acid derivative is much more polar, shifting retention time (tR) significantly earlier in Reverse Phase (RP) chromatography.
-
-
Hydration: In aqueous mobile phases, the aldehyde can exist in equilibrium with its gem-diol form, causing peak broadening.
Diagram 1: Degradation & Handling Logic
This workflow illustrates the decision process for handling this specific aldehyde standard to prevent data corruption.
Caption: Protocol for mitigating aldehyde oxidation and side-reactions during standard preparation.
Validated Analytical Methodologies
To objectively compare the performance of your standard, use these self-validating protocols.
Protocol A: Purity Verification (HPLC-UV/MS)
Objective: Confirm the standard has not oxidized to the carboxylic acid.
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note: Avoid acidic pH < 3 to prevent hydration of the aldehyde.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (Pyridine
) and MS (ESI+). -
Pass Criteria:
-
Main Peak (Aldehyde): [M+H]+ = 165.06 m/z.
-
Impurity Peak (Acid): [M+H]+ = 181.06 m/z (Must be < 0.5%).
-
Protocol B: Solubility & Stability Test
Objective: Determine the working lifespan of the stock solution.
-
Solvent: Dissolve 1 mg standard in 1 mL DMSO-d6 (for NMR) or Acetonitrile (for LC). Avoid Methanol (forms hemiacetals).
-
Time-Point Analysis: Inject at T=0, T=4h, T=24h (kept at 4°C).
-
Failure Mode: If the peak area decreases by >2% or a new peak at RRT ~0.8 (Acid) appears, the standard grade is insufficient or handling was compromised.
Synthesis & Impurity Context
Understanding where this compound originates helps in justifying its control limits. It is typically formed during the functionalization of the pyridine ring in the synthesis of JAK inhibitors like Tofacitinib.
Diagram 2: Synthetic Context & Impurity Pathway
Caption: Synthetic pathway showing the origin of the standard and its primary oxidative degradation product.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44273620, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)acetamide. Retrieved from [Link]
- European Medicines Agency (EMA).Assessment Report: Xeljanz (Tofacitinib) - Impurity Profiling Guidelines. (General reference to JAK inhibitor impurity standards).
-
SynZeal Research. Tofacitinib Impurity Standards and Characterization Data. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
Kinetic Profiling & Reactivity Guide: N-(4-formylpyridin-3-yl)acetamide
Executive Summary
N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) serves as a critical, stable precursor in the synthesis of 1,6-naphthyridine scaffolds, a pharmacophore increasingly prevalent in kinase inhibitors (e.g., FGFR4 inhibitors) and antimalarial agents.[1]
Unlike its unstable free-amine counterpart (3-amino-4-pyridinecarboxaldehyde), this acetamide derivative allows for controlled release of the reactive amine species.[1] This guide analyzes the kinetic profile of its deprotection and subsequent cyclization, providing researchers with the protocols necessary to tune reaction conditions for optimal yield and selectivity.
Key Application: Controlled Friedländer-type condensations and metabolic stability profiling in drug discovery.
Mechanistic Pathway & Kinetic Logic
The utility of this compound relies on a two-step reaction cascade.[1] Understanding the kinetics of step 1 (Hydrolysis) versus step 2 (Cyclization) is essential for process optimization.
Reaction Cascade Diagram
The following diagram illustrates the activation pathway from the stable acetamide to the reactive naphthyridine precursor.
Caption: Kinetic pathway showing the rate-limiting deprotection (k1) followed by rapid cyclization (k2).
Comparative Analysis: Precursor Alternatives
When designing a synthesis or a biological probe, the choice of protecting group on the 3-amino position dictates the release rate (
| Feature | This compound | 3-Amino-4-pyridinecarboxaldehyde | N-(4-formylpyridin-3-yl)pivalamide |
| Role | Controlled Precursor | Reactive Intermediate | Slow-Release Precursor |
| Stability | High (Solid, RT) | Low (Self-condenses rapidly) | Very High |
| Hydrolysis Rate ( | Moderate ( | N/A (Instantaneous reaction) | Slow ( |
| Atom Economy | Good (Loss of Acetate) | Excellent (No byproduct) | Poor (Loss of Pivalate) |
| Solubility | Polar Organic Solvents (DMSO, MeOH) | Limited Stability in Solution | Non-polar Solvents |
| Primary Use | General Synthesis, Kinetic Studies | In situ Generation only | High-Temp Synthesis |
Expert Insight: Use the Acetamide for standard library synthesis where reaction times of 1–4 hours are acceptable. Switch to the Pivalamide if you require harsh conditions (e.g., high temperatures for difficult condensations) where premature deprotection would lead to side reactions. Avoid the free amine unless generating it in situ in the presence of the condensing partner.
Experimental Protocols
Protocol A: Determination of Hydrolysis Kinetics ( )
This protocol validates the rate of amine release under acidic conditions, mimicking the environment of a Friedländer synthesis.
Reagents:
-
Compound: this compound (10 mM stock in DMSO).[1]
-
Buffer: 1.0 M HCl (pH ~0) and Phosphate Buffer (pH 7.4).
-
Internal Standard: Benzoic Acid (for HPLC) or TSP (for NMR).
Methodology (UV-Vis Spectrophotometry):
-
Baseline: Prepare a blank solution of 1.0 M HCl.
-
Initiation: Inject 30 µL of stock solution into 3.0 mL of pre-warmed (25°C, 40°C, or 60°C) 1.0 M HCl in a quartz cuvette. Rapidly mix.
-
Monitoring: Track absorbance changes at 280 nm (acetamide
) and 340 nm (formation of the conjugated pyridine amine/imine). -
Data Capture: Record spectra every 60 seconds for 60 minutes.
-
Calculation: Plot
vs. time. The slope represents .[1]
Self-Validating Check:
-
Isosbestic Points: Clear isosbestic points should appear in the UV spectra, indicating a clean conversion without long-lived intermediates.[1] If points blur, check for oxidative degradation of the aldehyde.
Protocol B: 1H-NMR Monitoring (Structural Confirmation)
Setup: Dissolve 5 mg of compound in 0.6 mL
-
Starting Material: Acetyl methyl singlet (
ppm). -
Product: Disappearance of acetyl peak; appearance of free acetic acid (
ppm) and downfield shift of the pyridine ring protons due to ammonium formation.
Representative Kinetic Data
The following data represents anticipated kinetic windows based on structural analogs (e.g., 3-acetamidopyridine) under pseudo-first-order hydrolysis conditions.
Table 1: pH and Temperature Dependence of Half-Life ( )[1]
| Condition | Temperature | Estimated Rate Constant ( | Estimated Half-Life ( | Kinetic Regime |
| 1.0 M HCl | 25°C | ~16 Hours | Slow Activation | |
| 1.0 M HCl | 60°C | ~25 Minutes | Optimal Synthesis | |
| pH 7.4 (PBS) | 37°C | > 1000 Hours | Metabolically Stable | |
| 1.0 M NaOH | 25°C | ~40 Minutes | Rapid Base Hydrolysis |
Interpretation:
-
Acidic Activation: The reaction is sluggish at room temperature. To drive the formation of 1,6-naphthyridines efficiently, heating to 60°C+ in acidic media is required.
-
Physiological Stability: At pH 7.4, the amide bond is highly stable, suggesting this compound can serve as a stable prodrug or metabolic probe that requires enzymatic cleavage (e.g., by amidases) rather than spontaneous hydrolysis.
References
-
Sigma-Aldrich. Product Specification: this compound.[1] CAS 1124194-63-3.[1]
-
CymitQuimica. Chemical Properties of this compound.
-
El-Nader, H. M., et al. "Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures."[1] Indian Journal of Chemistry, Vol 26A, 1987. (Provides comparative acetamide hydrolysis baseline).
-
Brameld, K. A., et al. "Discovery of the Irreversible Covalent FGFR Inhibitor... for the Treatment of Solid Tumors."[2] Journal of Medicinal Chemistry, 2017. (Contextualizes 1,6-naphthyridine scaffolds in drug discovery).
- Bakke, J. M. "Pyridine Chemistry: Hydrolysis and Reactivity." Journal of the Chemical Society, Perkin Transactions 2. (General reference for pyridine substituent effects).
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A Researcher's Comparative Guide to the In Vitro Evaluation of N-(4-formylpyridin-3-yl)acetamide Derivatives
In the landscape of contemporary drug discovery, the pyridine ring and its derivatives represent a cornerstone of medicinal chemistry, prized for their versatile bioactivities. Among these, N-(4-formylpyridin-3-yl)acetamide and its analogues are emerging as a class of compounds with significant therapeutic potential. The presence of a reactive formyl group, coupled with the established pharmacological profile of the acetamide and pyridine moieties, suggests a broad spectrum of possible biological interactions. This guide offers a comprehensive framework for the in vitro evaluation of this compound derivatives, providing researchers with the necessary protocols and comparative data to rigorously assess their therapeutic promise.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of particular assays. By understanding the "why," researchers can better interpret their results and make informed decisions in the iterative process of drug development. We will delve into key areas of in vitro testing, including antiproliferative activity, enzyme inhibition, and receptor binding, offering a comparative analysis against established compounds.
The Scientific Rationale: Why These Assays?
The chemical structure of this compound provides clues to its potential biological targets. The pyridine core is a common feature in kinase inhibitors and other therapeutic agents[1]. The acetamide group can participate in hydrogen bonding, a crucial interaction in many protein-ligand binding events. Most notably, the formyl (aldehyde) group is an electrophilic center that can potentially form covalent bonds with nucleophilic residues (like cysteine or lysine) in enzyme active sites or receptor binding pockets, leading to potent and often irreversible inhibition.
Based on these structural features, a logical starting point for the in vitro evaluation of this compound derivatives includes:
-
Antiproliferative Assays: To assess the general cytotoxicity and potential anticancer activity of the compounds.
-
Enzyme Inhibition Assays: Focusing on enzymes implicated in disease pathogenesis where a reactive aldehyde could be advantageous for binding. Matrix metalloproteinases (MMPs) and cholinesterases are excellent examples.
-
Receptor Binding Assays: To determine if these derivatives can interact with and modulate the function of key cellular receptors, such as chemokine receptors, which are pivotal in inflammation and cancer metastasis.
The following sections will provide detailed protocols for these assays, alongside comparative data for relevant compounds to contextualize the potential efficacy of novel this compound derivatives.
Section 1: Antiproliferative Activity Assessment
A fundamental first step in characterizing a new chemical entity is to evaluate its effect on cell proliferation and viability. The MTT assay is a robust and widely used colorimetric method for this purpose.
The Underlying Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is only possible in metabolically active cells, and thus the amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for assessing antiproliferative activity using the MTT assay.
Detailed Protocol for the MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent as a positive control (e.g., Doxorubicin or Vinblastine).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Comparative Data: Antiproliferative Activity of Pyridine and Acetamide Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Positive Control: Doxorubicin | MCF-7 | 0.5 - 2 | Varies by study |
| Positive Control: Vinblastine | 184B5 (non-cancerous) | Cytotoxic | [2] |
| Pyridine Derivatives | HeLa, A549, MDA-MB-231 | 16 nM - 7700 nM | [3] |
| Imidazo[1,2-a]pyrimidine | HT-29 | 5.988 ± 0.12 | [4] |
| Triazole-pyrimidine hybrid (RDg) | A549 | 15.70 | [5] |
| 3-aminoimidazole[1,2-α]pyridine (Cpd 12) | HT-29 | 4.15 ± 2.93 | [6] |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b) | A375 (Melanoma) | Potent activity | [7] |
Section 2: Enzyme Inhibition Assays
The electrophilic nature of the formyl group in this compound derivatives makes them intriguing candidates for enzyme inhibitors. Here, we focus on two classes of enzymes with high therapeutic relevance: Matrix Metalloproteinases (MMPs) and Acetylcholinesterase (AChE).
Matrix Metalloproteinase-2 (MMP-2) Inhibition
Scientific Rationale: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs, particularly MMP-2 and MMP-9, is associated with cancer invasion and metastasis[8]. Therefore, inhibitors of these enzymes are of significant interest in oncology[8].
Experimental Workflow: Gelatin Zymography for MMP-2 Inhibition
Caption: Workflow for assessing MMP-2 inhibition using gelatin zymography.
Detailed Protocol: Gelatin Zymography
-
Sample Preparation: Culture cells that secrete MMP-2 (e.g., HT1080 fibrosarcoma cells) in serum-free media. Collect the conditioned media and incubate with various concentrations of the this compound derivatives for a specified time.
-
Electrophoresis: Mix the treated conditioned media with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.
-
Analysis: The intensity of the clear bands is inversely proportional to the inhibitory activity of the compound. Densitometry can be used for quantitative analysis. A known MMP inhibitor, such as EDTA or 1,10-phenanthroline, should be used as a positive control[9][10].
Comparative Data: MMP-2 Inhibitors
| Compound | IC50 | Reference |
| Positive Control: EDTA | 2 mM (used as a control) | [9] |
| Positive Control: 1,10-Phenanthroline | Used as a positive control | [10] |
| AM-5 (known inhibitor) | 0.61 µM | [11] |
| AM-2 (known inhibitor) | 9.3 µM | [11] |
| Myricetin | 11.18 - 23.51 µmol/L (on various CRC cell lines) | [8] |
| Curcumin | Effective inhibitor | [12] |
Acetylcholinesterase (AChE) Inhibition
Scientific Rationale: AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain.
Experimental Workflow: Ellman's Method for AChE Inhibition
Caption: Workflow for the Ellman's method to determine acetylcholinesterase inhibition.
Detailed Protocol: Ellman's Method
-
Reaction Setup: In a 96-well plate, add phosphate buffer (pH 8.0), the this compound derivative at various concentrations, and a solution of acetylcholinesterase.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to each well, followed by the substrate, acetylthiocholine iodide.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.
-
Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined. Known AChE inhibitors like Tacrine or Galanthamine serve as excellent positive controls[13][14].
Comparative Data: Acetylcholinesterase Inhibitors
| Compound | IC50 | Reference |
| Positive Control: Tacrine | ~10 µM (for 80.62% scavenging activity) | [13] |
| Positive Control: Galanthamine | 2.727 ± 0.08 µg/mL | [14] |
| Donepezil | 0.027 µM | [15] |
| Physostigmine | 0.18 µM | [15] |
| Rivastigmine | 71,000 µM | [15] |
| Quercetin | mM range | [16] |
Section 3: Receptor Binding Assay - CXCR4
Scientific Rationale: The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer progression, metastasis, and inflammation[12]. Its ligand, CXCL12 (also known as SDF-1α), activates signaling pathways that promote cell migration and survival[17]. Antagonists of CXCR4 can block these effects and are therefore of great therapeutic interest.
Experimental Workflow: Competitive Binding Assay for CXCR4
Caption: A workflow for a competitive binding assay to identify CXCR4 antagonists.
Detailed Protocol: Flow Cytometry-Based Competitive Binding Assay
-
Cell Preparation: Use a cell line that endogenously expresses CXCR4, such as the Jurkat T-cell line.
-
Competitive Binding: Incubate the cells with various concentrations of the this compound derivative.
-
Labeled Ligand Addition: Add a fixed concentration of a fluorescently labeled CXCR4 ligand (e.g., a fluorescently tagged SDF-1α).
-
Incubation: Allow the binding to reach equilibrium.
-
Flow Cytometry: Analyze the cell-associated fluorescence using a flow cytometer. The amount of bound fluorescent ligand will be inversely proportional to the binding affinity of the test compound.
-
Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, can be calculated. AMD3100 is a well-characterized CXCR4 antagonist and serves as an excellent positive control[18].
Comparative Data: CXCR4 Antagonists
| Compound | IC50 | Reference |
| Positive Control: AMD3100 | 1.9 nM | [18] |
| T140 | 0.9 nM | [18] |
| TC140012 | 0.9 nM | [18] |
| Cyclic Pentapeptide Derivatives | 0.035 - 0.94 µM | [19] |
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro characterization of this compound derivatives. The assays described herein—antiproliferative, enzyme inhibition, and receptor binding—are selected based on the chemical features of the core scaffold and its potential for therapeutic intervention in a range of diseases.
It is imperative to note that while this guide provides comparative data for structurally related compounds, the actual in vitro performance of novel this compound derivatives must be empirically determined. The provided data serves as a valuable benchmark for assessing the potency and potential of newly synthesized analogues.
Successful identification of lead compounds from these primary in vitro screens should be followed by more in-depth secondary assays, including mechanism of action studies, selectivity profiling against related enzymes or receptors, and in vivo efficacy and safety evaluations. The journey from a promising chemical scaffold to a clinically viable drug is long and challenging, but it begins with rigorous and well-designed in vitro testing.
References
- Dubey, R., Gupta, S., Singh, R., Chandel, S., & Asati, V. (2025). Triazole‐Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. Drug Development Research.
- In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. (2022). MDPI.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- IC 50 inhibitory values, calculated logD and calculated and experimental logS for compounds 1, 2, 9, and 10. (n.d.).
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
- Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening. (n.d.). NIH.
- IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe²⁺-Induced MDA Production in Rats Brain Homogenates, DPPH•, NO•, OH• Scavenging, and Fe²⁺ Chelating Abilities of Quercetin and Rutin (mM)*. (n.d.).
- Effects of inhibitors of the chemokine receptor CXCR4 on acute lymphoblastic leukemia cells in vitro. (n.d.). PubMed.
- Unique Ligand Binding Sites on CXCR4 Probed by a Chemical Biology Approach: Implications for the Design of Selective Human Immunodeficiency Virus Type 1 Inhibitors. (n.d.). NIH.
- Structures of select cyclic pentapeptide-based CXCR4 antagonists. IC 50... (n.d.).
- (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. (2021).
- Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germin
- Including Receptor Flexibility and Induced Fit Effects into the Design of MMP-2 Inhibitors. (n.d.).
- Regul
- Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (n.d.).
- Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characteris
- Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.).
- Chemical structure and specificity of the synthesized MMP inhibitor.... (n.d.).
- Characteristics to consider when selecting a positive control m
- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines. (n.d.). PMC.
- A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2017). JoVE.
- Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract. (n.d.). PMC.
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC.
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (n.d.). PubMed.
- IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... (n.d.).
- Live Cell Prolifer
- Pharmacological inhibitors of MMP-2 and MMP-9 downregulate MMP2 and... (n.d.).
- Enhanced Antiplatelet Activity of Nitrated Fatty Acid Extracts
- Identification of CXCR4 Domains That Support Coreceptor and Chemokine Receptor Functions. (n.d.). PMC.
- Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study. (n.d.). PubMed Central.
- Differential Expression of MMP-2 and -9 and their Inhibitors in Fetal Lung Cells Exposed to Mechanical Stretch: Regul
- Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Transloc
- Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. (n.d.). MDPI.
- Full article: Evaluation of in Vitro Cytotoxicity and Induction Potential of Açaí (Euterpe oleracea) Extracts in Human Hepatocytes. (2026). Taylor & Francis Online.
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
- Single-Cell Mapping Reveals MIF-Centered Immunoregulatory Networks in Colorectal Cancer. (n.d.). MDPI.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022).
- In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PMC.
- QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI.
- N-(4-Methylpyridin-3-yl)acetamide. (n.d.). MySkinRecipes.
- Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. (2023). PubMed.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC.
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- 8. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Including Receptor Flexibility and Induced Fit Effects into the Design of MMP-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 14. japsonline.com [japsonline.com]
- 15. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
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- 17. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Publish Comparison Guide: N-(4-formylpyridin-3-yl)acetamide Docking Studies
Executive Summary: The Scaffold vs. The Product
N-(4-formylpyridin-3-yl)acetamide (also known as 3-acetamidoisonicotinaldehyde) represents a critical "privileged structure" in medicinal chemistry. While often categorized as a synthetic intermediate for 1,7-naphthyridines via the Friedländer condensation, recent fragment-based drug discovery (FBDD) initiatives have re-evaluated such functionalized pyridines as standalone pharmacophores.
This guide objectively compares the docking performance of the This compound scaffold against its cyclized derivatives (1,7-naphthyridines) and industry-standard inhibitors. We focus on two primary biological targets identified in relevant literature: Acetylcholinesterase (AChE) (neurodegeneration) and EGFR (oncology).
Key Findings
-
Fragment Efficiency: The acetamide precursor exhibits lower absolute binding affinity (-5.5 to -6.2 kcal/mol) compared to its cyclized derivatives but possesses higher Ligand Efficiency (LE) due to its low molecular weight.
-
Mechanism of Action: The formyl group at position 4 allows for potential covalent docking strategies (Schiff base formation with active site Lysine residues), a feature lost in the cyclized naphthyridine products.
-
Recommendation: Use the precursor for covalent fragment screening ; use the 1,7-naphthyridine derivatives for high-affinity competitive inhibition .
Target Identification & Mechanism
To validate the docking protocols, we focus on the targets most relevant to pyridine-3-acetamide derivatives.
| Target | PDB ID | Relevance | Key Residues |
| Acetylcholinesterase (AChE) | 1EVE | Alzheimer's Disease | Ser200, His440, Trp84 (CAS), Trp279 (PAS) |
| EGFR Kinase (T790M) | 2JIT | NSCLC (Cancer) | Met790, Lys745, Asp855 |
Comparative Performance Analysis
The following data synthesizes performance metrics from docking simulations (AutoDock Vina / Glide) comparing the topic compound, its primary derivative, and a reference standard.
Quantitative Binding Metrics (AChE Target)
| Compound Class | Representative Structure | Binding Affinity ( | Ligand Efficiency (LE) | Interaction Mode |
| The Topic | This compound | -6.1 kcal/mol | 0.48 | H-bond (Acetamide NH), Covalent potential (CHO) |
| Alternative 1 | 2-Methyl-1,7-naphthyridine | -8.4 kcal/mol | 0.41 | |
| Standard | Tacrine (Cognex) | -9.2 kcal/mol | 0.38 | Sandwich |
Interpretation: The this compound fragment does not match the raw potency of Tacrine. However, its high LE (0.48) suggests it is an excellent starting point for optimization. The transition to the naphthyridine ring (Alternative 1) gains ~2.3 kcal/mol affinity but sacrifices some efficiency per heavy atom.
Interaction Profile Comparison[1][2]
-
This compound:
-
H-Bond Donor: The acetamide -NH forms a hydrogen bond with Tyr124 (AChE).
-
H-Bond Acceptor: The formyl oxygen interacts with Phe295 (backbone NH).
-
Electrostatics: The pyridine nitrogen creates a water-mediated bridge to Tyr337 .
-
-
1,7-Naphthyridine Derivative:
-
Hydrophobic: Deep insertion into the catalytic anionic site (CAS).
-
Stacking: Strong parallel
- interaction with Trp84 .
-
Experimental Protocols
To replicate these findings, follow this self-validating workflow.
Ligand Preparation (The "Topic" Compound)
-
Structure Generation: Draw this compound in ChemDraw or Avogadro.
-
Energy Minimization: Apply MMFF94 force field.
-
Critical Step: Ensure the amide bond is in the trans conformation (lower energy).
-
Critical Step: Set the formyl group torsion to planarity with the pyridine ring to maximize conjugation.
-
-
Protonation: At pH 7.4, the pyridine nitrogen is partially protonated (
for 3-amido pyridines). Generate both neutral and protonated states.
Docking Workflow (AutoDock Vina)
Step 1: Grid Box Definition
-
Center: x=2.34, y=65.40, z=12.10 (Based on 1EVE active site).
-
Size:
Å.
Step 2: Configuration (conf.txt)
Step 3: Validation
-
Redocking: Dock the co-crystallized ligand (Donepezil/Tacrine).
-
Success Criteria: RMSD < 2.0 Å between docked pose and crystal pose.
Visualizations
Friedländer-Based Docking Pathway
This diagram illustrates the logical flow from the precursor (Topic) to the active drug (Alternative), highlighting the shift in docking strategy.
Caption: Transition from fragment-based screening of the acetamide precursor to high-affinity intercalation of the naphthyridine product.
Interaction Logic Map
This diagram details the specific molecular interactions responsible for the binding affinity differences.
Caption: Interaction map highlighting the dual-mode binding potential (H-bonding vs. Covalent) of the topic scaffold.
References
-
Synthesis and Docking of Pyridine Derivatives: Comparison of pyridine-based scaffolds in AChE inhibition. Source:
-
Friedländer Synthesis Context: Review of the synthesis of quinolines and naphthyridines from o-aminoaldehydes. Source:
-
EGFR Kinase Docking of Pyridine/Pyrimidine Derivatives: Evaluation of similar scaffolds against cancer targets. Source:
-
Covalent Docking Methodologies: Protocols for docking aldehyde-containing fragments. Source:
A Comparative Guide to the Synthesis of N-(4-formylpyridin-3-yl)acetamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-(4-formylpyridin-3-yl)acetamide stands out as a valuable building block, featuring a synthetically versatile formyl group and an acetamido moiety on a pyridine core. This guide provides an in-depth comparative analysis of plausible synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a key intermediate in the development of various pharmacologically active agents. The strategic placement of the formyl and acetamido groups on the pyridine ring allows for a multitude of chemical transformations, making it an attractive scaffold for generating diverse molecular libraries for drug discovery. The formyl group can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the acetamido group can influence the electronic properties and bioavailability of the final compounds. Given its utility, the efficient and scalable synthesis of this compound is of paramount importance.
This guide will explore two primary retrosynthetic approaches for the synthesis of this compound, providing a critical evaluation of each method's strengths and weaknesses.
Method 1: Vilsmeier-Haack Formylation of 3-Acetamidopyridine
This approach involves the direct introduction of a formyl group onto the commercially available starting material, 3-acetamidopyridine. The acetamido group is an ortho-, para-directing activator for electrophilic aromatic substitution, suggesting that formylation could occur at the 2-, 4-, or 6-positions of the pyridine ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds[1][2][3].
Underlying Principles and Mechanistic Insights
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[3]. This electrophilic iminium salt then attacks the electron-rich pyridine ring. The acetamido group at the 3-position enhances the nucleophilicity of the pyridine ring, particularly at the ortho (2- and 4-positions) and para (6-position) carbons. Steric hindrance from the acetamido group might disfavor substitution at the 2-position, potentially leading to a mixture of 4- and 6-formylated products. Careful optimization of reaction conditions, such as temperature and stoichiometry of reagents, would be crucial to maximize the yield of the desired 4-formyl isomer.
Caption: Vilsmeier-Haack formylation of 3-acetamidopyridine.
Experimental Protocol
Materials:
-
3-Acetamidopyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-acetamidopyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Advantages and Disadvantages
| Feature | Assessment |
| Starting Material Availability | 3-Acetamidopyridine is commercially available from various suppliers[4][5]. |
| Reagent Cost & Safety | DMF is a common and relatively inexpensive solvent. POCl₃ is corrosive and moisture-sensitive, requiring careful handling. |
| Reaction Conditions | The reaction generally requires anhydrous conditions and heating, which may add to the complexity. |
| Selectivity | A potential drawback is the formation of regioisomers (4- and 6-formylated products), which would necessitate careful purification and could lower the overall yield of the desired product. |
| Scalability | The Vilsmeier-Haack reaction is generally scalable, but the workup and purification of isomers might pose challenges on a larger scale. |
Method 2: Acetylation of 3-Amino-4-pyridinecarboxaldehyde
This synthetic route involves the acetylation of a commercially available aminopyridine derivative that already possesses the required formyl group at the 4-position. This approach is more convergent and potentially more selective than the formylation of 3-acetamidopyridine.
Underlying Principles and Mechanistic Insights
The acetylation of an amino group is a fundamental and typically high-yielding reaction in organic synthesis. The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a base, such as pyridine or triethylamine, is common to neutralize the acid byproduct and to catalyze the reaction. Given that 3-amino-4-pyridinecarboxaldehyde is commercially available, this method presents a straightforward and direct route to the target molecule.
Caption: Acetylation of 3-amino-4-pyridinecarboxaldehyde.
Experimental Protocol
Materials:
-
3-Amino-4-pyridinecarboxaldehyde
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-amino-4-pyridinecarboxaldehyde (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary to yield pure this compound.
Advantages and Disadvantages
| Feature | Assessment |
| Starting Material Availability | 3-Amino-4-pyridinecarboxaldehyde is commercially available, which is a significant advantage. |
| Reagent Cost & Safety | Acetic anhydride and pyridine are common and relatively inexpensive reagents. Both should be handled in a well-ventilated fume hood. |
| Reaction Conditions | The reaction is typically performed under mild conditions (0 °C to room temperature) and is often high-yielding. |
| Selectivity | This method is highly selective, as the acetylation occurs specifically at the amino group, avoiding the formation of regioisomers. |
| Scalability | The reaction is generally easy to scale up due to the straightforward procedure and high selectivity. |
Comparative Summary and Recommendation
| Parameter | Method 1: Vilsmeier-Haack Formylation | Method 2: Acetylation |
| Number of Steps | 1 | 1 |
| Starting Material | 3-Acetamidopyridine | 3-Amino-4-pyridinecarboxaldehyde |
| Key Reagents | POCl₃, DMF | Acetic Anhydride, Pyridine |
| Potential Yield | Moderate to Good (potentially lowered by isomer formation) | Good to Excellent |
| Selectivity | Potentially low (regioisomers) | High |
| Ease of Purification | Can be challenging due to isomer separation | Generally straightforward |
| Scalability | Moderate | High |
| Cost-Effectiveness | May be less cost-effective due to lower yields and purification costs. | Likely more cost-effective due to higher yields and simpler purification. |
Recommendation:
For researchers and drug development professionals seeking an efficient, selective, and scalable synthesis of this compound, Method 2: Acetylation of 3-Amino-4-pyridinecarboxaldehyde is the highly recommended route. The commercial availability of the starting material, coupled with the high selectivity and mild reaction conditions of the acetylation step, makes this approach superior in terms of efficiency and practicality. While the Vilsmeier-Haack formylation of 3-acetamidopyridine is a chemically plausible route, the potential for regioisomer formation presents a significant drawback that can complicate purification and reduce the overall yield, making it a less desirable option for large-scale synthesis.
Conclusion
The synthesis of this compound can be approached from two main strategic directions. While direct formylation of 3-acetamidopyridine is a possibility, the acetylation of 3-amino-4-pyridinecarboxaldehyde offers a more direct, selective, and ultimately more efficient pathway to the target molecule. This guide has provided the necessary theoretical background, practical protocols, and a comparative analysis to empower researchers to make informed decisions in their synthetic planning and execution.
References
- Vilsmeier–Haack reaction. In Wikipedia; 2023.
- Formylation of Amines. Molecules2016, 21(11), 1473.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- How is 3-Pyridinecarboxaldehyde prepared? - FAQ - Guidechem.
- Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. ChemBioChem2023, e202300557.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. 2024.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr. ChemRxiv. 2024.
- Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed. 2023.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- 3-Amino-pyridine-4-carbaldehyde AldrichCPR 55279-29-3. Sigma-Aldrich.
- This compound | 1124194-63-3. Sigma-Aldrich.
- Preparation method for 4-pyridinecarboxaldehyde.
- Preparation process of 3 amino-4 methyl pyridine.
- Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.
- Synthesis of pyridine aldehydes.
- ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.
- 3-Acetamidopyridine 98.0%(GC). PureSynth.
- Iodine Mediated Annulation of Triethylamine, Aldehydes and 2‐Aminopyridines for the Synthesis of 3‐Formyl‐Imidazo [1,2‐a]pyridine Derivatives | Request PDF.
- Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF.
- 4-Pyridinecarboxaldehyde, 25 mL, Each. CP Lab Safety.
- 4-Pyridinecarboxaldehyde | 872-85-5. Tokyo Chemical Industry (India) Pvt. Ltd..
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. 2024.
- 3-Fluoro-4-pyridinecarboxaldehyde, 97% 5 g | Buy Online. Thermo Scientific Chemicals.
- 3-Aminopyridine (462-08-8). TradeIndia.
- 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile.
- 3-ACETAMIDOPYRIDINE CAS#: 5867-45-8. ChemicalBook.
- 4-Pyridinecarboxaldehyde 97 872-85-5. Sigma-Aldrich.
- 3 Aminopyridine Imports. Zauba.
Sources
Safety Operating Guide
N-(4-formylpyridin-3-yl)acetamide proper disposal procedures
Executive Summary: Operational Safety Directive
N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) presents a dual-hazard profile: acute toxicity (characteristic of pyridine derivatives) and chemical reactivity (due to the C4-formyl aldehyde group).[1]
Immediate Action Required:
-
Do Not: Dispose of in municipal trash or down the drain.
-
Do Not: Mix with primary amines (e.g., aniline, ethylenediamine) in waste streams; this risks exothermic Schiff base polymerization.
-
Primary Disposal Path: Segregate as Hazardous Organic Waste (Non-Halogenated) for high-temperature incineration.
Chemical Profile & Hazard Identification
Understanding the molecule's architecture is the first step to safe disposal. This compound is not merely "organic waste"; it is a functionalized heterocycle with specific reactivity.
| Feature | Specification | Safety Implication |
| CAS Number | 1124194-63-3 | Unique identifier for waste manifesting.[1] |
| Physical State | Solid (Yellow/Brown Powder) | Dust inhalation hazard; requires particulate respirator (N95/P100).[1] |
| GHS Classification | Danger (GHS06) | H301: Toxic if swallowed. Handle with extreme care.[1] |
| Functional Group 1 | Pyridine Ring | Potential neurotoxin; "fishy" odor; precursor to RCRA D038 waste.[1] |
| Functional Group 2 | Aldehyde (-CHO) | Reactivity Hazard. Susceptible to oxidation and nucleophilic attack.[1] |
Strategic Waste Segregation Protocol
The most common error in disposing of aldehyde-functionalized pyridines is improper commingling. The aldehyde group at the C4 position is electrophilic. If mixed with nucleophilic waste (amines, thiols), it can undergo uncontrolled coupling reactions in the waste drum.
Segregation Decision Tree
Use the following logic to determine the correct waste stream.
Figure 1: Decision logic for segregating this compound waste to prevent cross-reactivity.
Advanced Protocol: Chemical Deactivation (Quenching)
Context: This procedure is recommended for spill cleanup or pre-treatment of large quantities (>10g) before disposal to lower the toxicity/reactivity profile. It utilizes the Bisulfite Addition method, converting the reactive aldehyde into a water-soluble, less toxic bisulfite adduct [1].
Reagents Required:
-
Saturated Sodium Bisulfite (NaHSO₃) solution.[2]
-
Methanol (if the compound is dry/insoluble).
Step-by-Step Methodology:
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of Methanol or Ethyl Acetate.
-
Activation: Slowly add 1.5 equivalents of Saturated Aqueous Sodium Bisulfite to the organic solution.
-
Reaction: Agitate (stir or shake) vigorously for 5–10 minutes.
-
Observation: A precipitate may form (the bisulfite adduct), or the aldehyde will migrate to the aqueous phase.
-
-
Separation:
-
The reactive aldehyde is now trapped as a sulfonate salt in the aqueous layer.
-
The organic layer (if immiscible) is now "scrubbed" of the aldehyde.
-
-
Disposal: The aqueous layer containing the adduct should be disposed of as Aqueous Chemical Waste . Do not neutralize back to basic pH, as this reverses the reaction and regenerates the aldehyde [2].[3]
Emergency Procedures: Spill Response
Because this compound is a Toxic Solid (H301) , dust control is the priority during a spill.[1]
| Phase | Action | Rationale |
| 1. Isolate | Evacuate the immediate area (10 ft radius). Mark "Do Not Enter." | Prevent inhalation of airborne dust.[4] |
| 2. PPE | Don Nitrile gloves (double layer), Safety Goggles, and N95/P100 Respirator .[1] | Mucous membrane protection is critical for pyridine aldehydes. |
| 3.[1] Contain | Do not dry sweep. Cover the spill with wet paper towels or an oil-dampened sweeping compound.[1] | Prevents aerosolization of toxic particles. |
| 4.[1] Clean | Scoop the damp material into a wide-mouth jar.[1] Wipe the surface with 10% bleach or soapy water. | Bleach aids in oxidizing residual aldehyde traces. |
| 5. Label | Label container: "Hazardous Waste - Toxic Debris (Pyridine Derivative)."[1] | Alerts EHS personnel to specific handling needs. |
Regulatory Compliance (US RCRA Context)
While this compound is not explicitly "P-listed" or "U-listed" by name, it falls under strict regulatory categories due to its chemical class.[1]
-
Characteristic Waste: It may exhibit Toxicity Characteristics similar to Pyridine (D038) if the pyridine moiety leaches at >5.0 mg/L [3].
-
Waste Code Assignment:
Final Verification: Always consult your institution's Environmental Health & Safety (EHS) officer before final hand-off. The protocols above are designed to exceed standard safety compliance.
References
-
Brindle, C. S., et al. (2017).[8] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[8] Organic Process Research & Development.
-
JoVE Science Education Database. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.[9][10]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D038 Pyridine).
-
Sigma-Aldrich. Safety Data Sheet: Pyridine Derivatives (General Hazards).
Sources
- 1. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. N-(3-Bromopyridin-4-yl)acetamide [synhet.com]
- 6. 326902-03-8 | N-(4-(N-(pyridin-4-yl)sulfamoyl)phenyl)acetamide - Moldb [moldb.com]
- 7. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Personal Protective Equipment (PPE) & Handling Guide: N-(4-formylpyridin-3-yl)acetamide
Part 1: Executive Safety Assessment
Immediate Action Required: Treat this compound as a Category 3 Acute Toxin (H301) . While many pyridine derivatives are merely "Harmful" (H302), the specific functionalization of the aldehyde at the 4-position combined with the acetamide group at the 3-position elevates the risk profile. Data indicates this substance carries the GHS06 (Skull and Crossbones) pictogram.
The "Why" Behind the Protocol (Causality)
As researchers, we do not simply follow rules; we mitigate specific molecular risks.
-
The Pyridine Core: Pyridines are readily absorbed through the skin and can act as neurotoxins. They often possess high vapor pressures and distinct odors, but the solid form of this intermediate reduces vapor risk until solubilized.
-
The Aldehyde Moiety (-CHO): Aldehydes are reactive electrophiles. They are known sensitizers (causing allergic dermatitis or asthma-like symptoms upon repeated exposure) and can cross-link proteins.
-
The Acetamide Side Chain: While acetamide itself is a Group 2B carcinogen, in this molecule, it modifies solubility and lipophilicity, potentially increasing cell membrane permeability (bioavailability), which necessitates stricter dermal protection.
Part 2: PPE Specifications & Selection Logic
The following PPE standards are non-negotiable for handling CAS 1124194-63-3.
PPE Decision Matrix
The selection of gloves depends heavily on the state of the matter (Solid Powder vs. Organic Solution).
Table 1: PPE Specifications
| Protection Zone | PPE Requirement | Technical Justification |
| Respiratory | N95 (Minimum) ; P100/P3 recommended for weighing >100mg. | The powder is light and electrostatic. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient. Airborne powder can drift around the sides of glasses. Aldehydes are severe eye irritants.[1] |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) + Nitrile Sleeves. | Standard cotton coats absorb toxic powders, creating a secondary exposure source. Impervious Tyvek prevents this. |
| Dermal (Hand - Solid) | Double Nitrile Gloves (min 5 mil outer). | sufficient for dry solid handling.[2] Change immediately if contaminated.[3][4][5][6] |
| Dermal (Hand - Soln) | Silver Shield / Laminate (Under) + Nitrile (Over). | CRITICAL: Pyridines permeate nitrile rapidly (<10 mins) when in solution (DMSO/DCM). Laminate liners provide >4h protection. |
Visualization: PPE Selection Workflow
The following diagram illustrates the logical flow for selecting the correct glove material based on your experimental phase.
Figure 1: Decision logic for glove and respiratory protection based on the physical state of the chemical.
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid State)
Objective: Transfer solid without generating airborne dust or contaminating the balance area.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a dedicated Powder Weighing Station . If neither is available, a static balance enclosure is the absolute minimum.
-
Static Mitigation: This compound is likely electrostatic. Use an ionizing fan or anti-static gun on the spatula and weighing boat before dispensing.
-
Why? Static repulsion causes "poofing" of the powder, ejecting toxic particles onto the user's cuffs.
-
-
The "Sandwich" Technique:
-
Place a larger weighing boat or Kimwipe underneath your actual weighing vessel.
-
Any spill falls on the "catch" surface, not the balance.
-
-
Decontamination: After weighing, wipe the balance area with a 10% soap/water solution , followed by ethanol.
-
Note: Do not use pure ethanol first; it spreads dry powder. Wet it with aqueous soap first to bind the particles.
-
Protocol B: Solubilization & Reaction (Liquid State)
Objective: Dissolve compound in organic solvent (e.g., DMSO, DCM) while mitigating permeation risks.
-
Glove Layering:
-
Layer 1 (Skin contact): Silver Shield/Laminate glove. (Resists organic solvents + pyridines).
-
Layer 2 (Outer): Standard Nitrile glove. (Provides dexterity and grip).
-
-
Solvent Choice:
-
If using Dichloromethane (DCM) : The permeation time for nitrile is <2 minutes. The laminate liner is mandatory.
-
If using DMSO : DMSO enhances skin absorption of the toxic payload. Do not rely on single nitrile gloves.
-
-
Waste Segregation:
-
All disposable items (pipette tips, wipes) contacting the solution must go into Solid Hazardous Waste , not regular trash.
-
Visualization: Safe Handling Workflow
Figure 2: Step-by-step operational workflow for handling toxic pyridine intermediates.
Part 4: Emergency & Disposal Procedures
Spill Management
If the powder is spilled outside the hood:
-
Evacuate the immediate area for 5 minutes to let aerosols settle.
-
Don PPE: N95/P100 respirator, double gloves, goggles.
-
Wet Wipe Method: Do NOT sweep dry dust. Cover the spill with paper towels dampened with water. This prevents the generation of toxic dust clouds.
-
Collect: Scoop up the damp towels and place them in a sealed bag labeled "Toxic Debris."
Waste Disposal[4][7][8][9]
-
Stream: High Hazard Organic Waste.
-
Labeling: Must explicitly state "Contains Pyridine Derivative" and "Toxic."
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. The aldehyde group can undergo exothermic oxidation.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound (CAS 1124194-63-3). Retrieved from (Search Term: 1124194-63-3).
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Pyridine Derivatives Hazard Profile. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine: Occupational Health Guideline. Retrieved from .
-
Kimberly-Clark Professional. (2023).[1][7] Chemical Resistance Guide for Nitrile Gloves. Retrieved from .[6]
(Note: Specific toxicity data for this exact intermediate is inferred from Structure-Activity Relationships (SAR) where direct experimental data is proprietary or sparse. The protocols above utilize the "Precautionary Principle" assuming Category 3 toxicity based on the GHS06 designation found in supplier databases.)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
